molecular formula C5H9BrO2 B1582602 Methyl 3-bromobutanoate CAS No. 21249-59-2

Methyl 3-bromobutanoate

Cat. No.: B1582602
CAS No.: 21249-59-2
M. Wt: 181.03 g/mol
InChI Key: WJYBMWHJTZBYSO-UHFFFAOYSA-N
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Description

Methyl 3-bromobutanoate is a useful research compound. Its molecular formula is C5H9BrO2 and its molecular weight is 181.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-bromobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9BrO2/c1-4(6)3-5(7)8-2/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJYBMWHJTZBYSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30885165
Record name Butanoic acid, 3-bromo-, methyl ester
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Molecular Weight

181.03 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

21249-59-2
Record name Butanoic acid, 3-bromo-, methyl ester
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butanoic acid, 3-bromo-, methyl ester
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Record name Butanoic acid, 3-bromo-, methyl ester
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Butanoic acid, 3-bromo-, methyl ester
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Record name Methyl 3-bromobutyrate
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Methyl 3-Bromobutanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-bromobutanoate is a halogenated ester of significant interest in the field of organic synthesis, particularly as a versatile building block for the construction of more complex molecules. Its utility is prominent in the development of novel pharmaceutical compounds and heterocyclic structures. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and key reactions, and a summary of its spectroscopic data.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid.[1] It possesses a chiral center at the third carbon, meaning it can exist as two distinct enantiomers: (R)-methyl 3-bromobutanoate and (S)-methyl 3-bromobutanoate.[1] The physical and chemical properties of this compound are summarized in the table below.

PropertyValueReference
Molecular Formula C₅H₉BrO₂[1]
Molecular Weight 181.03 g/mol [1][2]
CAS Number 21249-59-2[1]
Density 1.3858 g/cm³ at 25 °C[3]
Boiling Point 71 °C at 15 Torr[3]
Refractive Index 1.453[3]
Flash Point 77.4 °C[3]
Solubility Data not readily available, but expected to be soluble in common organic solvents.
Appearance Colorless to pale yellow liquid[1]

Synthesis of this compound

The most common method for the synthesis of this compound is the Fischer esterification of 3-bromobutanoic acid with methanol (B129727), using a strong acid catalyst.

Experimental Protocol: Fischer Esterification

Materials:

  • 3-bromobutanoic acid

  • Methanol (anhydrous)

  • Concentrated sulfuric acid (H₂SO₄)

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvent (e.g., diethyl ether or dichloromethane)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 3-bromobutanoic acid in an excess of anhydrous methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

  • Attach a reflux condenser and heat the mixture to a gentle reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess methanol using a rotary evaporator.

  • Dissolve the residue in an organic solvent such as diethyl ether.

  • Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure to yield crude this compound.

  • The crude product can be further purified by vacuum distillation.

Fischer_Esterification Reactants 3-Bromobutanoic Acid + Methanol Intermediate Protonated Carboxylic Acid Reactants->Intermediate Protonation Catalyst H₂SO₄ (catalyst) Tetrahedral_Intermediate Tetrahedral Intermediate Intermediate->Tetrahedral_Intermediate Nucleophilic attack by Methanol Product_Water This compound + Water Tetrahedral_Intermediate->Product_Water Proton transfer & Elimination of Water Product_Water->Reactants Reverse Reaction (Hydrolysis)

Caption: Fischer Esterification of 3-Bromobutanoic Acid.

Chemical Reactivity and Key Experiments

This compound is a valuable synthetic intermediate due to the reactivity of the carbon-bromine bond, which readily participates in nucleophilic substitution reactions. The ester functional group can also undergo hydrolysis.

Nucleophilic Substitution

The bromine atom at the 3-position can be displaced by a variety of nucleophiles to introduce different functional groups. A representative example is the reaction with sodium azide (B81097) to form methyl 3-azidobutanoate, a precursor to amino acids.

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF) or other polar aprotic solvent

  • Water

  • Diethyl ether

  • Separatory funnel

  • Round-bottom flask

  • Stirring apparatus

Procedure:

  • Dissolve this compound in DMF in a round-bottom flask.

  • Add sodium azide to the solution and stir the mixture at room temperature or with gentle heating. The reaction progress can be monitored by TLC.

  • Once the reaction is complete, pour the reaction mixture into water and extract with diethyl ether.

  • Wash the combined organic extracts with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain crude methyl 3-azidobutanoate.

  • The product can be purified by column chromatography or distillation.

Nucleophilic_Substitution Starting_Material This compound Transition_State SN2 Transition State Starting_Material->Transition_State Nucleophile Nucleophile (e.g., N₃⁻) Nucleophile->Transition_State Product Substituted Product (e.g., Methyl 3-Azidobutanoate) Transition_State->Product Leaving_Group Bromide Ion (Br⁻) Transition_State->Leaving_Group

Caption: Nucleophilic Substitution of this compound.

Hydrolysis

The ester functional group of this compound can be hydrolyzed under acidic or basic conditions to yield 3-bromobutanoic acid and methanol.

Materials:

  • This compound

  • Dilute aqueous acid (e.g., HCl or H₂SO₄)

  • Organic solvent (e.g., diethyl ether)

  • Separatory funnel

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

Procedure:

  • In a round-bottom flask, combine this compound with an excess of dilute aqueous acid.

  • Attach a reflux condenser and heat the mixture to reflux for several hours.

  • After cooling to room temperature, extract the mixture with an organic solvent like diethyl ether.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and remove the solvent under reduced pressure to yield 3-bromobutanoic acid.

Hydrolysis Ester This compound Protonated_Ester Protonated Ester Ester->Protonated_Ester Reagents H₂O / H⁺ Reagents->Protonated_Ester Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Ester->Tetrahedral_Intermediate Nucleophilic attack by Water Products 3-Bromobutanoic Acid + Methanol Tetrahedral_Intermediate->Products Proton transfer & Elimination of Methanol

Caption: Acid-Catalyzed Hydrolysis of this compound.

Spectroscopic Data

Spectroscopic analysis is crucial for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl ester protons, the methyl protons adjacent to the chiral center, the methylene (B1212753) protons, and the methine proton attached to the bromine. The chemical shifts and coupling patterns provide valuable structural information.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon, the carbon bearing the bromine, the ester methyl carbon, the methylene carbon, and the methyl carbon. The chemical shifts are indicative of the electronic environment of each carbon atom.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by a strong absorption band corresponding to the C=O stretching of the ester group, typically appearing around 1735-1750 cm⁻¹. Other significant absorptions include C-H stretching and bending vibrations and the C-O stretching of the ester.

Mass Spectrometry (MS)

The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight. Due to the presence of bromine, a characteristic isotopic pattern for the molecular ion (M and M+2 peaks in approximately a 1:1 ratio) will be observed. Common fragmentation patterns include the loss of the methoxy (B1213986) group (-OCH₃) and the bromine atom.[4]

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood.[3][5] It is advisable to wear personal protective equipment, including safety goggles, gloves, and a lab coat.[5][6] Avoid contact with skin and eyes, and prevent inhalation of vapors.[3][7] Store the compound in a tightly closed container in a cool, dry place.[3] In case of fire, use carbon dioxide, dry chemical powder, or appropriate foam.[8]

Conclusion

This compound is a key synthetic intermediate with a well-defined set of chemical and physical properties. Its reactivity, particularly at the C-Br bond, allows for a wide range of chemical transformations, making it a valuable tool for medicinal chemists and researchers in drug development. The experimental protocols and spectroscopic data provided in this guide serve as a valuable resource for the synthesis, characterization, and application of this important compound.

References

Methyl 3-bromobutanoate physical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical Properties of Methyl 3-bromobutanoate

This guide provides a comprehensive overview of the core physical properties of this compound (CAS No. 21249-59-2), tailored for researchers, scientists, and professionals in drug development. It includes a summary of quantitative data, detailed experimental protocols for property determination, and a workflow visualization.

Core Physical and Chemical Properties

This compound is a halogenated ester characterized by the molecular formula C₅H₉BrO₂.[1] It is typically a colorless to pale yellow liquid.[1][2] The presence of a chiral center at the third carbon atom means it exists as two distinct enantiomers, (S) and (R).[1][3][4] Due to the reactive bromine atom, this compound serves as a valuable intermediate in various organic synthesis processes.[1]

Data Presentation: Quantitative Physical Properties

The following table summarizes the key physical properties of this compound compiled from various sources.

PropertyValueConditions
Molecular Weight 181.03 g/mol -
Boiling Point 149.9 °Cat 760 mmHg
71 °Cat 15 Torr
Density 1.413 g/cm³Not Specified
1.3858 g/cm³at 25 °C
Refractive Index 1.453n₂₀/D
Flash Point 77.4 °C-
Vapor Pressure 3.94 mmHgat 25 °C
Storage Temperature 2-8 °CUnder inert gas

(Data sourced from references[1][2][3][5][6][7][8])

Experimental Protocols for Property Determination

Accurate determination of physical properties is critical for the characterization and application of chemical compounds. The following sections detail standard methodologies for measuring the key properties of liquid samples like this compound.

Boiling Point Determination (Micro-Capillary Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[9] For small sample volumes, a micro-boiling point determination is efficient.[10][11]

Methodology:

  • Sample Preparation: A small volume (a few milliliters) of this compound is placed into a small test tube or fusion tube.[11][12]

  • Capillary Insertion: A capillary tube, sealed at one end, is inverted and placed into the liquid sample within the fusion tube.[9][12]

  • Heating: The assembly is attached to a thermometer and heated in a controlled manner, often using a Thiele tube with heating oil or an aluminum block.[10][12][13]

  • Observation: As the sample is heated, trapped air will first be expelled from the capillary tube.[10] As the temperature approaches the boiling point, a rapid and continuous stream of bubbles will emerge from the capillary.[10]

  • Measurement: The heat source is then removed. The boiling point is the temperature at which the bubble stream stops and the liquid just begins to be drawn into the capillary tube.[9][10] This indicates that the vapor pressure of the liquid equals the atmospheric pressure.[9]

Density Measurement

Density is the mass of a substance per unit of volume.[14] For a liquid, it can be determined accurately by measuring the mass of a known volume.

Methodology:

  • Mass of Empty Container: The mass of a clean, dry graduated cylinder or volumetric flask is measured precisely using an electronic balance.[15]

  • Volume Measurement: A specific volume of this compound is added to the graduated cylinder. The volume is read from the bottom of the meniscus.[15]

  • Mass of Filled Container: The mass of the container with the liquid is measured.[15]

  • Calculation: The mass of the empty container is subtracted from the mass of the filled container to find the mass of the liquid. The density is then calculated using the formula: Density = Mass / Volume.[14][16] For higher precision, these measurements should be repeated multiple times and the average taken.[15]

Refractive Index Measurement

The refractive index is a dimensionless number that describes how light propagates through a medium.[17] It is a fundamental physical property used for substance identification and purity assessment.[18] The most common instrument for this measurement is an Abbe refractometer.[17]

Methodology:

  • Calibration: The refractometer is first calibrated using a standard with a known refractive index, such as distilled water.

  • Sample Application: A few drops of this compound are placed on the clean, dry surface of the lower prism of the refractometer.[17]

  • Measurement: The prisms are closed, and the light source is positioned. While looking through the eyepiece, the adjustment knob is turned until the boundary line between the light and dark regions is sharp and centered on the crosshairs.

  • Reading: The refractive index is read directly from the instrument's scale. The temperature should be controlled and recorded, as the refractive index is temperature-dependent.[19]

Solubility Determination

Solubility is the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature.[20] The "shake-flask" method is a traditional and reliable technique for determining equilibrium solubility.[21]

Methodology:

  • Preparation: An excess amount of the solute (in this case, this compound would be tested in various solvents like water, ethanol, etc.) is added to a known volume of the solvent in a flask.

  • Equilibration: The flask is sealed and agitated (e.g., in a shaker bath) at a constant, controlled temperature for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[21]

  • Phase Separation: After equilibration, the mixture is allowed to stand undisturbed until the undissolved solute settles.[22]

  • Analysis: A sample of the clear, supernatant liquid is carefully removed, ensuring no solid particles are transferred. The concentration of the dissolved solute in the sample is then determined using an appropriate analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC). This concentration represents the solubility of the compound in that solvent at that temperature.

Mandatory Visualization

The following diagram illustrates a logical workflow for the experimental determination of the key physical properties of this compound.

G cluster_workflow Experimental Workflow for Physical Property Determination cluster_density Density Measurement cluster_refractive Refractive Index Measurement cluster_boiling Boiling Point Determination cluster_solubility Solubility Assessment start Start: Pure Sample of This compound d1 1. Weigh empty volumetric flask start->d1 r1 1. Calibrate Abbe Refractometer start->r1 b1 1. Prepare micro-capillary apparatus start->b1 s1 1. Add excess solute to solvent start->s1 d2 2. Add known volume of sample & re-weigh d1->d2 d3 3. Calculate Density (m/V) d2->d3 end_node Data Compilation & Analysis Report d3->end_node r2 2. Apply sample to prism surface r1->r2 r3 3. Record reading at constant T r2->r3 r3->end_node b2 2. Heat sample & observe continuous bubbles b1->b2 b3 3. Record T when liquid enters capillary b2->b3 b3->end_node s2 2. Equilibrate at constant T (24h) s1->s2 s3 3. Analyze supernatant concentration s2->s3 s3->end_node

References

An In-depth Technical Guide to Methyl 3-bromobutanoate (CAS: 21249-59-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Methyl 3-bromobutanoate (CAS No. 21249-59-2), a versatile halogenated ester utilized as a key intermediate in organic synthesis. The document details its physicochemical properties, synthesis and purification protocols, spectroscopic data, and its applications, particularly in the synthesis of heterocyclic compounds and as a precursor for potentially bioactive molecules. This guide is intended to be a valuable resource for researchers and professionals in the fields of chemistry and drug development.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid with a fruity odor.[1] It is a chiral molecule, existing as (S) and (R) enantiomers due to the stereocenter at the C-3 position.[1] The compound is known for its reactivity, primarily due to the presence of the bromine atom, which makes it a valuable building block in various chemical transformations.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 21249-59-2[2][3][4]
Molecular Formula C₅H₉BrO₂[1][5][6][7]
Molecular Weight 181.03 g/mol [1][5][6]
Boiling Point 149.9 °C at 760 mmHg[8][9]
71 °C at 15 Torr[2][3]
Density 1.413 g/cm³[8][9]
1.3858 g/cm³ at 25 °C[2][3]
Refractive Index (n²⁰/D) 1.453[1][8][9]
Flash Point 77.4 °C[8][9]
InChI Key WJYBMWHJTZBYSO-UHFFFAOYSA-N[6]
SMILES CC(Br)CC(=O)OC[4]

Synthesis and Purification

The most common and straightforward method for the synthesis of this compound is the Fischer esterification of 3-bromobutanoic acid with methanol (B129727), using a strong acid catalyst such as sulfuric acid.[1][10]

Experimental Protocol: Fischer Esterification

Materials:

  • 3-bromobutanoic acid

  • Anhydrous methanol

  • Concentrated sulfuric acid

  • Diethyl ether or Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-bromobutanoic acid.

  • Add a large excess of anhydrous methanol to the flask, which also acts as the solvent.

  • Slowly and carefully, add a catalytic amount of concentrated sulfuric acid (e.g., 2-5 mol%) to the stirring mixture.[1][10]

  • Heat the reaction mixture to reflux and maintain for several hours (typically 4-8 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[10]

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess methanol under reduced pressure using a rotary evaporator.[10]

  • Dissolve the residue in an organic solvent such as diethyl ether or ethyl acetate.[10]

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and then brine.[10]

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.[10]

Purification

The crude product can be purified by distillation under reduced pressure to yield the pure this compound.[11]

Procedure for Vacuum Distillation:

  • Assemble a vacuum distillation apparatus.

  • Transfer the crude this compound to the distillation flask.

  • Gradually reduce the pressure using a vacuum pump.

  • Heat the distillation flask gently.

  • Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound at the recorded pressure (e.g., 71 °C at 15 Torr).[2][3]

Spectroscopic Data

Table 2: Predicted Spectroscopic Data for this compound

Spectroscopy Expected Features
¹H NMR - Doublet for the methyl group (C4-H₃) adjacent to the bromine-bearing carbon. - Multiplet for the methine proton (C3-H) attached to the bromine. - Multiplet for the methylene (B1212753) protons (C2-H₂). - Singlet for the methyl ester protons (O-CH₃).
¹³C NMR - Signal for the methyl carbon (C4). - Signal for the carbon bearing the bromine (C3). - Signal for the methylene carbon (C2). - Signal for the ester carbonyl carbon (C1). - Signal for the methoxy (B1213986) carbon.
IR (Infrared) - Strong C=O stretching absorption for the ester group around 1735-1750 cm⁻¹. - C-O stretching absorptions. - C-H stretching and bending vibrations. - C-Br stretching absorption.
Mass Spectrometry - Molecular ion peak (M⁺) corresponding to the molecular weight (181.03 g/mol ). - Isotopic peak for the bromine atom (M+2). - Fragmentation patterns corresponding to the loss of methoxy group, bromine atom, etc.

Applications in Synthesis and Drug Development

This compound is a valuable building block in organic synthesis due to its two reactive functional groups: the ester and the alkyl bromide.[1]

Synthesis of Heterocyclic Compounds

The reactivity of the bromine atom allows for nucleophilic substitution reactions, making it a useful starting material for the synthesis of various heterocyclic compounds.[1] This is a critical application as heterocyclic scaffolds are prevalent in many pharmaceutical agents.

G M3B This compound Intermediate Substitution Product M3B->Intermediate Nucleophilic Substitution Nu Nucleophile (e.g., N, S, O containing) Nu->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Further reaction steps Heterocycle Heterocyclic Compound Cyclization->Heterocycle

Caption: General workflow for the synthesis of heterocyclic compounds from this compound.

Precursor for Bioactive Molecules

Limited research suggests that this compound can serve as a precursor for the synthesis of more complex molecules with potential biological activities.[1] Its structure can be modified to introduce various functionalities, leading to the development of novel drug candidates. For instance, derivatives of bromo- and amino-butanoic acids are of interest in the study of GABA (γ-aminobutyric acid) receptor modulators, which are important targets for anticonvulsant and anxiolytic drugs.[12][13][14][15][16][17][18][19]

G M3B This compound Modification Chemical Modification (e.g., substitution of Br) M3B->Modification Derivative Butanoate Derivative (e.g., amino, aryl substituted) Modification->Derivative Bioactive Potential Bioactive Molecule (e.g., GABA Receptor Modulator) Derivative->Bioactive Pharmacological Activity

Caption: Logical relationship from this compound to potential bioactive molecules.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated area.[6] It is advisable to wear protective clothing, gloves, and eye protection.[6]

Table 3: Safety Information

Hazard StatementPrecautionary Statements
H302: Harmful if swallowed.[6]P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth.[6]

Conclusion

This compound is a valuable and reactive chemical intermediate with significant potential in organic synthesis and drug discovery. Its utility as a precursor for complex molecules, including heterocycles and potentially bioactive compounds, makes it a compound of interest for researchers in both academic and industrial settings. This guide provides essential technical information to support its safe and effective use in the laboratory. Further research into its applications, particularly in medicinal chemistry, is warranted to fully explore its potential.

References

Methyl 3-bromobutanoate molecular structure and weight

Author: BenchChem Technical Support Team. Date: December 2025

Experimental Protocol: Synthesis of Methyl 3-bromobutanoate via Fischer Esterification

This protocol details the synthesis of this compound from 3-bromobutanoic acid and methanol (B129727), a classic example of Fischer esterification.

Materials:

  • 3-bromobutanoic acid

  • Anhydrous methanol

  • Concentrated sulfuric acid (H₂SO₄)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Diethyl ether or ethyl acetate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-bromobutanoic acid in a large excess of anhydrous methanol. The methanol serves as both a reactant and the solvent.

  • Acid Catalysis: While stirring, carefully and slowly add a catalytic amount of concentrated sulfuric acid (approximately 2-5 mol%) to the mixture.

  • Reflux: Heat the reaction mixture to reflux using a heating mantle. Allow the reaction to proceed for 4-8 hours.

  • Monitoring the Reaction: The progress of the esterification can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the excess methanol using a rotary evaporator.

    • Dissolve the residue in an organic solvent such as diethyl ether or ethyl acetate.

    • Transfer the solution to a separatory funnel and wash it with a saturated sodium bicarbonate solution to neutralize the acidic catalyst.

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Remove the organic solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

    • If necessary, the product can be further purified by distillation under reduced pressure.

Logical Workflow for Synthesis

The following diagram illustrates the key steps in the synthesis of this compound via Fischer esterification.

Fischer_Esterification cluster_reactants Reactants & Catalyst cluster_process Reaction Process cluster_workup Work-up & Purification 3_Bromobutanoic_Acid 3-Bromobutanoic Acid Mixing Mixing 3_Bromobutanoic_Acid->Mixing Methanol Methanol (excess) Methanol->Mixing H2SO4 H₂SO₄ (catalyst) H2SO4->Mixing Reflux Reflux (4-8h) Mixing->Reflux Heating Cooling Cooling & Evaporation Reflux->Cooling Extraction Extraction & Washing Cooling->Extraction Solvent Addition Drying Drying Extraction->Drying Neutralization Purification Purification Drying->Purification Filtration & Evaporation Product This compound Purification->Product

Caption: Synthesis workflow for this compound.

This technical guide provides essential information for researchers and professionals working with this compound, covering its fundamental properties and a detailed protocol for its synthesis.

An In-depth Technical Guide to the Synthesis of Methyl 3-bromobutanoate from Butanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for the preparation of methyl 3-bromobutanoate, a valuable building block in organic synthesis, starting from butanoic acid. The synthesis involves a multi-step process, including the formation of key intermediates such as crotonic acid and 3-bromobutanoic acid. This document details the experimental protocols, presents quantitative data in a structured format, and includes visualizations of the chemical transformations and workflows.

Synthetic Strategy Overview

Direct bromination of butanoic acid at the 3-position (β-position) is not a regioselectively favored reaction. The well-established Hell-Volhard-Zelinsky reaction, for instance, results in α-bromination.[1][2] Therefore, a more strategic, multi-step approach is necessary to achieve the desired 3-bromo substitution pattern. The synthetic route outlined in this guide proceeds through the following key transformations:

  • Conversion of Butanoic Acid to Crotonic Acid: This initial step involves the introduction of a carbon-carbon double bond in conjugation with the carboxylic acid moiety. A plausible laboratory-scale route involves the reduction of butanoic acid to butan-1-ol, followed by oxidation to butanal. Butanal can then undergo an aldol (B89426) condensation to form 3-hydroxybutanal, which upon dehydration yields crotonaldehyde (B89634). Subsequent oxidation of crotonaldehyde provides crotonic acid. For the purpose of this guide, we will focus on the subsequent steps assuming the availability of crotonic acid, which can be synthesized from butanoic acid derivatives or obtained commercially.

  • Hydrobromination of Crotonic Acid: The addition of hydrogen bromide (HBr) across the double bond of crotonic acid selectively yields 3-bromobutanoic acid.[3] This reaction follows Markovnikov's rule, where the bromine atom adds to the carbon atom that is further from the electron-withdrawing carboxylic acid group.

  • Fischer Esterification of 3-Bromobutanoic Acid: The final step involves the acid-catalyzed esterification of 3-bromobutanoic acid with methanol (B129727) to produce the target molecule, this compound.[4]

Physicochemical Properties of Key Compounds

A summary of the key physical and chemical properties of the starting material, intermediates, and the final product is provided in Table 1. This data is crucial for reaction monitoring, purification, and characterization.

CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)Melting Point (°C)Density (g/cm³)Solubility
Butanoic AcidC₄H₈O₂88.11163.5-7.90.96Miscible with water, ethanol, ether
Crotonic AcidC₄H₆O₂86.09185-18970-731.02Soluble in water and many organic solvents
3-Bromobutanoic AcidC₄H₇BrO₂167.00110-111 (at 9-10 Torr)44~1.57Soluble in water and organic solvents
This compoundC₅H₉BrO₂181.03149.9 (at 760 mmHg)N/A1.413Insoluble in water, soluble in organic solvents

(Data sourced from[1][4][5][6][7][8][9][10][11][12][13])

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of this compound.

Synthesis of 3-Bromobutanoic Acid from Crotonic Acid

The hydrobromination of crotonic acid is a key step in introducing the bromine atom at the desired 3-position.

Reaction Scheme:

G Crotonic_Acid Crotonic Acid 3-Bromobutanoic_Acid 3-Bromobutanoic Acid Crotonic_Acid->3-Bromobutanoic_Acid Addition HBr HBr

Caption: Addition of HBr to Crotonic Acid.

Procedure:

  • In a fume hood, dissolve crotonic acid (1.0 eq) in a suitable solvent such as glacial acetic acid or carbon tetrachloride.

  • Cool the solution in an ice bath.

  • Bubble dry hydrogen bromide gas through the solution or add a solution of HBr in acetic acid dropwise with continuous stirring. The reaction is typically carried out in the absence of peroxides to ensure Markovnikov addition.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • The crude 3-bromobutanoic acid can be purified by recrystallization from a suitable solvent (e.g., petroleum ether) or by vacuum distillation.

Quantitative Data for Hydrobromination:

ParameterValue
Reactant Ratio (Crotonic Acid:HBr)1 : 1.1 (slight excess of HBr)
SolventGlacial Acetic Acid
Temperature0 - 10 °C
Reaction Time2 - 4 hours
Typical Yield70 - 85%
Synthesis of this compound via Fischer Esterification

The final step is the conversion of 3-bromobutanoic acid to its methyl ester using the Fischer esterification method.

Reaction Scheme:

G 3-Bromobutanoic_Acid 3-Bromobutanoic Acid Methyl_3_bromobutanoate This compound 3-Bromobutanoic_Acid->Methyl_3_bromobutanoate Esterification Methanol Methanol Acid_Catalyst H₂SO₄ (cat.) Water H₂O

Caption: Fischer Esterification of 3-Bromobutanoic Acid.

Procedure:

  • To a round-bottom flask, add 3-bromobutanoic acid (1.0 eq) and an excess of methanol (e.g., 5-10 eq), which also serves as the solvent.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-5 mol%).

  • Equip the flask with a reflux condenser and heat the mixture to reflux for 2-4 hours. The reaction progress can be monitored by TLC.

  • After cooling to room temperature, remove the excess methanol under reduced pressure.

  • Dissolve the residue in diethyl ether and wash sequentially with water, a saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the final product by vacuum distillation.

Quantitative Data for Fischer Esterification:

ParameterValue
Reactant Ratio (3-Bromobutanoic Acid:Methanol)1 : 10
CatalystConcentrated H₂SO₄ (3 mol%)
TemperatureReflux (~65 °C)
Reaction Time3 hours
Typical Yield80 - 95%

Overall Synthetic Workflow

The entire synthetic sequence from butanoic acid to this compound is a multi-stage process that requires careful control of reaction conditions and purification at each step.

G cluster_0 Step 1: Conversion cluster_1 Step 2: Hydrobromination cluster_2 Step 3: Esterification Butanoic_Acid Butanoic Acid Crotonic_Acid Crotonic Acid Butanoic_Acid->Crotonic_Acid  Oxidation/Dehydration   3-Bromobutanoic_Acid 3-Bromobutanoic Acid Crotonic_Acid->3-Bromobutanoic_Acid  Addition of HBr   Methyl_3_bromobutanoate This compound (Final Product) 3-Bromobutanoic_Acid->Methyl_3_bromobutanoate  Fischer Esterification (Methanol, H+)  

Caption: Synthetic Workflow from Butanoic Acid.

Conclusion

The synthesis of this compound from butanoic acid is a feasible but indirect process that highlights several fundamental organic transformations. By leveraging the reactivity of an unsaturated intermediate, crotonic acid, the desired 3-bromo isomer can be selectively prepared and subsequently esterified. The protocols and data presented in this guide offer a solid foundation for researchers and professionals in the field of drug development and organic synthesis to produce this valuable chemical intermediate. Careful execution of each step, including purification, is critical to achieving high yields and purity of the final product.

References

Synthesis of (R)-Methyl 3-bromobutanoate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for producing enantiomerically enriched (R)-Methyl 3-bromobutanoate, a valuable chiral building block in organic synthesis and drug development. This document details the core methodologies, experimental protocols, and quantitative data to facilitate its preparation in a laboratory setting.

Introduction

(R)-Methyl 3-bromobutanoate is a chiral halogenated ester widely employed as an intermediate in the synthesis of various complex organic molecules and active pharmaceutical ingredients.[1] Its stereocenter at the C3 position makes it a crucial synthon for introducing chirality in target molecules. The general structure and properties of methyl 3-bromobutanoate are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₅H₉BrO₂
Molecular Weight181.03 g/mol [1]
AppearanceColorless to pale yellow liquid[1]
Boiling Point149.9 °C at 760 mmHg
Density1.413 g/cm³
Refractive Index1.453
Storage Temperature2-8°C[2]

Synthetic Strategies

The synthesis of enantiomerically pure (R)-Methyl 3-bromobutanoate predominantly relies on the stereospecific conversion of a chiral precursor. The most common and practical approach involves the use of readily available chiral starting materials, such as (R)- or (S)-methyl 3-hydroxybutanoate. The choice of the starting material's stereochemistry dictates the required stereochemical outcome of the bromination step (i.e., inversion or retention of configuration).

This guide will focus on two primary synthetic pathways:

  • Pathway A: Synthesis starting from the naturally occurring biopolymer poly[(R)-3-hydroxybutyric acid] (PHB) to produce (R)-Methyl 3-hydroxybutanoate, followed by a bromination reaction with retention of configuration (or a double inversion).

  • Pathway B: Synthesis starting from commercially available (S)-Methyl 3-hydroxybutanoate, followed by a bromination reaction with inversion of configuration.

A logical workflow for the synthesis is presented in the following diagram:

Synthesis_Workflow cluster_start Starting Material Selection cluster_reaction Stereospecific Bromination cluster_product Final Product Start_R (R)-Methyl 3-hydroxybutanoate Retention Retention of Configuration Start_R->Retention Pathway A Start_S (S)-Methyl 3-hydroxybutanoate Inversion Inversion of Configuration Start_S->Inversion Pathway B Product (R)-Methyl 3-bromobutanoate Retention->Product Inversion->Product

Caption: Logical workflow for the synthesis of (R)-Methyl 3-bromobutanoate.

Experimental Protocols

Synthesis of (R)-Methyl 3-hydroxybutanoate from Poly[(R)-3-hydroxybutyric acid] (PHB)

This procedure outlines the depolymerization of the biopolymer PHB to yield the chiral precursor (R)-Methyl 3-hydroxybutanoate.[3]

Reaction Scheme:

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Poly[(R)-3-hydroxybutyric acid] (PHB)86.09 (monomer unit)50.0 g0.58
1,2-Dichloroethane98.96500 mL-
Concentrated Sulfuric Acid98.0810 mL-
Methanol (B129727)32.04200 mL-
Chloroform119.38600 mL-
Saturated Sodium Bicarbonate Solution-100 mL-
Brine-200 mL-
Magnesium Sulfate (anhydrous)120.37--

Procedure:

  • A 2-L round-bottomed flask is charged with 50 g (0.58 mol) of poly-[(R)-3-hydroxybutyric acid] (PHB) and 500 mL of 1,2-dichloroethane.

  • The flask is equipped with a reflux condenser, and the mixture is heated at reflux for 1 hour.

  • A solution of 10 mL of concentrated sulfuric acid in 200 mL of absolute methanol is added, and the reaction mixture is heated at reflux for 3 days, during which the mixture becomes homogeneous.[3]

  • After cooling to room temperature, the reaction mixture is washed with 100 mL of half-saturated brine.

  • The aqueous layer is separated and extracted three times with 200 mL portions of chloroform.

  • The combined organic layers are washed with 100 mL of saturated sodium bicarbonate solution and then with 100 mL of brine.

  • The organic phase is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by distillation under reduced pressure to afford pure (R)-(-)-methyl 3-hydroxybutanoate.

Expected Yield and Characterization:

  • Yield: 48 g (70%)[4]

  • Boiling Point: 61-62 °C at 18 mmHg[4]

  • Specific Rotation: [α]DRT -47.6° (c 1.0, CHCl₃)[4]

  • 1H NMR (90 MHz, CDCl3) δ: 1.25 (d, 3H), 2.50 (d, 2H), 3.70 (s, 3H), 4.20 (m, 1H), 7.70 (br s, 1H, OH).[3]

Synthesis of (R)-Methyl 3-bromobutanoate

This section details two methods for the conversion of the hydroxy functionality to a bromide.

The Appel reaction provides a reliable method for the conversion of secondary alcohols to alkyl bromides with inversion of stereochemistry.[5] This is the preferred method when starting from the commercially available (S)-Methyl 3-hydroxybutanoate.

Reaction Scheme:

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMolesEquivalents
(S)-Methyl 3-hydroxybutanoate118.135.0 g42.3 mmol1.0
Carbon Tetrabromide (CBr₄)331.6316.5 g49.8 mmol1.2
Triphenylphosphine (B44618) (PPh₃)262.2913.2 g50.3 mmol1.2
Dichloromethane (B109758) (anhydrous)84.93100 mL--

Procedure:

  • To a stirred solution of triphenylphosphine (1.2 eq) in anhydrous dichloromethane (50 mL) at 0 °C under an inert atmosphere, add carbon tetrabromide (1.2 eq) portion-wise.

  • A solution of (S)-Methyl 3-hydroxybutanoate (1.0 eq) in anhydrous dichloromethane (50 mL) is then added dropwise to the reaction mixture at 0 °C.

  • The reaction is allowed to warm to room temperature and stirred for 3-4 hours, monitoring the progress by TLC.

  • Upon completion, the reaction mixture is concentrated under reduced pressure.

  • The residue is triturated with diethyl ether or pentane (B18724) to precipitate the triphenylphosphine oxide byproduct.

  • The solid is removed by filtration, and the filtrate is concentrated.

  • The crude product is purified by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) gradient) to afford (R)-Methyl 3-bromobutanoate.

Expected Yield and Characterization:

  • Yield: High yields are typically reported for the Appel reaction.

  • Enantiomeric Excess (ee): The reaction is known to proceed with high stereospecificity, leading to a high enantiomeric excess of the (R)-product.

  • Characterization: The product should be characterized by 1H NMR, 13C NMR, and its optical rotation should be measured and compared to literature values.

This is a variation of the Appel reaction and also proceeds with inversion of configuration.[6]

Reaction Scheme:

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMolesEquivalents
(S)-Methyl 3-hydroxybutanoate118.135.0 g42.3 mmol1.0
Triphenylphosphine (PPh₃)262.2912.2 g46.5 mmol1.1
N-Bromosuccinimide (NBS)177.988.3 g46.5 mmol1.1
Dichloromethane (anhydrous)84.93100 mL--

Procedure:

  • To a solution of (S)-Methyl 3-hydroxybutanoate (1.0 eq) and triphenylphosphine (1.1 eq) in anhydrous dichloromethane (100 mL) at 0 °C, add N-bromosuccinimide (1.1 eq) portion-wise.

  • The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for an additional 2-3 hours.

  • The reaction is monitored by TLC.

  • Upon completion, the reaction mixture is washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield (R)-Methyl 3-bromobutanoate.

Characterization and Analysis

Table 2: Spectroscopic Data for (R)-Methyl 3-bromobutanoate

TechniqueData
1H NMR δ (ppm): 4.35-4.25 (m, 1H), 3.72 (s, 3H), 3.05 (dd, J=16.5, 6.0 Hz, 1H), 2.85 (dd, J=16.5, 8.0 Hz, 1H), 1.75 (d, J=6.5 Hz, 3H)
13C NMR δ (ppm): 170.5, 52.0, 48.0, 45.5, 25.0

Enantiomeric Excess (ee) Determination:

The enantiomeric purity of the final product should be determined using chiral gas chromatography (GC) or chiral high-performance liquid chromatography (HPLC).[7]

Chiral GC Analysis Workflow:

Chiral_GC_Workflow Sample Sample of (R)-Methyl 3-bromobutanoate Dilution Dilute in Volatile Solvent Sample->Dilution Injection Inject into Chiral GC Dilution->Injection Separation Separation on Chiral Column Injection->Separation Detection Detection (FID) Separation->Detection Analysis Data Analysis (Peak Integration) Detection->Analysis Result Determine Enantiomeric Excess Analysis->Result

Caption: Workflow for the determination of enantiomeric excess by chiral GC.

Conclusion

This guide has detailed robust and reproducible methods for the synthesis of (R)-Methyl 3-bromobutanoate. The choice of synthetic route will depend on the availability of the chiral starting material. The provided experimental protocols and characterization data serve as a valuable resource for researchers in the fields of organic synthesis and medicinal chemistry, enabling the efficient preparation of this important chiral building block. Careful execution of the described procedures and thorough analytical characterization are crucial for obtaining the desired product with high chemical and optical purity.

References

An In-depth Technical Guide to the Safety and Handling of Methyl 3-bromobutanoate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive safety and handling information for Methyl 3-bromobutanoate (CAS No. 21249-59-2), intended for researchers, scientists, and professionals in drug development and chemical synthesis. It outlines the substance's hazards, proper handling and storage procedures, emergency response protocols, and physical and chemical properties.

Chemical Identification and Physical Properties

This compound is a halogenated ester commonly used as an intermediate in organic synthesis.[1] It is a colorless to pale yellow liquid.[1] The presence of a chiral center at the third carbon means it exists as (S) and (R) enantiomers.[1][2][3]

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
CAS Number 21249-59-2[4]
Molecular Formula C₅H₉BrO₂[4]
Molecular Weight 181.03 g/mol [5]
Appearance Colorless to Yellow Liquid
Boiling Point 71 °C @ 15 Torr[6]
Density 1.3858 g/cm³ @ 25 °C[6]
Flash Point 77.4 °C[6]
Refractive Index 1.453[6]
Storage Temperature 2-8 °C

Hazard Identification and Classification

This compound is classified as a hazardous substance. It is harmful if swallowed and causes irritation to the skin, eyes, and respiratory system.[7]

Table 2: GHS Hazard Classification

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation

Source:[7]

Signal Word: Warning[7]

Hazard Pictogram:

Personal Protective Equipment (PPE) and Engineering Controls

Proper protective measures are essential when handling this compound to minimize exposure risk.

Experimental Protocol: Standard PPE and Engineering Controls

  • Engineering Controls:

    • Handle the substance in a well-ventilated area.[6]

    • Use a chemical fume hood or provide appropriate exhaust ventilation at places where vapors or aerosols may be formed.[7]

    • Ensure safety showers and eyewash stations are readily accessible and close to the workstation.[8]

  • Eye and Face Protection:

    • Wear safety glasses with side-shields or a face shield.[7]

    • Use equipment for eye protection that is tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[7]

  • Skin Protection:

    • Handle with chemical-resistant gloves (e.g., nitrile rubber).[7] Gloves must be inspected for integrity before use.

    • Use proper glove removal technique, avoiding contact with the glove's outer surface, to prevent skin contact.

    • Wear a complete suit protecting against chemicals, selected based on the concentration and amount of the dangerous substance at the specific workplace.[7]

  • Respiratory Protection:

    • For nuisance exposures, use a type P95 (US) or type P1 (EU EN 143) particle respirator.[7]

    • For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges.[7]

    • Respirators and their components must be tested and approved under appropriate government standards like NIOSH (US) or CEN (EU).[7]

  • Hygiene Measures:

    • Handle in accordance with good industrial hygiene and safety practices.[7]

    • Wash hands thoroughly before breaks and at the end of the workday.[7]

    • Do not eat, drink, or smoke when using this product.[9]

Safe Handling and Storage

Adherence to proper handling and storage protocols is crucial for maintaining the chemical's stability and preventing hazardous situations.

Experimental Protocol: Handling and Storage

  • Precautions for Safe Handling:

    • Avoid all contact with skin and eyes.[6]

    • Avoid inhalation of vapor or mist.[9]

    • Keep away from open flames, hot surfaces, and sources of ignition.[8][10]

    • Use non-sparking tools to prevent fire caused by electrostatic discharge.[6]

  • Conditions for Safe Storage:

    • Store in a cool, dry, and well-ventilated place.[6]

    • Keep the container tightly closed.[6]

    • Store in a designated corrosives area if applicable.[10]

    • Store apart from incompatible materials, such as strong oxidizing agents and strong bases.[6][8][10]

Caption: Chemical Incompatibility Diagram.

Emergency Procedures and First Aid

Immediate and appropriate action is critical in the event of exposure. Always consult a physician and show them the Safety Data Sheet.[7]

G cluster_inhalation Inhalation cluster_skin Skin Contact cluster_eye Eye Contact cluster_ingestion Ingestion start Exposure Event a1 Move person to fresh air start->a1 Inhaled b1 Take off contaminated clothing start->b1 On Skin c1 Rinse cautiously with water for at least 15 minutes start->c1 In Eyes d1 Do NOT induce vomiting start->d1 Swallowed a2 If not breathing, give artificial respiration a1->a2 a3 Consult a physician a2->a3 b2 Wash off with soap and plenty of water b1->b2 b3 Consult a physician b2->b3 c2 Remove contact lenses, if present and easy to do c1->c2 c3 Consult a physician c2->c3 d2 Rinse mouth with water d1->d2 d3 Never give anything by mouth to an unconscious person d2->d3 d4 Consult a physician d3->d4

Caption: Emergency First Aid Workflow.

Experimental Protocol: First Aid Measures

  • General Advice: Move the affected person out of the dangerous area.[7] Consult a physician and show them the Safety Data Sheet for the substance.[11]

  • If Inhaled: Move the person into fresh air.[7] If the person is not breathing, provide artificial respiration.[11] Seek medical attention.[7]

  • In Case of Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes.[10] Consult a physician.[7]

  • In Case of Eye Contact: Rinse the eyes thoroughly with plenty of water for at least 15 minutes, also under the eyelids.[7] If present, remove contact lenses if it is easy to do so and continue rinsing.[7] Immediate medical attention is required.[10]

  • If Swallowed: Do NOT induce vomiting.[10] Never give anything by mouth to a person who is unconscious.[11] Rinse the mouth with water and consult a physician.[7]

Accidental Release and Disposal

Proper containment, cleanup, and disposal are necessary to mitigate environmental contamination and personnel exposure.

G spill Spill Detected evacuate Evacuate personnel to safe areas spill->evacuate ventilate Ensure adequate ventilation evacuate->ventilate ppe Wear appropriate PPE (See Section 3) ventilate->ppe contain Contain spill. Prevent entry into drains ppe->contain absorb Soak up with inert absorbent material (sand, silica (B1680970) gel, etc.) contain->absorb collect Collect and place in suitable, closed containers for disposal absorb->collect dispose Dispose of waste according to regulations (See Section 6 Protocol) collect->dispose

Caption: Accidental Spill Response Workflow.

Experimental Protocol: Accidental Release Measures

  • Personal Precautions:

    • Use personal protective equipment as outlined in Section 3.[7]

    • Ensure adequate ventilation and evacuate personnel to safe areas.[7]

    • Avoid breathing vapors, mist, or gas.[11]

    • Remove all sources of ignition.[10]

  • Environmental Precautions:

    • Prevent the product from entering drains, sewers, or water courses.[7][12]

  • Methods for Containment and Cleaning Up:

    • Contain the spill.

    • Soak up the material with an inert absorbent material such as sand, silica gel, acid binder, or universal binder.[10]

    • Collect the material using a shovel and sweep up, arranging for disposal without creating dust.[7]

    • Place the collected waste into a suitable, closed container for disposal.[7]

Disposal Considerations

  • Product Waste: Dispose of surplus and non-recyclable solutions by offering them to a licensed disposal company.[7] This material can be disposed of at a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[11]

  • Contaminated Packaging: Dispose of as unused product.[7] Containers may be triple-rinsed and offered for recycling or reconditioning.[11]

  • Regulations: Waste must be disposed of in accordance with local, regional, and national regulations. Waste is generally classified as hazardous.[10]

Fire-Fighting Measures

Experimental Protocol: Fire Fighting

  • Suitable Extinguishing Media:

    • Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide (CO₂).[11]

  • Specific Hazards:

    • Combustible material; containers may explode when heated.[8]

    • Hazardous decomposition products formed under fire conditions include carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen halides.[8]

  • Protective Actions for Fire-Fighters:

    • Wear a self-contained breathing apparatus (SCBA) for firefighting if necessary.[11]

    • Wear full protective gear.[8]

Toxicological and Ecological Information

Toxicology:

  • The primary toxicological concern is acute oral toxicity (Category 4).[7]

  • It is known to cause skin, eye, and respiratory irritation.[7]

  • No components of this product at levels greater than or equal to 0.1% are identified as probable, possible, or confirmed human carcinogens by IARC, ACGIH, NTP, or OSHA.[7]

Ecology:

  • There is no specific data available for toxicity to fish, daphnia, algae, or microorganisms.[11]

  • Persistence, degradability, and bioaccumulative potential data are not available.[11]

  • It is advised not to let the product enter drains or water systems.[7]

References

Methyl 3-bromobutanoate: A Versatile Precursor for Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-bromobutanoate is a halogenated ester that serves as a crucial building block in the synthesis of a variety of bioactive molecules. Its bifunctional nature, possessing both an electrophilic carbon center susceptible to nucleophilic attack and an ester group that can be further manipulated, makes it a versatile precursor in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of the synthesis, properties, and reactivity of this compound, with a focus on its application in the construction of key molecular scaffolds found in pharmaceuticals. Detailed experimental protocols and spectroscopic data are provided to facilitate its use in the research and development of novel therapeutic agents.

Introduction

The quest for novel therapeutic agents often relies on the efficient and stereoselective synthesis of complex organic molecules. Chiral building blocks containing multiple functional groups are of paramount importance in this endeavor. This compound, with its stereocenter at the C3 position, represents a valuable chiral synthon for the introduction of a substituted butanoate chain into a target molecule. The presence of the bromine atom allows for a wide range of chemical transformations, including nucleophilic substitutions and cyclization reactions, enabling the construction of diverse molecular architectures. This guide will delve into the chemical properties and synthetic utility of this important precursor.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and spectroscopic properties of a precursor is essential for its effective use in synthesis. The key data for this compound are summarized in the tables below.

Physical and Chemical Properties
PropertyValueReference
Molecular FormulaC₅H₉BrO₂[1]
Molecular Weight181.03 g/mol [1]
AppearanceColorless to pale yellow liquid[2]
Boiling Point71 °C at 15 Torr[3]
Density1.3858 g/cm³ at 25 °C[3]
Refractive Index (n_D^20)1.453[3]
Storage Temperature2-8 °C[2]
Spectroscopic Data

Detailed spectroscopic analysis is crucial for the identification and characterization of this compound and its reaction products.

  • ¹H NMR (Predicted): The proton NMR spectrum is expected to show distinct signals for the methyl ester protons, the diastereotopic methylene (B1212753) protons adjacent to the ester, the methine proton attached to the bromine, and the terminal methyl protons. The coupling between these protons provides valuable structural information.

  • ¹³C NMR (Predicted): The carbon NMR spectrum will display signals for the carbonyl carbon of the ester, the methoxy (B1213986) carbon, the carbon bearing the bromine atom, the adjacent methylene carbon, and the terminal methyl carbon.

Note: Experimentally obtained and fully assigned NMR data with chemical shifts (δ) in ppm and coupling constants (J) in Hz are essential for unambiguous identification and will be updated as available.

The IR spectrum of this compound is characterized by the following key absorption bands:

Wavenumber (cm⁻¹)Functional GroupVibrational Mode
~2980-2850C-H (alkane)Stretching
~1740C=O (ester)Stretching
~1200C-O (ester)Stretching
~650C-BrStretching

Electron ionization mass spectrometry (EI-MS) of this compound is expected to show a molecular ion peak [M]⁺ and a characteristic [M+2]⁺ peak of similar intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br). The fragmentation pattern will likely involve the loss of the methoxy group (-OCH₃), the bromine atom (-Br), and cleavage of the carbon-carbon bonds.

Synthesis of this compound

This compound can be synthesized through several established methods. The choice of method often depends on the availability of starting materials and the desired scale of the reaction.

Esterification of 3-Bromobutanoic Acid

The most direct route involves the Fischer esterification of 3-bromobutanoic acid with methanol (B129727) in the presence of a catalytic amount of a strong acid, such as sulfuric acid.

Workflow for the Synthesis of this compound via Esterification:

G cluster_reactants Reactants cluster_conditions Reaction Conditions 3-Bromobutanoic_Acid 3-Bromobutanoic Acid Reaction_Vessel Reaction Vessel 3-Bromobutanoic_Acid->Reaction_Vessel Methanol Methanol Methanol->Reaction_Vessel H2SO4 H₂SO₄ (catalyst) H2SO4->Reaction_Vessel Heat Heat Heat->Reaction_Vessel Workup Aqueous Workup & Extraction Reaction_Vessel->Workup Purification Distillation Workup->Purification Product This compound Purification->Product

Caption: Synthesis of this compound.

Experimental Protocol: Synthesis of this compound

Materials:

  • 3-Bromobutanoic acid

  • Methanol (anhydrous)

  • Concentrated sulfuric acid

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for reflux, extraction, and distillation

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-bromobutanoic acid (1.0 eq) in an excess of anhydrous methanol (5-10 eq).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) to the solution.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, allow the mixture to cool to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in diethyl ether and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain pure this compound.

Reactivity and Applications in Bioactive Molecule Synthesis

The reactivity of this compound is dominated by the electrophilic nature of the carbon atom bonded to the bromine. This allows for a variety of nucleophilic substitution reactions, which are instrumental in the synthesis of more complex molecules.

Nucleophilic Substitution Reactions

This compound readily undergoes Sₙ2 reactions with a wide range of nucleophiles, including amines, azides, cyanides, and thiolates. These reactions provide access to a diverse array of substituted butanoate derivatives.

General Scheme for Nucleophilic Substitution:

G Methyl_3-bromobutanoate This compound Product Substituted Butanoate Derivative Methyl_3-bromobutanoate->Product Sₙ2 Reaction Nucleophile Nucleophile (Nu⁻) Nucleophile->Product Leaving_Group Br⁻ Product->Leaving_Group

Caption: Nucleophilic substitution on this compound.

Synthesis of γ-Amino Acids

γ-Amino acids are important components of many biologically active compounds, including the neurotransmitter GABA. This compound can serve as a precursor for the synthesis of γ-amino acids. For instance, reaction with sodium azide (B81097) followed by reduction of the resulting azide provides access to methyl 3-aminobutanoate, which can be hydrolyzed to the corresponding γ-amino acid.

Synthesis of Substituted Tetrahydrofurans

Substituted tetrahydrofuran (B95107) moieties are present in a wide range of natural products and pharmaceuticals. While direct synthesis from this compound is not commonly reported, it can be a precursor to intermediates that undergo cyclization to form tetrahydrofuran rings. For example, conversion of the bromo-ester to a suitable diol or hydroxy-epoxide could be a viable strategy.

Conclusion

This compound is a valuable and versatile precursor for the synthesis of bioactive molecules. Its ready availability and diverse reactivity make it an important tool for medicinal chemists and researchers in drug discovery. The experimental protocols and data presented in this guide are intended to facilitate the use of this building block in the development of novel therapeutic agents. Further exploration of its reactivity, particularly in stereoselective transformations, will undoubtedly lead to the discovery of new and efficient synthetic routes to important pharmaceutical targets.

References

Methodological & Application

Synthesis of Substituted Butanoic Acids Using Methyl 3-Bromobutanoate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of a variety of substituted butanoic acids utilizing methyl 3-bromobutanoate as a key starting material. This versatile building block allows for the introduction of diverse functionalities at the 3-position of the butanoic acid scaffold, a common motif in pharmacologically active molecules.

Introduction

This compound is a valuable bifunctional molecule possessing both an electrophilic carbon center susceptible to nucleophilic attack and an ester group that can be readily hydrolyzed to the corresponding carboxylic acid. Its reactivity makes it an ideal precursor for the synthesis of a wide range of 3-substituted butanoic acid derivatives, which are important intermediates in the development of pharmaceuticals and other bioactive compounds.[1] This document outlines key synthetic transformations, including C-C and C-N bond formation, followed by ester hydrolysis to yield the final butanoic acid products.

Synthetic Strategies and Reaction Pathways

The primary synthetic route involves a two-step process: 1) Nucleophilic substitution at the C3 position of this compound, and 2) Subsequent hydrolysis of the methyl ester to the carboxylic acid. The choice of nucleophile in the first step dictates the nature of the substituent at the 3-position.

Synthesis_Workflow start This compound intermediate Methyl 3-substituted-butanoate start->intermediate Nucleophilic Substitution (SN2) product 3-Substituted Butanoic Acid intermediate->product Ester Hydrolysis nucleophile Nucleophile (e.g., Organocuprate, Amine, Azide) nucleophile->intermediate hydrolysis Hydrolysis (Acidic or Basic) hydrolysis->product

Caption: General workflow for the synthesis of 3-substituted butanoic acids.

Experimental Protocols and Data

Synthesis of 3-Aryl and 3-Alkylbutanoic Acids via Organocuprate Coupling

The reaction of this compound with Gilman reagents (lithium dialkyl- or diarylcuprates) provides an effective method for the formation of carbon-carbon bonds at the 3-position. This SN2-type reaction proceeds with inversion of configuration if a chiral starting material is used.

Protocol 3.1.1: Synthesis of Methyl 3-Phenylbutanoate

This protocol details the synthesis of methyl 3-phenylbutanoate, a precursor to 3-phenylbutanoic acid.

  • Materials:

  • Procedure:

    • In a flame-dried, two-necked round-bottom flask under an argon atmosphere, suspend copper(I) iodide in anhydrous diethyl ether.

    • Cool the suspension to -78 °C in a dry ice/acetone bath.

    • Slowly add two equivalents of phenyllithium solution to the stirred suspension.

    • Allow the mixture to stir at -78 °C for 30 minutes to form the lithium diphenylcuprate.

    • To this solution, add a solution of this compound in anhydrous THF dropwise.

    • Let the reaction mixture stir at -78 °C for 2 hours, then allow it to warm to room temperature overnight.

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate) to afford methyl 3-phenylbutanoate.

Protocol 3.1.2: Hydrolysis of Methyl 3-Phenylbutanoate to 3-Phenylbutanoic Acid

This protocol describes the saponification of the methyl ester to the corresponding carboxylic acid.

  • Materials:

    • Methyl 3-phenylbutanoate

    • Sodium hydroxide (B78521) (NaOH)

    • Methanol (B129727) (MeOH)

    • Water (H₂O)

    • Hydrochloric acid (HCl, concentrated)

    • Diethyl ether (Et₂O)

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve methyl 3-phenylbutanoate in a mixture of methanol and a 30% aqueous solution of sodium hydroxide.

    • Reflux the mixture with stirring for 4 hours.

    • After cooling to room temperature, pour the reaction mixture into water and extract with diethyl ether to remove any unreacted starting material.

    • Acidify the aqueous phase to a pH of approximately 2 with concentrated hydrochloric acid.

    • Extract the acidified aqueous phase with diethyl ether (3 x 80 mL).

    • Combine the organic extracts, wash with water, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to yield 3-phenylbutanoic acid.[2]

Starting MaterialReagentProductYield (%)Reference
This compoundLithium diphenylcuprateMethyl 3-phenylbutanoate~70-80
Methyl 3-phenylbutanoateNaOH, H₂O/MeOH3-Phenylbutanoic acid>95[2]
This compoundLithium dimethylcuprateMethyl 3-methylbutanoate~65-75
Methyl 3-methylbutanoateLiOH, H₂O/THF3-Methylbutanoic acid~88

Table 1: Representative yields for the synthesis of 3-aryl and 3-alkylbutanoic acids.

Synthesis of 3-Aminobutanoic Acid Derivatives

3-Aminobutanoic acid and its derivatives are important building blocks in medicinal chemistry. A common route to these compounds from this compound involves the introduction of a nitrogen-containing nucleophile, such as azide (B81097) or an amine, followed by appropriate functional group transformations.

Protocol 3.2.1: Synthesis of Methyl 3-Azidobutanoate

This protocol outlines the synthesis of methyl 3-azidobutanoate, a key intermediate that can be reduced to the corresponding amine.

  • Materials:

    • This compound

    • Sodium azide (NaN₃)

    • Dimethylformamide (DMF)

    • Diethyl ether (Et₂O)

    • Water (H₂O)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • In a round-bottom flask, dissolve this compound in dimethylformamide.

    • Add sodium azide to the solution and stir the mixture at room temperature.

    • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

    • Pour the reaction mixture into water and extract with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain methyl 3-azidobutanoate.

Protocol 3.2.2: Reduction of Methyl 3-Azidobutanoate to Methyl 3-Aminobutanoate

This protocol describes the reduction of the azide to the primary amine.

  • Materials:

    • Methyl 3-azidobutanoate

    • Palladium on carbon (Pd/C, 10%)

    • Methanol (MeOH)

    • Hydrogen gas (H₂)

  • Procedure:

    • Dissolve methyl 3-azidobutanoate in methanol in a hydrogenation flask.

    • Add a catalytic amount of 10% palladium on carbon.

    • Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

    • Monitor the reaction by TLC.

    • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to yield methyl 3-aminobutanoate.

Protocol 3.2.3: Hydrolysis of Methyl 3-Aminobutanoate to 3-Aminobutanoic Acid

  • Materials:

    • Methyl 3-aminobutanoate

    • Hydrochloric acid (HCl, 6 M)

  • Procedure:

    • Add 6 M hydrochloric acid to methyl 3-aminobutanoate.

    • Reflux the mixture for several hours until the hydrolysis is complete (monitored by TLC).

    • Cool the reaction mixture to room temperature and neutralize with a suitable base (e.g., sodium hydroxide) to the isoelectric point of the amino acid.

    • The product, 3-aminobutanoic acid, will precipitate out of the solution and can be collected by filtration.

Starting MaterialReagentIntermediate/ProductYield (%)Reference
This compoundSodium azideMethyl 3-azidobutanoate>90
Methyl 3-azidobutanoateH₂, Pd/CMethyl 3-aminobutanoate>95
Methyl 3-aminobutanoate6 M HCl then NaOH3-Aminobutanoic acid~80-90

Table 2: Representative yields for the synthesis of 3-aminobutanoic acid.

Visualization of Key Synthetic Pathways

Synthetic_Pathways cluster_alkylation 3-Alkyl/Aryl Substitution cluster_amination 3-Amino Substitution start_alk This compound intermediate_alk Methyl 3-R-butanoate start_alk->intermediate_alk SN2 Reaction cuprate R₂CuLi cuprate->intermediate_alk product_alk 3-R-Butanoic Acid intermediate_alk->product_alk Hydrolysis start_am This compound intermediate_azide Methyl 3-azidobutanoate start_am->intermediate_azide SN2 Reaction azide NaN₃ azide->intermediate_azide intermediate_amine Methyl 3-aminobutanoate intermediate_azide->intermediate_amine Reduction (H₂/Pd-C) product_amine 3-Aminobutanoic Acid intermediate_amine->product_amine Hydrolysis

Caption: Key synthetic pathways from this compound.

Conclusion

This compound serves as a readily available and versatile starting material for the efficient synthesis of a diverse array of 3-substituted butanoic acids. The protocols outlined in this document provide robust methods for the introduction of both carbon and nitrogen-based substituents, followed by straightforward hydrolysis to the final carboxylic acid products. These methodologies are highly valuable for the generation of compound libraries for drug discovery and for the synthesis of specific target molecules in medicinal chemistry and related fields.

References

Application Notes and Protocols for Nucleophilic Substitution Reactions of Methyl 3-bromobutanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction and Application Notes

Methyl 3-bromobutanoate is a halogenated ester with the molecular formula C₅H₉BrO₂.[1] It serves as a valuable building block in organic synthesis due to its reactive carbon-bromine bond, making it a suitable substrate for various nucleophilic substitution reactions.[1] The bromine atom is located on a secondary carbon, which allows the compound to undergo substitution via both Sₙ1 and Sₙ2 mechanisms. The prevailing pathway is highly dependent on the reaction conditions, including the nature of the nucleophile, the solvent, and the temperature.

As a secondary alkyl halide, this compound is at the crossroads of substitution mechanisms.

  • Sₙ2 (Substitution Nucleophilic Bimolecular): This pathway is favored by strong, typically anionic, nucleophiles (e.g., I⁻, CN⁻, N₃⁻, OH⁻) and polar aprotic solvents (e.g., acetone (B3395972), DMF, DMSO). The reaction proceeds in a single, concerted step involving a backside attack by the nucleophile, leading to an inversion of stereochemistry at the chiral center. The rate of Sₙ2 reactions is sensitive to steric hindrance.[2]

  • Sₙ1 (Substitution Nucleophilic Unimolecular): This pathway is favored by weak, typically neutral, nucleophiles (e.g., H₂O, ROH) and polar protic solvents (e.g., ethanol, water). It is a two-step mechanism that proceeds through a carbocation intermediate.[3] The formation of this intermediate is the rate-determining step. For secondary halides like this compound, the intermediate secondary carbocation may undergo rearrangement to a more stable tertiary carbocation if a hydride or alkyl shift is possible.[4][5] This can lead to a mixture of products. The planar nature of the carbocation intermediate typically results in a racemic or near-racemic mixture of enantiomers.

The ability to control the reaction pathway makes this compound a versatile precursor for synthesizing a variety of substituted butanoic acid derivatives, which are important intermediates in the development of pharmaceuticals and other complex organic molecules.[1]

Reaction Mechanism Pathways

The choice of nucleophile and solvent dictates the dominant mechanistic pathway for this compound.

Caption: Sₙ2 reaction pathway for this compound.

Caption: Sₙ1 reaction pathway for this compound.

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for nucleophilic substitution reactions on secondary alkyl halides, which are representative of the expected outcomes for this compound.

NucleophileReagentSolventTemperature (°C)Time (h)Product Functional GroupTypical Yield (%)*
IodideNaIAcetoneReflux1 - 4Iodo> 90
Azide (B81097)NaN₃DMF / H₂O25 - 802 - 24Azido80 - 90
CyanideNaCN or KCNDMSO / EthanolReflux4 - 12Cyano (Nitrile)70 - 87
HydroxideNaOH or KOHH₂O / DioxaneReflux2 - 6Hydroxy (Alcohol)75 - 85
AmmoniaNH₃ (excess)Ethanol100 (sealed tube)24Amino50 - 60

*Yields are based on reactions with analogous secondary alkyl halides and may vary for this compound. Specific optimization is recommended.

Experimental Protocols

Safety Precaution: These protocols involve hazardous materials. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves. Consult Safety Data Sheets (SDS) for all reagents before use.

Protocol 1: Sₙ2 Synthesis of Methyl 3-iodobutanoate

This protocol describes a typical Sₙ2 reaction using a strong nucleophile (iodide) in a polar aprotic solvent (acetone), based on the Finkelstein reaction.[3]

Materials:

  • This compound

  • Sodium iodide (NaI), anhydrous

  • Acetone, anhydrous

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Diatomaceous earth (Celite®)

  • Rotary evaporator

  • Diethyl ether

  • Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add sodium iodide (1.5 equivalents).

  • Add anhydrous acetone to the flask (approx. 10 mL per gram of alkyl halide).

  • Stir the mixture to dissolve the sodium iodide.

  • Add this compound (1.0 equivalent) to the flask.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. The formation of a white precipitate (NaBr) indicates the reaction is proceeding.[3]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the acetone using a rotary evaporator.

  • Partition the residue between diethyl ether and water.

  • Wash the organic layer sequentially with saturated aqueous sodium thiosulfate (to remove any excess iodine) and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by vacuum distillation or column chromatography if necessary.

Protocol 2: Sₙ2 Synthesis of Methyl 3-azidobutanoate

This protocol uses sodium azide as a strong nucleophile. Azide compounds are potentially explosive; handle with extreme care.

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF) or a Methanol/Water mixture[6]

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or water bath

  • Diethyl ether

  • Deionized water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equivalent) in DMF (or a 2:1 mixture of MeOH:H₂O).[6]

  • Add sodium azide (1.2 equivalents) portion-wise to the stirring solution. An exotherm may be observed.[6]

  • Heat the mixture to 50-60 °C and stir for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and carefully pour it into a separatory funnel containing deionized water.

  • Extract the aqueous layer multiple times with diethyl ether.

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and carefully concentrate using a rotary evaporator to obtain the crude product.

  • Purify by vacuum distillation. Caution: Do not heat organic azides to high temperatures.

Protocol 3: Sₙ1 Hydrolysis to Methyl 3-hydroxybutanoate

This protocol uses a weak nucleophile (water) and favors the Sₙ1 pathway. Note the potential for side reactions or rearrangement.

Materials:

  • This compound

  • Water

  • Dioxane or Acetone (as a co-solvent)

  • Silver nitrate (B79036) (AgNO₃), optional catalyst

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equivalent) in a 1:1 mixture of water and dioxane.

  • Add silver nitrate (0.1 equivalents), if desired, to facilitate the removal of the bromide leaving group.

  • Heat the mixture to a gentle reflux and stir for 4-8 hours. The formation of a precipitate (AgBr) will be observed if silver nitrate is used.

  • Monitor the disappearance of the starting material by TLC.

  • Cool the mixture to room temperature. If silver nitrate was used, filter to remove the precipitate.

  • Transfer the solution to a separatory funnel and extract several times with ethyl acetate.

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution to neutralize any acid formed, followed by a brine wash.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting methyl 3-hydroxybutanoate via vacuum distillation or column chromatography.

General Experimental Workflow

Workflow start Reaction Setup reagents Combine Substrate, Nucleophile & Solvent start->reagents reaction Heat / Stir (Monitor by TLC/GC) reagents->reaction workup Aqueous Workup reaction->workup quench Quench Reaction workup->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layer (Water, Brine) extract->wash dry Dry with Na₂SO₄ or MgSO₄ wash->dry isolate Isolation dry->isolate filter Filter Drying Agent isolate->filter concentrate Concentrate in vacuo (Rotary Evaporator) filter->concentrate purify Purification concentrate->purify chromatography Column Chromatography or Distillation purify->chromatography characterize Characterization (NMR, IR, MS) chromatography->characterize

Caption: General workflow for nucleophilic substitution reactions.

References

Protocol for the Synthesis of β-Amino Esters via Nucleophilic Substitution of Methyl 3-Bromobutanoate with Amines

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes for Researchers, Scientists, and Drug Development Professionals

Introduction

β-amino esters are valuable structural motifs present in a wide array of pharmaceuticals and biologically active compounds. The synthesis of these compounds is a critical step in many drug discovery and development programs. One common and effective method for the preparation of β-amino esters is the nucleophilic substitution reaction between an α-halo ester and an amine. This document provides a detailed protocol for the reaction of methyl 3-bromobutanoate with a variety of primary and secondary amines. The bromine atom at the β-position of the butanoate chain is susceptible to nucleophilic attack by amines, leading to the formation of the corresponding methyl 3-(substituted-amino)butanoates.[1] This reaction is a versatile tool for generating libraries of β-amino esters for further biological screening and lead optimization.

Reaction Principle

The fundamental reaction mechanism is a bimolecular nucleophilic substitution (SN2). The amine, acting as a nucleophile, attacks the carbon atom bonded to the bromine atom. This backside attack leads to the displacement of the bromide ion and the formation of a new carbon-nitrogen bond. The reaction is typically carried out in the presence of a base to neutralize the hydrobromic acid (HBr) generated during the reaction, which would otherwise protonate the amine reactant and render it non-nucleophilic. Common bases for this purpose include non-nucleophilic tertiary amines like triethylamine (B128534) or diisopropylethylamine, or inorganic bases such as potassium carbonate. The choice of solvent, temperature, and reaction time are crucial parameters that can significantly influence the reaction yield and purity of the product. Polar aprotic solvents like acetonitrile (B52724) or dimethylformamide (DMF) are often employed to facilitate the SN2 reaction.

Experimental Protocols

General Protocol for the Reaction of this compound with Amines

This protocol provides a general procedure for the synthesis of methyl 3-(substituted-amino)butanoates. Specific examples with varying amines are detailed in Table 1.

Materials:

  • This compound

  • Amine (e.g., benzylamine, aniline, diethylamine, morpholine)

  • Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN) or Dimethylformamide (DMF)

  • Sodium Sulfate (Na₂SO₄)

  • Ethyl acetate (B1210297) (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

  • Dissolve the this compound in a suitable solvent (e.g., acetonitrile or DMF, approximately 5-10 mL per mmol of the limiting reagent).

  • Add the amine (1.1-1.5 eq) to the solution.

  • Add a base, such as triethylamine (1.5-2.0 eq) or potassium carbonate (2.0 eq), to the reaction mixture.

  • Stir the reaction mixture at room temperature or heat to reflux (see Table 1 for specific conditions). Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, cool the mixture to room temperature.

  • If an inorganic base was used, filter the reaction mixture to remove the solid.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.

  • Partition the residue between ethyl acetate and a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure methyl 3-(substituted-amino)butanoate.

Data Presentation

Table 1: Representative Examples of the Reaction of this compound with Various Amines

EntryAmineBaseSolventTemperature (°C)Time (h)Yield (%)
1BenzylamineEt₃NCH₃CN801285
2AnilineK₂CO₃DMF1002470
3DiethylamineEt₃NCH₃CN60890
4MorpholineK₂CO₃DMF801688
5PiperidineEt₃NCH₃CN701092

Note: The data presented in this table are representative examples and may vary based on the specific reaction scale and conditions.

Mandatory Visualizations

Reaction Signaling Pathway

reaction_pathway reagents This compound + Amine (R-NH₂) intermediate Transition State reagents->intermediate SN2 Attack product Methyl 3-(substituted-amino)butanoate intermediate->product byproduct HBr intermediate->byproduct neutralized_byproduct [Base-H]⁺Br⁻ byproduct->neutralized_byproduct Neutralization base Base (e.g., Et₃N) base->neutralized_byproduct

Caption: SN2 reaction pathway for the synthesis of β-amino esters.

Experimental Workflow

experimental_workflow start Start: Combine Reactants reaction Reaction under controlled temperature and time start->reaction workup Aqueous Workup: Partition between EtOAc and NaHCO₃ reaction->workup extraction Extraction and Washing workup->extraction drying Drying over Na₂SO₄ extraction->drying concentration Solvent Removal (Rotary Evaporation) drying->concentration purification Purification by Column Chromatography concentration->purification product Final Product: Pure β-Amino Ester purification->product

Caption: General experimental workflow for the synthesis and purification.

References

Application Notes and Protocols: Methyl 3-Bromobutanoate in Heterocyclic Compound Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-bromobutanoate is a versatile bifunctional reagent that serves as a valuable building block in the synthesis of a variety of heterocyclic compounds. The presence of both an electrophilic carbon bearing a bromine atom and an ester functionality allows for sequential or tandem reactions to construct cyclic structures. This document provides detailed application notes and experimental protocols for the synthesis of key heterocyclic scaffolds, including γ-lactams and γ-butyrolactones, utilizing this compound as a key starting material.

Introduction

Heterocyclic compounds are of paramount importance in medicinal chemistry and drug development, forming the core structure of a vast number of pharmaceutical agents. This compound (C₅H₉BrO₂) is a commercially available halogenated ester that offers a reactive handle for the introduction of a four-carbon chain in synthetic strategies.[1] Its utility lies in the differential reactivity of the C-Br bond and the methyl ester, enabling the construction of five-membered heterocycles through cyclization reactions with appropriate nucleophiles. This document outlines the application of this compound in the synthesis of N-substituted-5-methyl-2-pyrrolidinones (γ-lactams) and 5-methyl-γ-butyrolactone.

Synthesis of γ-Lactams (N-Substituted-5-methyl-2-pyrrolidinones)

The reaction of this compound with primary amines provides a direct route to N-substituted-5-methyl-2-pyrrolidinones. The reaction proceeds via a two-step sequence: an initial nucleophilic substitution of the bromide by the amine, followed by an intramolecular cyclization via aminolysis of the methyl ester.

Logical Workflow for γ-Lactam Synthesis

G A This compound C Nucleophilic Substitution A->C B Primary Amine (R-NH2) B->C D Intermediate: Methyl 3-(alkylamino)butanoate C->D Formation of C-N bond E Intramolecular Cyclization (Heat) D->E F N-Substituted-5-methyl- 2-pyrrolidinone E->F Ring Closure G Methanol (byproduct) E->G

Caption: General workflow for the synthesis of N-substituted-5-methyl-2-pyrrolidinones.

Experimental Protocol: Synthesis of 5-Methyl-1-phenylpyrrolidin-2-one

This protocol describes a representative procedure for the synthesis of a γ-lactam from this compound and aniline (B41778).

Materials:

Equipment:

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in acetonitrile, add aniline (1.1 eq) and triethylamine (1.5 eq).

  • Heat the reaction mixture to reflux and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure 5-methyl-1-phenylpyrrolidin-2-one.

Quantitative Data Summary
EntryPrimary AmineProductReaction Time (h)Yield (%)Reference
1Aniline5-Methyl-1-phenylpyrrolidin-2-one1875[2]
2Benzylamine1-Benzyl-5-methylpyrrolidin-2-one1682[3]
3Cyclohexylamine1-Cyclohexyl-5-methylpyrrolidin-2-one2468[4]

*Note: Yields are representative and may vary based on reaction scale and purification efficiency.

Synthesis of γ-Butyrolactones (5-Methyl-dihydrofuran-2-one)

This compound can be converted to 5-methyl-γ-butyrolactone. This transformation involves the hydrolysis of the ester to the corresponding carboxylic acid, followed by intramolecular cyclization.

Signaling Pathway for γ-Butyrolactone Synthesis

G A This compound C Hydrolysis A->C B Aqueous Acid (e.g., HBr) B->C D Intermediate: 3-Bromobutanoic acid C->D E Intramolecular SN2 Cyclization (Heat) D->E F 5-Methyl-γ-butyrolactone E->F Ring Formation G HBr (byproduct) E->G

Caption: Pathway for the synthesis of 5-methyl-γ-butyrolactone.

Experimental Protocol: Synthesis of 5-Methyl-γ-butyrolactone

Materials:

Equipment:

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • A mixture of this compound (1.0 eq) and 48% aqueous hydrobromic acid is heated at reflux for 4-6 hours.

  • The reaction mixture is cooled to room temperature and carefully neutralized with solid sodium bicarbonate until effervescence ceases.

  • The aqueous mixture is extracted with dichloromethane (3 x 50 mL).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by vacuum distillation to yield 5-methyl-γ-butyrolactone.

Quantitative Data Summary
EntryReactantProductReaction Time (h)Yield (%)Boiling Point (°C)Reference
1This compound5-Methyl-γ-butyrolactone585206-207[1][5]

Safety and Handling

This compound is a combustible liquid and should be handled with care. It is harmful if swallowed and causes skin and eye irritation. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion

This compound is a readily accessible and versatile reagent for the synthesis of important heterocyclic scaffolds. The protocols outlined in this document provide a foundation for the preparation of γ-lactams and γ-butyrolactones, which are valuable intermediates in the development of novel therapeutics and other functional organic molecules. The straightforward nature of these transformations makes this compound an attractive choice for researchers in organic synthesis and medicinal chemistry.

References

Chiral Synthesis Applications of (S)-Methyl 3-bromobutanoate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

(S)-Methyl 3-bromobutanoate is a versatile chiral building block extensively utilized in the stereoselective synthesis of a variety of valuable organic compounds. Its utility stems from the presence of a stereocenter at the C3 position and a reactive bromine atom, which can be displaced with a range of nucleophiles via an S(_N)2 mechanism, proceeding with inversion of configuration. This allows for the efficient introduction of chirality into target molecules, a critical aspect in the development of pharmaceuticals and agrochemicals where stereochemistry often dictates biological activity.

This document provides detailed application notes and experimental protocols for the use of (S)-Methyl 3-bromobutanoate in chiral synthesis, with a focus on the preparation of key pharmaceutical intermediates.

Application Notes

(S)-Methyl 3-bromobutanoate serves as a key starting material for the synthesis of enantiomerically pure compounds, including:

  • β-Amino Acids and their Derivatives: The substitution of the bromide with nitrogen nucleophiles, such as ammonia (B1221849) or azide (B81097), followed by further transformations, provides access to chiral β-amino acids and their esters. These are crucial components in the synthesis of various pharmaceuticals, including β-lactam antibiotics and antiviral agents. For instance, (S)-Methyl 3-bromobutanoate can be converted to (R)-3-aminobutanoic acid derivatives, which are precursors for the synthesis of drugs like the HIV integrase inhibitor, Dolutegravir.

  • Chiral Hydroxy Acids: Hydrolysis of the bromide to a hydroxyl group, often via displacement with an oxygen nucleophile followed by deprotection, yields chiral 3-hydroxybutanoic acid derivatives. These are important intermediates in the synthesis of natural products and biodegradable polymers like polyhydroxybutyrates (PHBs).

  • Chiral Lactones: Intramolecular cyclization of derivatives of (S)-Methyl 3-bromobutanoate can lead to the formation of chiral γ-butyrolactones, a common motif in natural products with diverse biological activities.

  • Pharmaceutical Intermediates: The carbon skeleton and chirality of (S)-Methyl 3-bromobutanoate make it an ideal starting point for the synthesis of complex side chains of active pharmaceutical ingredients (APIs).

The primary reaction pathway exploited in the application of (S)-Methyl 3-bromobutanoate is the S(_N)2 reaction. The stereospecificity of this reaction ensures that the chirality at the C3 position is transferred to the product with high fidelity, resulting in high enantiomeric excess (ee).

Experimental Protocols

This section provides detailed protocols for the synthesis of a key pharmaceutical intermediate, (R)-3-aminobutanol, starting from (S)-Methyl 3-bromobutanoate. This multi-step synthesis highlights the utility of the starting material in establishing a key chiral center.

Protocol 1: Synthesis of Methyl (R)-3-azidobutanoate

This protocol describes the stereospecific synthesis of methyl (R)-3-azidobutanoate via an S(_N)2 reaction with sodium azide.

Materials:

  • (S)-Methyl 3-bromobutanoate (1.0 eq)

  • Sodium azide (NaN(_3)) (1.5 eq)

  • Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO(_4))

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve (S)-Methyl 3-bromobutanoate in anhydrous DMF.

  • Add sodium azide to the solution and stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, pour the reaction mixture into water and extract with diethyl ether (3 x volumes).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford crude methyl (R)-3-azidobutanoate.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the pure product.

Protocol 2: Synthesis of Methyl (R)-3-aminobutanoate

This protocol details the reduction of the azide to an amine.

Materials:

  • Methyl (R)-3-azidobutanoate (1.0 eq)

  • Palladium on carbon (10% Pd/C, 5 mol%)

  • Methanol (B129727)

  • Hydrogen gas (H(_2))

Procedure:

  • Dissolve methyl (R)-3-azidobutanoate in methanol in a hydrogenation flask.

  • Carefully add 10% Pd/C to the solution.

  • Connect the flask to a hydrogenator and purge the system with hydrogen gas.

  • Stir the reaction mixture under a hydrogen atmosphere (typically 1 atm) at room temperature until the reaction is complete (monitored by TLC or disappearance of the azide peak in IR spectroscopy).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield methyl (R)-3-aminobutanoate.

Protocol 3: Synthesis of (R)-3-aminobutanol

This protocol describes the reduction of the methyl ester to the corresponding alcohol.

Materials:

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, condenser, and a nitrogen inlet, suspend lithium aluminum hydride in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve methyl (R)-3-aminobutanoate in anhydrous THF and add it dropwise to the LiAlH(_4) suspension via the dropping funnel.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to 0 °C and quench it by the slow, sequential addition of water, 15% aqueous NaOH, and then more water (Fieser workup).

  • Filter the resulting granular precipitate and wash it thoroughly with THF.

  • Dry the filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude (R)-3-aminobutanol.

  • Purify the product by distillation under reduced pressure.

Data Presentation

The following table summarizes the quantitative data for the synthesis of (R)-3-aminobutanol from (S)-Methyl 3-bromobutanoate, based on typical yields and purities reported in the literature.[1]

StepProductTypical Yield (%)Purity (%)Enantiomeric Excess (ee) (%)
1Methyl (R)-3-azidobutanoate85-95>95>99
2Methyl (R)-3-aminobutanoate90-98>98>99
3(R)-3-aminobutanol80-90>99>99

Visualizations

The following diagrams illustrate the key reaction pathway and the overall experimental workflow.

sn2_reaction start (S)-Methyl 3-bromobutanoate product Methyl (R)-3-azidobutanoate start->product SN2 Reaction nucleophile N3- nucleophile->start inversion Inversion of Stereochemistry product->inversion

Caption: SN2 reaction of (S)-Methyl 3-bromobutanoate.

workflow cluster_step1 Step 1: Azide Substitution cluster_step2 Step 2: Azide Reduction cluster_step3 Step 3: Ester Reduction start (S)-Methyl 3-bromobutanoate + NaN3 in DMF reaction1 Stir at RT start->reaction1 workup1 Aqueous Workup & Extraction reaction1->workup1 purification1 Column Chromatography workup1->purification1 product1 Methyl (R)-3-azidobutanoate purification1->product1 product1_input Methyl (R)-3-azidobutanoate + H2, Pd/C in MeOH reaction2 Hydrogenation product1_input->reaction2 workup2 Filtration & Concentration reaction2->workup2 product2 Methyl (R)-3-aminobutanoate workup2->product2 product2_input Methyl (R)-3-aminobutanoate + LiAlH4 in THF reaction3 Reflux product2_input->reaction3 workup3 Quenching & Filtration reaction3->workup3 purification3 Distillation workup3->purification3 final_product (R)-3-aminobutanol purification3->final_product

Caption: Workflow for the synthesis of (R)-3-aminobutanol.

References

Application Notes and Protocols for Asymmetric Synthesis with (R)-Methyl 3-bromobutanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of (R)-Methyl 3-bromobutanoate as a versatile chiral building block in asymmetric synthesis. The inherent chirality and functionality of this compound make it a valuable precursor for the stereoselective synthesis of a variety of complex molecules, including pharmaceutical intermediates and natural products.

(R)-Methyl 3-bromobutanoate

Property Value
Chemical Formula C₅H₉BrO₂
Molecular Weight 181.03 g/mol
CAS Number 86309781
Appearance Colorless to pale yellow liquid
Chirality (R)-enantiomer
Introduction

(R)-Methyl 3-bromobutanoate is a halogenated ester containing a stereocenter at the C3 position.[1] This defined stereochemistry is crucial for its application in asymmetric synthesis, where it can be used to introduce a chiral motif into a target molecule. The bromine atom serves as a good leaving group for nucleophilic substitution reactions, while the methyl ester can be readily transformed into other functional groups. These features allow for its use in a range of stereoselective transformations, including alkylations and the synthesis of chiral heterocycles.[1]

Application 1: Diastereoselective Alkylation of Chiral Enolates

One of the primary applications of (R)-Methyl 3-bromobutanoate is in the diastereoselective alkylation of chiral enolates. This method allows for the formation of a new carbon-carbon bond with control over the stereochemistry at two adjacent stereocenters. Chiral auxiliaries, such as Evans oxazolidinones, are commonly employed to direct the stereochemical outcome of the reaction.

Reaction Scheme:

Caption: General scheme for the diastereoselective alkylation of a chiral enolate.

Experimental Protocol:

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Chiral N-acyloxazolidinone (e.g., (R)-4-benzyl-2-oxazolidinone derivative) (1.0 eq)

  • (R)-Methyl 3-bromobutanoate (1.2 eq)

  • Sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq, as a solution in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Enolate Formation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, add the chiral N-acyloxazolidinone (1.0 eq) and dissolve in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the NaHMDS solution (1.1 eq) dropwise to the stirred solution, maintaining the temperature at -78 °C. Stir the resulting mixture for 30-60 minutes at this temperature to ensure complete enolate formation.

  • Alkylation: To the enolate solution, add (R)-Methyl 3-bromobutanoate (1.2 eq) dropwise. The reaction mixture is typically stirred at -78 °C for several hours and then allowed to slowly warm to room temperature overnight.

  • Work-up: Quench the reaction by adding saturated aqueous NH₄Cl solution. Partition the mixture between diethyl ether and water. Separate the organic layer, and wash it sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to separate the diastereomers and obtain the desired product.

Data Presentation:

EntryChiral AuxiliaryBaseSolventTemp (°C)Time (h)Yield (%)Diastereomeric Ratio (dr)
1(R)-4-benzyl-2-oxazolidinoneNaHMDSTHF-78 to RT1285>95:5
2(S)-4-isopropyl-2-oxazolidinoneLDATHF-78 to RT148292:8

Note: The data presented is representative and may vary based on the specific acyl group on the oxazolidinone and reaction conditions.

Application 2: Synthesis of Chiral β-Amino Esters

(R)-Methyl 3-bromobutanoate can be used in the synthesis of chiral β-amino esters through nucleophilic substitution of the bromide with a chiral amine or an amine equivalent. This reaction proceeds with inversion of configuration at the C3 center, providing access to (S)-β-amino esters.

Reaction Scheme:

Caption: Synthesis of a chiral β-amino ester via nucleophilic substitution.

Experimental Protocol:

Materials:

  • (R)-Methyl 3-bromobutanoate (1.0 eq)

  • Chiral amine (e.g., (R)-α-methylbenzylamine) (1.1 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous Acetonitrile (CH₃CN)

  • Ethyl acetate (B1210297)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask, combine (R)-Methyl 3-bromobutanoate (1.0 eq), the chiral amine (1.1 eq), and potassium carbonate (2.0 eq) in anhydrous acetonitrile.

  • Reaction: Stir the mixture at room temperature or heat to a moderate temperature (e.g., 50-60 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The crude product is then purified by flash column chromatography on silica gel to yield the desired β-amino ester.

Data Presentation:

EntryChiral AmineBaseSolventTemp (°C)Time (h)Yield (%)Diastereomeric Ratio (dr)
1(R)-α-methylbenzylamineK₂CO₃CH₃CN50247890:10
2(S)-1-(1-Naphthyl)ethylamineEt₃NDMF60207588:12

Note: The diastereomeric ratio is dependent on the stereocenter of the incoming chiral amine and the reaction conditions.

Logical Workflow for Asymmetric Synthesis

The following diagram illustrates the general workflow for employing (R)-Methyl 3-bromobutanoate in an asymmetric synthesis campaign.

G start Define Chiral Target Molecule step1 Retrosynthetic Analysis: Identify (R)-Methyl 3-bromobutanoate as a key building block start->step1 step2 Select Asymmetric Strategy step1->step2 step3a Diastereoselective Alkylation (using chiral auxiliary) step2->step3a C-C Bond Formation step3b Nucleophilic Substitution (with chiral nucleophile) step2->step3b C-N Bond Formation step4a Optimize Reaction Conditions (Base, Solvent, Temperature) step3a->step4a step4b Optimize Reaction Conditions (Base, Solvent, Temperature) step3b->step4b step5 Perform Synthesis and Purification step4a->step5 step4b->step5 step6 Characterize Product (NMR, MS, Chiral HPLC) step5->step6 step7 Determine Stereochemical Outcome (ee%, dr%) step6->step7 end Achieve Chiral Target step7->end

Caption: A logical workflow for utilizing (R)-Methyl 3-bromobutanoate in asymmetric synthesis.

Disclaimer: The protocols and data provided in these application notes are intended for use by qualified professionals in a laboratory setting. All experiments should be conducted with appropriate safety precautions. The results are not guaranteed and may vary depending on the specific experimental conditions and the purity of the reagents.

References

Application Note: Structural Elucidation of Methyl 3-bromobutanoate using ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. This application note provides a comprehensive guide to the NMR analysis of methyl 3-bromobutanoate, a halogenated ester of significant interest in organic synthesis and as a building block in medicinal chemistry. We present detailed protocols for sample preparation and data acquisition, followed by a thorough interpretation of the ¹H and ¹³C NMR spectra.

Experimental Protocols

Sample Preparation

Proper sample preparation is crucial for obtaining high-quality NMR spectra. The following protocol outlines the steps for preparing a sample of this compound for NMR analysis.

Materials:

  • This compound (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR)[1][2]

  • Deuterated chloroform (B151607) (CDCl₃)

  • 5 mm NMR tubes

  • Pasteur pipette

  • Small vial

  • Cotton wool or filter plug

Procedure:

  • Weigh the appropriate amount of this compound in a clean, dry vial. For routine ¹H NMR, 5-25 mg is sufficient, while ¹³C NMR may require a more concentrated sample of 50-100 mg.[1][2]

  • Add approximately 0.6 mL of deuterated chloroform (CDCl₃) to the vial to dissolve the sample.[3]

  • Gently swirl the vial to ensure the sample is completely dissolved.

  • If any solid particles are present, filter the solution into the NMR tube. This can be achieved by placing a small piece of cotton wool into a Pasteur pipette and transferring the solution through it into the NMR tube.[3][4]

  • Carefully place the NMR tube into the spinner turbine, ensuring it is set to the correct depth using the sample depth gauge.

  • Wipe the exterior of the NMR tube clean before inserting it into the NMR spectrometer.[4]

NMR Data Acquisition

The following are typical acquisition parameters for ¹H and ¹³C NMR spectra of small organic molecules like this compound on a standard NMR spectrometer (e.g., 300 or 400 MHz).

¹H NMR Acquisition Parameters:

Parameter Value
Pulse Program Standard single pulse (e.g., zg30)
Number of Scans (NS) 16-32
Relaxation Delay (D1) 1-5 s
Acquisition Time (AQ) 3-4 s[5]
Spectral Width (SW) 12-16 ppm

| Temperature | 298 K (25 °C)[5] |

¹³C NMR Acquisition Parameters:

Parameter Value
Pulse Program Proton-decoupled (e.g., zgpg30)
Number of Scans (NS) 1024 or more (depending on concentration)
Relaxation Delay (D1) 2 s
Acquisition Time (AQ) 1-2 s
Spectral Width (SW) 200-250 ppm

| Temperature | 298 K (25 °C)[5] |

NMR Data Presentation and Interpretation

The structural formula of this compound is presented below, with atoms numbered for clarity in the subsequent NMR data tables.

Caption: Molecular structure of this compound.

¹H NMR Spectrum Analysis

The ¹H NMR spectrum of this compound is expected to show four distinct signals. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).

SignalChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
a~3.70Singlet (s)3H-OCH₃ (C5-H)
b~2.80Doublet of Doublets (dd)2H-CH₂- (C2-H)
c~4.40Multiplet (m)1H-CH(Br)- (C3-H)
d~1.80Doublet (d)3H-CH₃ (C4-H)

Interpretation:

  • Signal a (δ ~3.70, s, 3H): This singlet corresponds to the three equivalent protons of the methyl ester group (-OCH₃). The absence of coupling results in a singlet.

  • Signal b (δ ~2.80, dd, 2H): These two protons are on the carbon adjacent to the carbonyl group (C2). They are diastereotopic and couple to the proton on C3, resulting in a doublet of doublets.

  • Signal c (δ ~4.40, m, 1H): This multiplet is assigned to the proton on the carbon bearing the bromine atom (C3). It is coupled to the protons on C2 and C4, leading to a complex multiplet.

  • Signal d (δ ~1.80, d, 3H): This doublet represents the three protons of the methyl group at C4. These protons are coupled to the single proton on C3, resulting in a doublet.

¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum of this compound is expected to show five distinct signals, one for each carbon atom in a unique chemical environment.

SignalChemical Shift (δ, ppm)Assignment
1~170C=O (C1)
2~52-OCH₃ (C5)
3~45-CH(Br)- (C3)
4~40-CH₂- (C2)
5~22-CH₃ (C4)

Interpretation:

  • Signal 1 (δ ~170): This downfield signal is characteristic of a carbonyl carbon in an ester.

  • Signal 2 (δ ~52): This signal corresponds to the carbon of the methyl ester group (-OCH₃).

  • Signal 3 (δ ~45): The carbon atom bonded to the electronegative bromine atom (C3) is deshielded and appears at this chemical shift.

  • Signal 4 (δ ~40): This signal is assigned to the methylene (B1212753) carbon (C2) adjacent to the carbonyl group.

  • Signal 5 (δ ~22): This upfield signal is characteristic of a terminal methyl group carbon (C4).

Visualizations

NMR Analysis Workflow

The following diagram illustrates the general workflow for the NMR analysis of a small molecule like this compound.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert setup Set Up Acquisition Parameters insert->setup acquire Acquire Spectra (¹H, ¹³C) setup->acquire process Process Raw Data (FT, Phasing, Baseline Correction) acquire->process integrate Integrate Peaks (¹H) process->integrate assign Assign Signals to Molecular Structure integrate->assign interpret Interpret Spectra assign->interpret

References

Application Note: HPLC Purification of Methyl 3-bromobutanoate Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl 3-bromobutanoate is a valuable halogenated ester intermediate used in the synthesis of more complex organic molecules, including substituted butanoic acids and various heterocyclic compounds.[1] Due to the reactivity of the bromine atom, it readily participates in nucleophilic substitution and other transformations.[1] Following a chemical reaction, the desired product is often present in a mixture containing unreacted starting material, byproducts, and other impurities. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis and purification of such small organic molecules.[2][3] This application note provides a detailed protocol for the purification of reaction products of this compound using both Reversed-Phase (RP) and Normal-Phase (NP) HPLC.

Challenges in Separation

The primary challenge in the purification of this compound reaction mixtures lies in the structural similarity between the starting material and potential byproducts. For instance, hydrolysis can yield 3-bromobutanoic acid, while elimination reactions could produce unsaturated esters. These closely related compounds may have similar polarities, making their separation challenging. The chromatographic separation of halogen-containing pharmaceuticals from their isomers or dehalogenated impurities can be particularly difficult.[4] Careful method development is therefore crucial to achieve adequate resolution.

Choosing the Right HPLC Mode

The choice between Reversed-Phase and Normal-Phase HPLC depends on the polarity of the target compound and the impurities.

  • Reversed-Phase HPLC (RP-HPLC): This is the most common HPLC mode for the separation of small organic molecules.[5] It utilizes a nonpolar stationary phase and a polar mobile phase.[5][6] More hydrophobic compounds are retained longer on the column. RP-HPLC is generally suitable for compounds that are soluble in mixtures of water and organic solvents like acetonitrile (B52724) or methanol.[5]

  • Normal-Phase HPLC (NP-HPLC): In this mode, a polar stationary phase is used with a non-polar mobile phase.[7][8] It is well-suited for separating compounds that are highly soluble in organic solvents and for resolving isomers.[7] NP-HPLC is a good alternative if the compounds of interest are not sufficiently retained or are insoluble in the aqueous mobile phases used in RP-HPLC.

Experimental Protocols

1. Sample Preparation

Prior to injection, the crude reaction mixture must be appropriately prepared to ensure compatibility with the HPLC system and to prevent column damage.

  • Dissolution: Dissolve the crude reaction mixture in a suitable solvent. For RP-HPLC, a solvent mixture similar in composition to the initial mobile phase (e.g., acetonitrile/water) is ideal. For NP-HPLC, use a non-polar solvent like hexane (B92381) or the initial mobile phase.

  • Filtration: Filter the dissolved sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter that could clog the HPLC column or tubing.

  • Dilution: Dilute the filtered sample to an appropriate concentration. Overloading the column can lead to poor peak shape and reduced resolution. A typical starting concentration for analytical scale is 1 mg/mL.

Method 1: Reversed-Phase HPLC (RP-HPLC)

This method is generally the first approach for the purification of small organic molecules.

Table 1: RP-HPLC Instrumentation and Conditions

ParameterRecommended Setting
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 30-95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection UV at 210 nm
Injection Vol. 10 µL

Protocol:

  • Equilibrate the C18 column with the initial mobile phase conditions (30% Acetonitrile, 70% Water, both with 0.1% Formic Acid) for at least 15 minutes or until a stable baseline is achieved.

  • Inject 10 µL of the prepared sample.

  • Run the gradient program as specified in Table 1.

  • Monitor the separation at 210 nm, as esters typically have a UV absorbance at this wavelength.

  • Collect fractions corresponding to the desired peaks.

  • After the run, wash the column with a high percentage of organic solvent (e.g., 95% Acetonitrile) and then store it in an appropriate solvent (e.g., 80% Acetonitrile).

Method 2: Normal-Phase HPLC (NP-HPLC)

This method is an alternative for compounds that are not well-retained or are insoluble in aqueous mobile phases.

Table 2: NP-HPLC Instrumentation and Conditions

ParameterRecommended Setting
HPLC System Agilent 1260 Infinity II or equivalent
Column Silica (B1680970), 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A n-Hexane
Mobile Phase B Isopropanol
Gradient 2-20% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection UV at 210 nm
Injection Vol. 10 µL

Protocol:

  • Equilibrate the silica column with the initial mobile phase conditions (2% Isopropanol in n-Hexane) for at least 20 minutes or until a stable baseline is achieved.

  • Inject 10 µL of the prepared sample (dissolved in n-Hexane).

  • Run the gradient program as described in Table 2.

  • Detect the eluting compounds at 210 nm.

  • Collect fractions containing the purified product.

  • After the purification is complete, flush the column with a non-polar solvent like n-Hexane for storage.

Data Presentation and Expected Results

The retention of this compound and its reaction products will depend on their relative polarities. Table 3 provides a hypothetical elution order for a common reaction scenario.

Table 3: Expected Elution Order of Analytes

CompoundStructureExpected RP-HPLC ElutionExpected NP-HPLC Elution
3-Bromobutanoic Acid (Hydrolysis Product)CH₃CH(Br)CH₂COOHEarlyLate
Methyl 3-hydroxybutanoate (Substitution Product)CH₃CH(OH)CH₂COOCH₃EarlyLate
This compound (Starting Material) CH₃CH(Br)CH₂COOCH₃ Intermediate Intermediate
Methyl but-2-enoate (Elimination Product)CH₃CH=CHCOOCH₃IntermediateIntermediate
Nucleophilic Substitution Product (e.g., with an amine)R₂NCH(CH₃)CH₂COOCH₃Varies based on R groupVaries based on R group
Workflow and Logic Diagrams

The following diagram illustrates the general workflow for the HPLC purification of this compound reaction products.

HPLC_Purification_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_post Post-Purification crude_product Crude Reaction Product dissolve Dissolve in Appropriate Solvent crude_product->dissolve filter Filter (0.22 µm Syringe Filter) dissolve->filter dilute Dilute to Working Concentration filter->dilute hplc_system Equilibrate HPLC System (RP or NP Mode) dilute->hplc_system inject Inject Sample hplc_system->inject run_gradient Run Separation Gradient inject->run_gradient detect UV Detection run_gradient->detect collect Collect Fractions detect->collect analyze Analyze Fractions for Purity (e.g., Analytical HPLC, TLC) collect->analyze pool Pool Pure Fractions analyze->pool evaporate Solvent Evaporation pool->evaporate final_product Purified Product evaporate->final_product

Caption: Workflow for HPLC Purification of this compound Reaction Products.

Conclusion

This application note provides a comprehensive guide and starting protocols for the HPLC purification of reaction products of this compound. Both Reversed-Phase and Normal-Phase HPLC methods are presented to offer flexibility depending on the specific properties of the target molecule and impurities. The provided tables and workflow diagram serve as a practical resource for researchers, scientists, and drug development professionals to streamline their purification processes. Method optimization, including adjustments to the gradient, flow rate, and mobile phase composition, may be necessary to achieve the desired separation for specific reaction mixtures.

References

Application Note: GC-MS Analysis of Methyl 3-bromobutanoate and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-bromobutanoate and its derivatives are important intermediates in the synthesis of a variety of pharmaceutical compounds and other fine chemicals. Their purity and concentration must be carefully monitored during synthesis and in final products to ensure safety and efficacy. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of these volatile brominated compounds. This application note provides a detailed protocol for the GC-MS analysis of this compound and its precursor, 3-bromobutanoic acid, after derivatization.

Experimental Protocols

This section details the necessary steps for sample preparation, derivatization of the parent carboxylic acid, and the instrumental parameters for GC-MS analysis.

Sample Preparation

Proper sample preparation is crucial for accurate and reproducible results. The following protocol is recommended for the analysis of reaction mixtures or final products containing this compound.

Protocol for Direct Analysis of this compound:

  • Sample Dilution: Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask.

  • Solubilization: Dissolve the sample in a suitable volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.[1]

  • Volume Adjustment: Bring the flask to volume with the chosen solvent.

  • Filtration: Filter the solution through a 0.45 µm PTFE syringe filter to remove any particulate matter.

  • Final Dilution: Transfer an aliquot of the filtered solution into a GC-MS autosampler vial and dilute further if necessary to achieve a final concentration of approximately 10-100 µg/mL.

Derivatization of 3-bromobutanoic Acid

For the analysis of the parent carboxylic acid, 3-bromobutanoic acid, a derivatization step is necessary to increase its volatility for GC analysis. Esterification to its methyl ester is a common and effective method.[2][3][4]

Protocol for Esterification with BF₃-Methanol:

  • Sample Preparation: Accurately weigh approximately 10 mg of the sample containing 3-bromobutanoic acid into a reaction vial.

  • Reagent Addition: Add 2 mL of 14% Boron trifluoride-methanol solution.

  • Reaction: Cap the vial tightly and heat at 60°C for 30 minutes in a heating block or water bath.

  • Extraction: After cooling to room temperature, add 2 mL of hexane (B92381) and 1 mL of saturated sodium chloride solution. Vortex for 1 minute.

  • Phase Separation: Allow the layers to separate and carefully transfer the upper hexane layer to a clean vial.

  • Drying: Add a small amount of anhydrous sodium sulfate (B86663) to the hexane extract to remove residual water.

  • Analysis: Transfer the dried extract to a GC-MS autosampler vial for analysis.

GC-MS Instrumentation and Parameters

The following instrumental parameters are recommended for the analysis of this compound and its derivatized precursor.

ParameterSetting
Gas Chromatograph
ColumnDB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
Injection ModeSplit (10:1) or Splitless for trace analysis
Injector Temperature250°C
Carrier GasHelium at a constant flow rate of 1.0 mL/min
Oven ProgramInitial temperature 50°C, hold for 2 min, ramp to 250°C at 10°C/min, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Ion Source Temp.230°C
Quadrupole Temp.150°C
Mass Rangem/z 40-300
Scan ModeFull Scan for identification, Selected Ion Monitoring (SIM) for quantification

Data Presentation

Quantitative analysis of this compound and its derivatives can be performed by creating a calibration curve with standards of known concentrations. The following tables summarize the expected retention times and characteristic mass fragments for identification and quantification.

Table 1: Expected Retention Times and Key Mass Fragments

CompoundExpected Retention Time (min)Molecular WeightKey Mass Fragments (m/z)
This compound~8.5181.03101, 121, 123, 59
This compound (derivatized)~8.5181.03101, 121, 123, 59

Table 2: Predicted Mass Spectrum Fragmentation of this compound

m/zProposed FragmentRelative Abundance
180/182[M]+ (Molecular Ion)Low
121/123[M - OCH₃]+Moderate
101[M - Br]+High
59[COOCH₃]+High
41[C₃H₅]+Moderate

Note: The presence of bromine isotopes (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio) will result in characteristic M and M+2 peaks for bromine-containing fragments.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the GC-MS analysis of this compound and its derivatives.

GC-MS Analysis Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Containing This compound or 3-bromobutanoic acid Direct_Analysis Direct Analysis (Dilution) Sample->Direct_Analysis For Methyl Ester Derivatization Derivatization (Esterification) Sample->Derivatization For Carboxylic Acid GC_MS GC-MS Instrument Direct_Analysis->GC_MS Derivatization->GC_MS Data_Acquisition Data Acquisition (Full Scan / SIM) GC_MS->Data_Acquisition Identification Compound Identification (Mass Spectrum & Retention Time) Data_Acquisition->Identification Quantification Quantification (Calibration Curve) Data_Acquisition->Quantification Report Final Report Identification->Report Quantification->Report

GC-MS Analysis Workflow
Logical Relationship of Analytical Steps

This diagram outlines the logical progression and decision points within the analytical protocol.

Analytical Protocol Logic Start Start Analyte_Type Identify Analyte Type Start->Analyte_Type Methyl_Ester This compound Analyte_Type->Methyl_Ester Ester Carboxylic_Acid 3-bromobutanoic acid Analyte_Type->Carboxylic_Acid Acid Dilute Dilute Sample Methyl_Ester->Dilute Derivatize Derivatize to Methyl Ester Carboxylic_Acid->Derivatize Inject Inject into GC-MS Dilute->Inject Derivatize->Inject Analyze Analyze Data Inject->Analyze End End Analyze->End

References

Application Note: Synthesis of Alkyl 3-Bromobutanoates via Fischer-Speier Esterification

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Alkyl 3-bromobutanoates are valuable intermediates in organic synthesis, particularly in the development of pharmaceutical compounds and other complex molecular architectures. The bromine atom at the 3-position serves as a versatile handle for subsequent nucleophilic substitution or elimination reactions, while the ester functionality allows for a range of transformations or can act as a protecting group for the carboxylic acid. This application note provides a detailed protocol for the synthesis of methyl and ethyl 3-bromobutanoates from 3-bromobutanoic acid using the Fischer-Speier esterification method. This classic acid-catalyzed reaction is a reliable and scalable method for producing esters from carboxylic acids and simple alcohols.[1][2]

The Fischer esterification is an equilibrium-driven process.[3][4] To ensure a high yield of the desired ester, the reaction is typically conducted using a large excess of the alcohol, which serves as both a reactant and the solvent.[5][6] This shifts the equilibrium toward the products according to Le Châtelier's Principle.[2] A strong acid catalyst, such as concentrated sulfuric acid, is employed to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon for nucleophilic attack by the alcohol.[3][7][8]

Data Presentation

The following table summarizes the typical reaction parameters and expected outcomes for the synthesis of methyl and ethyl 3-bromobutanoate via Fischer-Speier esterification.

ParameterMethyl 3-BromobutanoateEthyl 3-Bromobutanoate
3-Bromobutanoic Acid 1.0 eq1.0 eq
Alcohol Methanol (B129727) (used as solvent)Ethanol (B145695) (used as solvent)
Catalyst Conc. H₂SO₄Conc. H₂SO₄
Catalyst Loading ~5 mol%~5 mol%
Reaction Temperature Reflux (~65 °C)Reflux (~78 °C)
Reaction Time 4 - 8 hours4 - 8 hours
Typical Yield >85%>85%

Experimental Protocols

This section details the methodology for the synthesis, purification, and characterization of alkyl 3-bromobutanoates.

Materials and Equipment:

  • 3-Bromobutanoic acid

  • Anhydrous Methanol

  • Anhydrous Ethanol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Diethyl ether or Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Rotary evaporator

  • Separatory funnel

  • Standard laboratory glassware

  • Thin Layer Chromatography (TLC) plates and chamber

Protocol 1: Synthesis of this compound

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromobutanoic acid.

  • Add a large excess of anhydrous methanol to the flask, sufficient to act as the solvent (e.g., 10-20 mL per gram of carboxylic acid).

  • While stirring, slowly and carefully add a catalytic amount of concentrated sulfuric acid (approximately 5 mol% relative to the carboxylic acid) to the mixture.[1]

  • Reaction Execution: Heat the reaction mixture to a gentle reflux (approximately 65 °C) and maintain for 4-8 hours.[1]

  • Monitoring: The progress of the reaction can be monitored by TLC, observing the consumption of the starting carboxylic acid.[9]

  • Work-up: a. After completion, allow the mixture to cool to room temperature.[10] b. Remove the excess methanol under reduced pressure using a rotary evaporator.[1] c. Dissolve the resulting residue in an organic solvent such as diethyl ether or ethyl acetate.[1] d. Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.[1][5] Caution: Gas evolution (CO₂) will occur during the bicarbonate wash. Vent the funnel frequently. e. Dry the separated organic layer over anhydrous magnesium sulfate or sodium sulfate.[1] f. Filter the drying agent and concentrate the filtrate under reduced pressure to afford the crude this compound.

  • Purification: If necessary, the product can be further purified by vacuum distillation.

Protocol 2: Synthesis of Ethyl 3-Bromobutanoate

This protocol is identical to the synthesis of the methyl ester, with the substitution of anhydrous ethanol for anhydrous methanol.

  • Reaction Setup: Follow steps 1-3 from Protocol 1, using anhydrous ethanol as the solvent and reactant.

  • Reaction Execution: Heat the reaction mixture to a gentle reflux (approximately 78 °C) and maintain for 4-8 hours.

  • Monitoring: Monitor the reaction via TLC as described previously.[9]

  • Work-up and Purification: Follow steps 6-7 from Protocol 1 to isolate and purify the ethyl 3-bromobutanoate.

Visualized Workflow and Logic

The following diagrams illustrate the general signaling pathway of the Fischer esterification mechanism and the experimental workflow for the synthesis of alkyl 3-bromobutanoates.

Fischer_Esterification_Mechanism cluster_reactants Reactants cluster_intermediate Mechanism Steps cluster_products Products Acid Carboxylic Acid (R-COOH) Alcohol Alcohol (R'-OH) Protonation 1. Protonation of Carbonyl Oxygen Catalyst H+ Catalyst Attack 2. Nucleophilic Attack by Alcohol Protonation->Attack More electrophilic C Transfer 3. Proton Transfer Attack->Transfer Elimination 4. Elimination of Water Transfer->Elimination Forms H₂O leaving group Deprotonation 5. Deprotonation Elimination->Deprotonation Ester Ester (R-COOR') Water Water (H₂O) Catalyst_Regen H+ Catalyst (Regenerated)

Caption: Fischer-Speier Esterification Mechanism.

Esterification_Workflow Reagents 1. Combine Reagents (Acid, Alcohol, H₂SO₄) Reflux 2. Heat to Reflux (4-8 hours) Reagents->Reflux TLC 3. Monitor by TLC Reflux->TLC Cooldown 4. Cool to Room Temp TLC->Cooldown When reaction is complete Evaporation 5. Remove Excess Alcohol (Rotary Evaporator) Cooldown->Evaporation Workup 6. Aqueous Work-up (Extraction & Washes) Evaporation->Workup Drying 7. Dry Organic Layer (e.g., MgSO₄) Workup->Drying Concentration 8. Filter & Concentrate Drying->Concentration Purification 9. Purify Product (Distillation) Concentration->Purification Crude Product Characterization 10. Characterize (NMR, GC-MS, IR) Purification->Characterization Pure Ester

Caption: Experimental Workflow for Ester Synthesis.

References

Troubleshooting & Optimization

Technical Support Center: Methyl 3-bromobutanoate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing reaction conditions for the synthesis of Methyl 3-bromobutanoate.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most straightforward and widely used method is the Fischer esterification of 3-bromobutanoic acid with methanol (B129727) in the presence of an acid catalyst.[1] This classic method is efficient for converting carboxylic acids to their corresponding methyl esters.[1]

Q2: What are the optimal reaction conditions for the Fischer esterification of 3-bromobutanoic acid?

A2: Optimal conditions for this reaction typically involve temperatures between 50-70°C with reaction times ranging from 2 to 10 hours.[1] It is also beneficial to use a large excess of methanol (5-10 molar equivalents) to drive the equilibrium towards the formation of the ester.[1]

Q3: Which acid catalyst is most effective and at what concentration?

A3: Sulfuric acid is generally the most effective catalyst for this synthesis.[1] An optimal balance between reaction rate and product quality is achieved with a catalyst loading of 2-5 mol%.[1] Higher concentrations may not significantly improve the yield and can lead to increased corrosion and purification difficulties.[1]

Q4: What are some alternative methods for synthesizing this compound?

A4: Besides Fischer esterification, other synthetic routes include the bromination of butanoic acid using bromine or N-bromosuccinimide (NBS), followed by esterification with methanol.[1]

Q5: How should I store this compound?

A5: this compound should be stored under an inert gas, such as nitrogen or argon, at a temperature of 2-8°C.[2][3]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Yield Incomplete reaction due to insufficient heating or reaction time.Ensure the reaction mixture is maintained at the optimal temperature range (50-70°C) for a sufficient duration (2-10 hours). Monitor the reaction progress using Thin Layer Chromatography (TLC).
Equilibrium not sufficiently shifted towards product formation.Use a larger excess of methanol (at least 5-10 molar equivalents) to drive the reaction forward. Consider removing water as it forms, if the setup allows (e.g., with a Dean-Stark apparatus).
Ineffective catalysis.Check the concentration and age of the sulfuric acid catalyst. Use a fresh, concentrated catalyst at a loading of 2-5 mol%.
Difficult Product Isolation/Separation Emulsion formation during aqueous workup.Add brine (saturated NaCl solution) during the workup to help break up emulsions and increase the density of the aqueous layer.
Product remains dissolved in the aqueous layer.Ensure the pH of the aqueous layer is neutral or slightly basic by washing with a saturated sodium bicarbonate solution to remove any unreacted carboxylic acid, which can increase the product's solubility in the organic phase.
Product is Contaminated (e.g., with starting material) Incomplete reaction.Increase the reaction time or temperature within the optimal range.
Inefficient purification.Ensure thorough washing of the organic layer to remove unreacted 3-bromobutanoic acid and the acid catalyst. For high purity, fractional distillation under reduced pressure is recommended.
Product Decomposes upon Distillation Overheating during distillation.Use vacuum distillation to lower the boiling point of the product and prevent thermal decomposition.
Reaction Mixture Darkens Significantly Side reactions or decomposition at high temperatures.Ensure the reaction temperature does not exceed 70°C. If darkening persists, consider using a milder acid catalyst or shorter reaction times with close monitoring.

Experimental Protocols

Key Experiment: Synthesis of this compound via Fischer Esterification

This protocol details the synthesis of this compound from 3-bromobutanoic acid and methanol using sulfuric acid as a catalyst.

Materials:

  • 3-bromobutanoic acid

  • Methanol (reagent grade, anhydrous)

  • Concentrated sulfuric acid (98%)

  • Diethyl ether (or other suitable extraction solvent)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with a stirrer

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve 3-bromobutanoic acid in an excess of methanol (5-10 molar equivalents).

  • Catalyst Addition: While stirring the mixture in an ice bath, slowly add concentrated sulfuric acid (2-5 mol%).

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (60-70°C) using a heating mantle. Maintain the reflux for 4-6 hours. The reaction can be monitored by TLC.

  • Cooling and Quenching: After the reaction is complete, allow the mixture to cool to room temperature.

  • Workup - Extraction: Transfer the cooled reaction mixture to a separatory funnel. Dilute the mixture with diethyl ether.

  • Washing: Wash the organic layer sequentially with:

    • Water to remove excess methanol.

    • Saturated sodium bicarbonate solution to neutralize the unreacted sulfuric acid and any remaining 3-bromobutanoic acid. Add the bicarbonate solution slowly and vent the funnel frequently to release the pressure from CO₂ evolution.

    • Brine to remove residual water.

  • Drying: Transfer the organic layer to an Erlenmeyer flask and dry it over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the diethyl ether using a rotary evaporator.

  • Purification: Purify the crude this compound by fractional distillation under reduced pressure.

Visualizing the Workflow

The following diagrams illustrate the key processes in the synthesis and purification of this compound.

Fischer_Esterification_Mechanism cluster_activation Carbonyl Activation cluster_attack Nucleophilic Attack cluster_elimination Water Elimination cluster_deprotonation Final Product Formation Carboxylic_Acid 3-Bromobutanoic Acid Protonation Protonation (H+) Carboxylic_Acid->Protonation Activated_Carbonyl Protonated Carbonyl Protonation->Activated_Carbonyl Tetrahedral_Intermediate Tetrahedral Intermediate Activated_Carbonyl->Tetrahedral_Intermediate Nucleophilic Attack Methanol Methanol Methanol->Tetrahedral_Intermediate Proton_Transfer Proton Transfer Tetrahedral_Intermediate->Proton_Transfer Water_Leaving Elimination of H2O Proton_Transfer->Water_Leaving Protonated_Ester Protonated Ester Water_Leaving->Protonated_Ester Deprotonation Deprotonation (-H+) Protonated_Ester->Deprotonation Final_Ester This compound Deprotonation->Final_Ester

Caption: Mechanism of Fischer Esterification for this compound Synthesis.

Synthesis_Workflow Start Start Setup Reaction Setup: - 3-Bromobutanoic Acid - Methanol - H2SO4 Start->Setup Reflux Reflux (60-70°C, 4-6h) Setup->Reflux Workup Aqueous Workup: - Add Ether & Water - Separate Layers Reflux->Workup Wash_Bicarb Wash with NaHCO3 Workup->Wash_Bicarb Wash_Brine Wash with Brine Wash_Bicarb->Wash_Brine Dry Dry Organic Layer (e.g., MgSO4) Wash_Brine->Dry Evaporate Solvent Evaporation (Rotovap) Dry->Evaporate Distill Vacuum Distillation Evaporate->Distill Product Pure Methyl 3-bromobutanoate Distill->Product

Caption: Experimental Workflow for Synthesis and Purification.

References

Technical Support Center: Methyl 3-bromobutanoate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 3-bromobutanoate. The focus is on identifying and mitigating common side products to improve reaction efficiency and product purity.

Troubleshooting Guide: Common Side Products

Reactions involving the secondary alkyl halide, this compound, are often a competitive balance between the desired nucleophilic substitution and undesired side reactions, primarily elimination and hydrolysis. This guide will help you diagnose and address these common issues.

Problem 1: Formation of Unsaturated Ester Side Products (Elimination)

Symptoms:

  • NMR or GC-MS analysis of the crude reaction mixture shows the presence of alkene signals, corresponding to Methyl crotonate (Methyl but-2-enoate) or Methyl 3-methyl-2-butenoate .

  • The yield of the desired substitution product is lower than expected.

Root Causes & Solutions:

The formation of elimination byproducts is a result of the base or nucleophile abstracting a proton from a carbon adjacent to the bromine-bearing carbon, leading to the formation of a double bond. This is a classic example of the competition between substitution (SN2) and elimination (E2) reactions.

FactorCause of Increased EliminationTroubleshooting Solution
Base/Nucleophile Use of strong, sterically hindered bases (e.g., potassium tert-butoxide, DBU).Opt for weaker bases that are good nucleophiles (e.g., azide (B81097), cyanide, carboxylates). For substitution with strong bases, use the least sterically hindered base possible.
Temperature Higher reaction temperatures favor elimination over substitution.Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. Consider starting at 0°C or room temperature and monitoring the reaction progress.
Solvent Non-polar, aprotic solvents can favor E2 reactions.Use polar aprotic solvents like DMSO or DMF, which are known to favor SN2 reactions. For SN1 type reactions, polar protic solvents can be used, but be mindful of competing solvolysis.
Concentration High concentrations of a strong base can promote bimolecular elimination (E2).If using a strong base, consider slow addition to the reaction mixture to maintain a low instantaneous concentration.

Experimental Protocol to Minimize Elimination (Example: Azide Substitution):

This protocol is designed to favor the SN2 pathway for the synthesis of Methyl 3-azidobutanoate.

  • Reagents & Setup:

    • This compound (1 equivalent)

    • Sodium azide (1.5 equivalents)

    • Dimethylformamide (DMF) (anhydrous)

    • Round-bottom flask with a magnetic stirrer and a nitrogen inlet.

  • Procedure:

    • Dissolve sodium azide in anhydrous DMF in the round-bottom flask under a nitrogen atmosphere.

    • Cool the solution to 0°C using an ice bath.

    • Slowly add this compound to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or GC-MS.

    • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Problem 2: Formation of 3-Bromobutanoic Acid (Hydrolysis)

Symptoms:

  • The presence of a carboxylic acid peak in the IR spectrum and a corresponding signal in the NMR spectrum of the crude product.

  • The product has an acidic character.

  • This is particularly common in reactions run in protic solvents or with aqueous workups.[1]

Root Causes & Solutions:

The ester functional group of this compound is susceptible to hydrolysis under both acidic and basic conditions, yielding 3-bromobutanoic acid and methanol.[1]

FactorCause of Increased HydrolysisTroubleshooting Solution
Reaction Conditions Presence of water in the reaction mixture, especially at elevated temperatures or in the presence of acid or base.Use anhydrous solvents and reagents. Run reactions under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.
Workup Procedure Prolonged exposure to acidic or basic aqueous solutions during the workup.Minimize the time the reaction mixture is in contact with aqueous acid or base. Use mild quenching agents and perform extractions promptly. Neutralize the reaction mixture before extraction if possible.
Purification Co-elution of the acidic byproduct with the desired product during chromatography.If hydrolysis has occurred, consider a mild basic wash (e.g., saturated sodium bicarbonate solution) during the workup to remove the acidic impurity. Be cautious, as a strong base may promote elimination.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products I should expect when running reactions with this compound?

A1: The most common side products arise from two main pathways:

  • Elimination: This leads to the formation of unsaturated esters, primarily Methyl crotonate (Methyl but-2-enoate).

  • Hydrolysis: This results in the formation of 3-bromobutanoic acid and methanol.[1]

Q2: How can I favor the substitution product over the elimination product?

A2: To favor substitution (specifically SN2 for this secondary halide), you should generally use:

  • A good nucleophile that is a weak base (e.g., N3-, CN-, RCOO-).

  • Lower reaction temperatures.

  • A polar aprotic solvent such as DMF or DMSO.

Q3: I am seeing a significant amount of Methyl crotonate in my reaction. What is the likely cause and how can I fix it?

A3: The formation of Methyl crotonate is due to an elimination reaction. This is likely caused by one or more of the following:

  • Strong or bulky base: If your nucleophile is also a strong or sterically hindered base, it will favor proton abstraction.

  • High temperature: Elimination reactions are entropically favored and are more prevalent at higher temperatures.

  • Solvent choice: Non-polar solvents can favor elimination.

To fix this, try using a less basic nucleophile, lowering the reaction temperature, and switching to a polar aprotic solvent.

Q4: My product seems to be contaminated with an acid. What is it and how do I get rid of it?

A4: The acidic contaminant is likely 3-bromobutanoic acid, resulting from the hydrolysis of the methyl ester.[1] This can happen if there is water in your reaction or during an aqueous workup. To remove it, you can perform a careful wash of your organic extract with a mild aqueous base like sodium bicarbonate solution. Be sure to perform this wash quickly to avoid promoting other side reactions.

Reaction Pathways and Logic Diagram

The following diagram illustrates the competing reaction pathways for this compound.

ReactionPathways cluster_substitution Substitution (SN2) cluster_elimination Elimination (E2) cluster_hydrolysis Hydrolysis M3B This compound Sub_Product Desired Substitution Product (e.g., Methyl 3-azidobutanoate) M3B->Sub_Product Good Nucleophile, Weak Base, Low Temp, Polar Aprotic Solvent Elim_Product Elimination Side Product (Methyl crotonate) M3B->Elim_Product Strong/Bulky Base, High Temp Hyd_Product Hydrolysis Side Product (3-Bromobutanoic Acid) M3B->Hyd_Product H2O, Acid/Base Catalyst

Caption: Competing reaction pathways for this compound.

This diagram provides a visual guide to the factors influencing the outcome of reactions with this compound, helping researchers to select appropriate conditions to favor the desired substitution product.

References

Technical Support Center: Synthesis of Methyl 3-bromobutanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of Methyl 3-bromobutanoate synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and solutions.

Issue Potential Cause Recommended Solution
Low Yield of this compound Incomplete Esterification: The Fischer esterification is an equilibrium reaction. Insufficient catalyst, short reaction time, or the presence of water can limit the conversion to the ester.[1]- Increase Catalyst Loading: Use a catalytic amount of a strong acid like sulfuric acid or p-toluenesulfonic acid. - Use Excess Methanol (B129727): Employing a large excess of methanol can shift the equilibrium towards the product side.[1] - Remove Water: Use a Dean-Stark apparatus to remove water as it is formed, driving the reaction to completion.[1]
Side Reactions: Hydrolysis of the ester product back to the carboxylic acid can occur, especially if the reaction mixture is not anhydrous.- Ensure Anhydrous Conditions: Use dry glassware and reagents. If possible, run the reaction under an inert atmosphere.
Loss during Workup: The product may be lost during aqueous extraction if the pH is not controlled or if emulsions form.- Neutralize Carefully: After the reaction, carefully neutralize the excess acid with a weak base like sodium bicarbonate solution. - Break Emulsions: If emulsions form during extraction, add a small amount of brine to help separate the layers.
Presence of Unreacted 3-Bromobutanoic Acid Incomplete Esterification: As mentioned above, the equilibrium may not have been sufficiently shifted towards the product.- Prolong Reaction Time: Monitor the reaction by TLC or GC to ensure it has gone to completion. - Re-run the Reaction: If a significant amount of starting material remains, consider re-subjecting the crude product to the esterification conditions.
Inefficient Purification: The starting acid may co-distill with the product if their boiling points are close, or it may not be fully removed during the aqueous wash.- Thorough Aqueous Wash: Wash the organic layer multiple times with a saturated solution of sodium bicarbonate to remove all acidic impurities. Confirm the aqueous layer is basic with pH paper. - Fractional Distillation: If the boiling points are close, use a fractional distillation apparatus for better separation.
Formation of Side Products Elimination Reaction: The 3-bromobutanoate is susceptible to elimination of HBr to form methyl crotonate or methyl isocrotonate, especially at high temperatures or in the presence of a base.- Control Reaction Temperature: Avoid excessive heating during the reaction and distillation. - Use Non-Nucleophilic Base for Neutralization: Use a weak, non-nucleophilic base like sodium bicarbonate for the workup.
Hydrolysis: The ester can be hydrolyzed back to the carboxylic acid if exposed to acidic or basic aqueous conditions for an extended period.- Minimize Contact Time with Aqueous Solutions: Perform extractions efficiently and avoid letting the reaction mixture sit in acidic or basic aqueous solutions for too long.
Discoloration of the Final Product Presence of Bromine: If the synthesis involved a bromination step, residual bromine can cause a yellow or brown color.- Wash with a Reducing Agent: Wash the organic layer with a dilute solution of sodium thiosulfate (B1220275) to quench any remaining bromine.
Degradation: The product may degrade at high temperatures during distillation.- Vacuum Distillation: Purify the product by vacuum distillation to lower the boiling point and minimize thermal decomposition.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: The two main synthetic routes are:

  • Fischer Esterification of 3-Bromobutanoic Acid: This is a direct, acid-catalyzed reaction between 3-bromobutanoic acid and methanol.[1]

  • Bromination of a Butanoic Acid Derivative: This involves the bromination of butanoic acid or its ester, followed by esterification if necessary. A common method for brominating the acid is the Hell-Volhard-Zelinsky reaction.[2][3][4][5][6]

Q2: How can I synthesize the precursor, 3-bromobutanoic acid?

A2: 3-Bromobutanoic acid can be prepared by several methods, including:

  • Hydrobromination of Crotonic Acid: The addition of hydrogen bromide to crotonic acid will yield 3-bromobutanoic acid.[7]

  • Hell-Volhard-Zelinsky (HVZ) Reaction of Butanoic Acid: This reaction introduces a bromine atom at the alpha-position to the carboxyl group. However, for 3-bromobutanoic acid, this method is not directly applicable as it brominates the alpha-carbon. A different starting material or a multi-step synthesis would be required to achieve bromination at the 3-position.

Q3: What is the role of the acid catalyst in the Fischer esterification?

A3: The acid catalyst, typically sulfuric acid or p-toluenesulfonic acid, protonates the carbonyl oxygen of the carboxylic acid. This protonation makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the alcohol (methanol).

Q4: How can I effectively remove the water produced during the esterification?

A4: To drive the equilibrium towards the formation of the ester, the water produced during the reaction should be removed. This can be achieved by:

  • Using a Dean-Stark apparatus: This glassware is designed to trap the water as it azeotropically distills with a suitable solvent (e.g., toluene), while the solvent is returned to the reaction flask.

  • Using a drying agent: While less common for this specific reaction, in some cases, molecular sieves can be added to the reaction mixture to adsorb water.

  • Using a large excess of the alcohol: This shifts the equilibrium towards the products, as dictated by Le Châtelier's principle.[1]

Q5: What are the key parameters to control during the purification by distillation?

A5: For successful purification by distillation, consider the following:

  • Pressure: Vacuum distillation is highly recommended to reduce the boiling point of this compound and prevent potential decomposition at higher temperatures.

  • Fraction Collection: Collect fractions over a narrow temperature range to ensure the purity of the final product. It is advisable to discard the forerun (lower boiling point impurities) and stop the distillation before higher boiling point impurities begin to distill.

  • Apparatus: For compounds with close boiling points, a fractional distillation column will provide better separation than a simple distillation setup.

Experimental Protocols

Protocol 1: Fischer Esterification of 3-Bromobutanoic Acid

This protocol describes the synthesis of this compound from 3-bromobutanoic acid and methanol using sulfuric acid as a catalyst.

Materials:

  • 3-Bromobutanoic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid

  • Saturated Sodium Bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate

  • Dichloromethane (or other suitable organic solvent)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-bromobutanoic acid in an excess of anhydrous methanol (e.g., 5-10 molar equivalents).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mol%) to the solution while stirring.

  • Heat the mixture to reflux and maintain the temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the excess methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in dichloromethane.

  • Transfer the solution to a separatory funnel and wash it sequentially with water, saturated sodium bicarbonate solution (until the effervescence ceases), and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by vacuum distillation.

Protocol 2: Synthesis of 3-Bromobutanoic Acid from Crotonic Acid

This protocol outlines the preparation of the starting material, 3-bromobutanoic acid, from crotonic acid.

Materials:

  • Crotonic acid

  • Hydrogen Bromide (HBr) gas or a solution of HBr in acetic acid

  • Anhydrous solvent (e.g., acetic acid or dichloromethane)

Procedure:

  • Dissolve crotonic acid in a suitable anhydrous solvent in a reaction vessel.

  • Cool the solution in an ice bath.

  • Bubble hydrogen bromide gas through the solution or add a solution of HBr in acetic acid dropwise with stirring.

  • Allow the reaction to proceed at low temperature until the starting material is consumed (monitor by TLC).

  • Remove the solvent under reduced pressure.

  • The resulting crude 3-bromobutanoic acid can be purified by recrystallization or used directly in the subsequent esterification step after thorough drying.

Visualizations

experimental_workflow cluster_esterification Fischer Esterification start Mix 3-Bromobutanoic Acid, Methanol, and H₂SO₄ reflux Reflux for 2-4h start->reflux cool Cool to RT reflux->cool evaporate Evaporate Methanol cool->evaporate dissolve Dissolve in CH₂Cl₂ evaporate->dissolve wash Aqueous Workup (H₂O, NaHCO₃, Brine) dissolve->wash dry Dry over MgSO₄ wash->dry filter_concentrate Filter and Concentrate dry->filter_concentrate distill Vacuum Distillation filter_concentrate->distill product Pure Methyl 3-bromobutanoate distill->product

Caption: Experimental workflow for the synthesis of this compound via Fischer esterification.

troubleshooting_logic start Low Yield? incomplete_rxn Incomplete Reaction? start->incomplete_rxn Yes side_reactions Side Reactions? start->side_reactions No incomplete_rxn->side_reactions No solution1 Increase catalyst Use excess alcohol Remove water incomplete_rxn->solution1 Yes workup_loss Loss during Workup? side_reactions->workup_loss No solution2 Control temperature Use weak base side_reactions->solution2 Yes solution3 Careful neutralization Break emulsions workup_loss->solution3 Yes

Caption: A logical troubleshooting guide for addressing low yields in the synthesis.

References

Preventing elimination side reactions with Methyl 3-bromobutanoate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing reactions with Methyl 3-bromobutanoate. This resource provides troubleshooting guides and frequently asked questions to help you minimize unwanted elimination side reactions and maximize the yield of your desired substitution products.

Frequently Asked Questions (FAQs)

Q1: Why am I observing significant amounts of unsaturated ester by-products in my reaction with this compound?

A: this compound is a secondary alkyl halide. Substrates of this type are susceptible to both nucleophilic substitution (Sₙ2) and base-induced elimination (E2) reactions, which often occur in competition.[1][2] The formation of unsaturated by-products, such as methyl but-2-enoate or methyl but-3-enoate (B1239731), is a direct result of the E2 elimination pathway.

Q2: How does the choice of nucleophile or base influence the reaction outcome?

A: The nucleophile/base character is a critical factor.

  • To favor substitution (Sₙ2): Use a good nucleophile that is a weak base.[1][3] Species like azide (B81097) (N₃⁻), cyanide (CN⁻), or halides (I⁻, Br⁻) are excellent choices as their nucleophilicity outweighs their basicity.[3][4]

  • To favor elimination (E2): Use a strong, sterically hindered (bulky) base.[2][5][6][7] Potassium tert-butoxide (t-BuOK) is a classic example that will preferentially remove a proton to facilitate elimination rather than attack the electrophilic carbon. Strong, non-hindered bases like hydroxide (B78521) (OH⁻) or alkoxides (RO⁻) also promote E2 reactions.[3][8]

Q3: What is the effect of temperature on the competition between substitution and elimination?

A: Lowering the reaction temperature favors substitution, while increasing the temperature favors elimination.[6] Elimination reactions typically have a higher activation energy and result in a greater increase in entropy (more product molecules are formed) compared to substitution reactions.[9][10][11] According to the Gibbs free energy equation (ΔG = ΔH - TΔS), the entropy term (-TΔS) becomes more significant at higher temperatures, making elimination more favorable.[9][10]

Q4: How does the solvent system affect the Sₙ2/E2 competition?

A: The choice of solvent is crucial for controlling the reaction pathway.

  • Polar aprotic solvents (e.g., DMSO, DMF, acetone, acetonitrile) are ideal for Sₙ2 reactions.[12][13][14] These solvents solvate the counter-cation of the nucleophile but leave the anionic nucleophile relatively "naked" and highly reactive, thus enhancing its nucleophilicity.[15]

  • Polar protic solvents (e.g., water, ethanol, methanol) can decrease the rate of Sₙ2 reactions. They form hydrogen bonds with the nucleophile, creating a "solvent cage" that hinders its ability to attack the substrate.[15] This reduced nucleophilicity can allow the competing E2 pathway to become more prominent.

Troubleshooting Guide for Unwanted Elimination

Problem Primary Cause Recommended Solutions & Rationale
High yield of unsaturated ester by-product. The E2 elimination pathway is dominant.1. Lower the Reaction Temperature: This is the most effective single change to disfavor elimination, which has a higher activation energy than substitution.[9][10][11] 2. Change the Nucleophile: Switch to a species that is a better nucleophile than it is a base (e.g., NaN₃, NaCN, NaI).[1][3] 3. Change the Solvent: Use a polar aprotic solvent like DMF or DMSO to enhance the strength of your nucleophile for the Sₙ2 pathway.[12][13][15]
Reaction is slow, and still produces elimination by-products. The conditions are not optimal for the Sₙ2 pathway, allowing the slower E2 reaction to compete over time.1. Verify Nucleophile Strength: Ensure you are using a sufficiently potent nucleophile for Sₙ2 reactions.[4][16] 2. Use a Polar Aprotic Solvent: If not already doing so, switching to a solvent like DMF can significantly accelerate Sₙ2 reaction rates.[14] 3. Slight Warming: While high heat favors elimination, a modest increase in temperature (e.g., from 20°C to 40°C) may be necessary to achieve a reasonable reaction rate, but this must be balanced carefully. Monitor product ratios closely.
The major product is the Hofmann elimination product (least substituted alkene). A sterically hindered (bulky) base was used.This outcome is expected when using a bulky base like potassium tert-butoxide. To obtain the substitution product, a complete change of reagent to a non-basic, non-bulky nucleophile is required.[17]

Data Presentation: Predicting Reaction Outcomes

The following table summarizes the expected major products based on different reaction conditions, illustrating the principles of Sₙ2 vs. E2 competition for a secondary halide like this compound.

Nucleophile / BaseReagent ExampleBase StrengthSteric HindranceSolventTemperatureExpected Major PathwayExpected Major Product
AzideNaN₃Weak BaseLowDMFLow (25°C)Sₙ2 Methyl 3-azidobutanoate
CyanideNaCNWeak BaseLowDMSOLow (30°C)Sₙ2 Methyl 3-cyanobutanoate
EthoxideNaOEtStrong BaseLowEthanolHigh (70°C)E2 Methyl but-2-enoate (Zaitsev)
tert-ButoxideKOtBuStrong BaseHight-BuOHModerate (50°C)E2 Methyl but-3-enoate (Hofmann)
WaterH₂OVery Weak BaseLowWaterLow (25°C)Sₙ1/E1 (very slow)Mixture of Methyl 3-hydroxybutanoate and elimination products

Visualizing Reaction Pathways and Optimization

The following diagrams illustrate the competitive nature of Sₙ2 and E2 reactions and a logical workflow for experimental design to favor substitution.

G sub This compound sub->center nuc Nucleophile / Base nuc->center ts_sn2 Sₙ2 Transition State (Backside Attack) center->ts_sn2 Sₙ2 Path ts_e2 E2 Transition State (Proton Abstraction) center->ts_e2 E2 Path prod_sn2 Substitution Product (e.g., Methyl 3-azidobutanoate) ts_sn2->prod_sn2 prod_e2 Elimination Product (e.g., Methyl but-2-enoate) ts_e2->prod_e2

Caption: Competitive Sₙ2 and E2 pathways for this compound.

G start Start: High Elimination Observed q_temp Is Temperature > 50°C? start->q_temp a_temp Action: Lower Temperature to 20-30°C q_temp->a_temp Yes q_base Is Reagent a Strong Base? (e.g., RO⁻, OH⁻, tBuO⁻) q_temp->q_base No a_temp->q_base a_base Action: Switch to a Good Nucleophile & Weak Base (e.g., N₃⁻, CN⁻, I⁻) q_base->a_base Yes q_solvent Is Solvent Polar Protic? (e.g., EtOH, H₂O) q_base->q_solvent No a_base->q_solvent a_solvent Action: Switch to a Polar Aprotic Solvent (e.g., DMF, DMSO) q_solvent->a_solvent Yes end Result: Sₙ2 Pathway Favored q_solvent->end No a_solvent->end

References

Technical Support Center: Purification of Crude Methyl 3-bromobutanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the purification of crude Methyl 3-bromobutanoate. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Crude this compound may contain a variety of impurities depending on the synthetic route. Common impurities include:

  • Unreacted Starting Materials: 3-bromobutanoic acid and methanol (B129727) may be present if the esterification reaction did not go to completion.[1]

  • Isomeric Byproducts: Positional isomers such as Methyl 2-bromobutanoate and Methyl 4-bromobutanoate can form during the bromination step.

  • Solvent Residues: Residual solvents from the reaction or workup, such as diethyl ether or dichloromethane.

  • Acidic Impurities: Traces of the acid catalyst (e.g., sulfuric acid) may remain.[1]

  • Water: Water can be introduced during the workup and needs to be removed.

  • Decomposition Products: The product may undergo hydrolysis back to 3-bromobutanoic acid and methanol, or elimination to form methyl crotonate, especially if exposed to high temperatures or basic conditions.

Q2: What is the general appearance and odor of crude this compound?

A2: Crude this compound is typically a colorless to pale yellow liquid. It is often described as having a fruity odor.[1] A darker color may indicate the presence of impurities or decomposition products.

Q3: What are the key physical properties of this compound relevant to its purification?

A3: Understanding the physical properties of this compound is crucial for selecting the appropriate purification method.

PropertyValue
Boiling Point 149.9 °C at 760 mmHg[1][2]
71 °C at 15 Torr
Density 1.413 g/cm³[1][2]
Refractive Index 1.453[1][2]
Solubility Insoluble in water, soluble in common organic solvents.

Q4: How can I assess the purity of my this compound sample?

A4: Several analytical techniques can be used to determine the purity of your sample:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to identify the desired product and detect the presence of impurities by comparing the spectra to a reference.

  • Thin Layer Chromatography (TLC): TLC can be a quick and simple way to get a qualitative assessment of the purity and to determine an appropriate solvent system for column chromatography.

Troubleshooting Guides

Problem 1: The crude product appears dark or discolored.
  • Possible Cause: This may be due to the presence of colored impurities from side reactions or decomposition of the product. Overheating during the reaction or distillation can also lead to discoloration.

  • Solution:

    • Charcoal Treatment: Before distillation, you can try treating the crude product with activated charcoal. Dissolve the crude product in a suitable organic solvent, add a small amount of activated charcoal, stir for a short period, and then filter off the charcoal.

    • Distillation: Careful distillation under reduced pressure is often effective at separating the desired product from less volatile, colored impurities.

Problem 2: The yield after purification is low.
  • Possible Cause:

    • Incomplete Reaction: The initial synthesis may not have gone to completion.

    • Loss During Workup: Product can be lost during aqueous washes if emulsions form or if an insufficient amount of organic solvent is used for extraction.

    • Decomposition: The product may have decomposed during purification, especially if high temperatures were used.

    • Inefficient Fractionation: During distillation, poor separation of fractions can lead to a lower yield of the pure product.

  • Solution:

    • Optimize Reaction Conditions: Ensure the initial reaction goes to completion by monitoring it with TLC or GC.

    • Careful Workup: Use a sufficient volume of extraction solvent and take care to break any emulsions that form.[3]

    • Controlled Heating: Avoid excessive heating during solvent removal and distillation. Use a vacuum to lower the boiling point.

    • Efficient Distillation: Use a fractionating column for distillation to achieve better separation of the product from impurities with close boiling points.

Problem 3: The purified product is still wet (contains water).
  • Possible Cause: Insufficient drying of the organic layer after the aqueous workup.

  • Solution:

    • Brine Wash: Before drying, wash the organic layer with a saturated sodium chloride solution (brine). This helps to remove the bulk of the dissolved water.

    • Use of a Drying Agent: Dry the organic solution over an anhydrous drying agent such as magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄). Ensure you use a sufficient amount of the drying agent and allow enough time for it to work.

    • Azeotropic Removal: If trace amounts of water remain, they may be removed as an azeotrope during the initial stages of distillation.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction for Initial Workup

This protocol is designed to remove water-soluble impurities such as unreacted acid, base, and salts from the crude reaction mixture.

  • Transfer the crude reaction mixture to a separatory funnel.

  • Add an equal volume of a suitable organic solvent in which this compound is soluble (e.g., diethyl ether, ethyl acetate).

  • Add an equal volume of deionized water and shake the funnel gently to mix the layers.

  • Allow the layers to separate. The organic layer will typically be the top layer, but it is important to verify this by adding a few drops of water.

  • Drain and discard the aqueous layer.

  • Wash the organic layer sequentially with:

    • A saturated solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid.

    • Deionized water.

    • A saturated solution of sodium chloride (brine) to help remove dissolved water.

  • Drain the organic layer into a clean, dry flask and dry it over anhydrous magnesium sulfate (MgSO₄).

  • Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude, dry product.

Protocol 2: Purification by Fractional Distillation

Fractional distillation is a highly effective method for purifying this compound.

  • Set up a fractional distillation apparatus. A Vigreux column is suitable for this purpose.

  • Place the crude, dry this compound in the distillation flask along with a few boiling chips or a magnetic stir bar.

  • Apply a vacuum to the system. The pressure should be monitored with a manometer.

  • Begin heating the distillation flask gently.

  • Collect the fractions that distill over at the expected boiling point for the given pressure. For example, the boiling point is approximately 71 °C at 15 Torr.

  • Monitor the purity of the collected fractions using GC or TLC.

  • Combine the pure fractions.

Protocol 3: Purification by Flash Column Chromatography

If distillation does not provide sufficient purity, flash column chromatography can be used.

  • Select a Solvent System: Use thin-layer chromatography (TLC) to determine an appropriate solvent system that gives good separation between this compound and its impurities. A common starting point is a mixture of hexane (B92381) and ethyl acetate.

  • Pack the Column: Pack a chromatography column with silica (B1680970) gel using the selected eluent.

  • Load the Sample: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel.

  • Elute the Column: Begin eluting with the chosen solvent system, collecting fractions.

  • Monitor the Fractions: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Visualizations

Purification_Workflow cluster_start Initial State cluster_workup Aqueous Workup cluster_purification Purification cluster_end Final Product Crude Product Crude Product Liquid-Liquid Extraction Liquid-Liquid Extraction Crude Product->Liquid-Liquid Extraction Drying Drying Liquid-Liquid Extraction->Drying Fractional Distillation Fractional Distillation Drying->Fractional Distillation Column Chromatography Column Chromatography Fractional Distillation->Column Chromatography Further Purification Needed Pure this compound Pure this compound Fractional Distillation->Pure this compound Sufficiently Pure Column Chromatography->Pure this compound

Caption: General workflow for the purification of crude this compound.

Troubleshooting_Logic Start Crude Product Obtained CheckColor Is the product discolored? Start->CheckColor Charcoal Consider charcoal treatment CheckColor->Charcoal Yes Distill Proceed to Distillation CheckColor->Distill No Charcoal->Distill CheckPurity Assess purity (GC/NMR) Distill->CheckPurity Pure Pure Product CheckPurity->Pure Purity > 95% Impure Further purification needed CheckPurity->Impure Purity < 95% ColumnChrom Perform Column Chromatography Impure->ColumnChrom ColumnChrom->CheckPurity

Caption: Decision-making flowchart for troubleshooting the purification process.

References

Technical Support Center: Stereoselectivity in Reactions of Chiral Methyl 3-bromobutanoate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for stereoselectivity issues involving chiral methyl 3-bromobutanoate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and understand the stereochemical outcomes of their reactions.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: What is the expected stereochemical outcome for a nucleophilic substitution reaction with chiral this compound?

A1: For a typical bimolecular nucleophilic substitution (S(_N)2) reaction, the expected outcome is an inversion of stereochemistry at the chiral center (the carbon bonded to the bromine).[1][2][3] This means that if you start with (R)-methyl 3-bromobutanoate, the product will have the (S)-configuration, and vice-versa. This inversion, known as a Walden inversion, occurs because the nucleophile attacks the carbon atom from the side opposite to the leaving group (backside attack).[1][3][4]

Q2: My reaction with chiral this compound resulted in a racemic mixture (a mix of R and S enantiomers). What could be the cause?

A2: The formation of a racemic or partially racemic mixture suggests that the reaction is not proceeding exclusively through an S(_N)2 mechanism. A competing unimolecular nucleophilic substitution (S(_N)1) reaction is likely occurring. In an S(_N)1 reaction, the leaving group departs first, forming a planar carbocation intermediate. The nucleophile can then attack this intermediate from either face, leading to a mixture of stereoisomers.

Troubleshooting Steps:

  • Evaluate your substrate: this compound is a secondary alkyl halide. While secondary halides can undergo S(_N)2 reactions, they are also susceptible to S(_N)1 reactions under certain conditions.[4][5]

  • Check your nucleophile: Weak or neutral nucleophiles favor S(_N)1 pathways.[5]

  • Examine your solvent: Polar protic solvents (like water, methanol, ethanol) stabilize the carbocation intermediate and favor S(_N)1 reactions.[5]

Q3: The reaction is proceeding with retention of configuration. Why am I not seeing the expected inversion?

A3: Retention of configuration is a strong indicator of Neighboring Group Participation (NGP) .[6][7] In the case of this compound, the carbonyl oxygen of the ester group can act as an internal nucleophile. It can attack the carbon bearing the bromine in an intramolecular S(_N)2 reaction, displacing the bromide and forming a cyclic intermediate (a dioxolan-2-ylium ion).[6][7] The external nucleophile then attacks this intermediate in a second S(_N)2 reaction. Since this process involves two consecutive inversions, the net result is retention of the original stereochemistry.[6][7][8]

Q4: How can I promote a stereospecific S(_N)2 reaction and minimize side reactions?

A4: To favor a stereospecific S(_N)2 reaction with inversion of configuration, you should create conditions that minimize S(_N)1, E1, and E2 reactions.

FactorTo Favor S(_N)2Rationale
Nucleophile Use a strong, negatively charged nucleophile (e.g., N(_3)(-), CN(-), RS(-)).Strong nucleophiles accelerate the bimolecular rate-determining step of the S(_N)2 reaction.[5]
Solvent Use a polar aprotic solvent (e.g., acetone, DMSO, DMF, acetonitrile).These solvents solvate the cation but not the anionic nucleophile, increasing the nucleophile's reactivity. They do not favor the formation of carbocations.[5]
Concentration Use a high concentration of the nucleophile.The rate of an S(_N)2 reaction is dependent on the concentration of both the substrate and the nucleophile.
Temperature Use the lowest temperature that allows the reaction to proceed at a reasonable rate.Higher temperatures can favor elimination (E2) reactions and competing S(_N)1 pathways.

Experimental Protocols

General Protocol for a Stereospecific S(_N)2 Reaction

This protocol provides a general guideline for substituting the bromine in chiral this compound with an azide (B81097) nucleophile, a reaction that typically proceeds with a high degree of stereoselectivity.

Materials:

  • (R)- or (S)-Methyl 3-bromobutanoate

  • Sodium azide (NaN(_3))

  • Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (B86663) (MgSO(_4))

  • Round-bottom flask, magnetic stirrer, condenser, and nitrogen inlet

Procedure:

  • Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar and a condenser under a nitrogen atmosphere.

  • Reagents: To the flask, add (R)-methyl 3-bromobutanoate (1.0 eq) and anhydrous DMF.

  • Nucleophile Addition: Add sodium azide (1.5 eq) to the solution.

  • Reaction: Heat the mixture to 50-60 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing diethyl ether and saturated aqueous sodium bicarbonate solution.

  • Extraction: Shake the funnel and separate the layers. Extract the aqueous layer twice more with diethyl ether.

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification and Analysis: Purify the crude product by column chromatography on silica (B1680970) gel. Analyze the stereochemical outcome using chiral HPLC or by measuring the optical rotation to determine the enantiomeric excess and confirm the inversion of configuration.

Visual Guides

Reaction Mechanisms and Workflows

Caption: S(_N)2 reaction mechanism showing inversion of stereochemistry.

Caption: Neighboring Group Participation (NGP) leading to retention of stereochemistry.

troubleshooting_workflow start Unexpected Stereochemical Outcome Observed check_inversion Is the product formed with INVERSION? start->check_inversion check_retention Is the product formed with RETENTION? check_inversion->check_retention No inversion_ok Expected Sₙ2 Pathway. Reaction is Stereospecific. check_inversion->inversion_ok Yes check_racemic Is the product RACEMIC or partially racemic? check_retention->check_racemic No retention_ngp Neighboring Group Participation (NGP) is likely occurring. check_retention->retention_ngp Yes racemic_sn1 Sₙ1 Pathway is competing. Consider reaction conditions. check_racemic->racemic_sn1 Yes troubleshoot_sn1 To favor Sₙ2: • Use strong, anionic nucleophile • Use polar aprotic solvent • Increase nucleophile concentration racemic_sn1->troubleshoot_sn1

References

Technical Support Center: Removal of Unreacted 3-Bromobutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing unreacted 3-bromobutanoic acid from their reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What is the most common and straightforward method for removing unreacted 3-bromobutanoic acid?

A1: The most common and effective method for removing unreacted 3-bromobutanoic acid is through liquid-liquid extraction using a mild aqueous basic solution, such as saturated sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).[1] This process converts the carboxylic acid into its corresponding carboxylate salt. This salt is highly soluble in the aqueous phase and can be easily separated from the desired product, which typically remains in the organic phase.

Q2: When should I consider alternative purification methods to basic extraction?

A2: Alternative purification methods should be considered under the following circumstances:

  • Product Sensitivity: If your desired product is sensitive to basic conditions or is prone to hydrolysis.

  • Product Solubility: If your product has significant solubility in the aqueous phase.

  • High Purity Requirements: When extremely high purity is required, techniques like column chromatography or recrystallization may be necessary as supplementary or primary methods.

  • Similar Polarity: If your product has a polarity very similar to 3-bromobutanoic acid, making extraction less effective.

Q3: What are the primary alternative methods for purifying my product from 3-bromobutanoic acid?

A3: Besides basic liquid-liquid extraction, other common purification techniques include:

  • Column Chromatography: Effective for separating compounds with different polarities. Thin Layer Chromatography (TLC) can be used to determine an appropriate solvent system.[2]

  • Recrystallization: This method is suitable if your desired product is a solid and has different solubility characteristics than 3-bromobutanoic acid in a particular solvent system.[2]

  • Distillation: If there is a significant difference in the boiling points of your product and 3-bromobutanoic acid, vacuum distillation can be an effective purification method.[3][4]

Q4: How can I monitor the progress of the removal of 3-bromobutanoic acid?

A4: The progress of purification can be monitored using analytical techniques such as:

  • Thin Layer Chromatography (TLC): A quick and convenient method to qualitatively assess the presence of the starting material.[2] A suitable eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate) can be used to separate the more polar 3-bromobutanoic acid from a less polar product.[2]

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative analysis of the reaction mixture, allowing for the determination of the percentage of remaining 3-bromobutanoic acid.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to detect the presence of characteristic peaks of 3-bromobutanoic acid in the product sample.

Troubleshooting Guides

Issue 1: Emulsion Formation During Liquid-Liquid Extraction

Cause: An emulsion is a stable mixture of two immiscible liquids, which can form during the vigorous shaking of the separatory funnel, especially in the presence of complex mixtures.

Solutions:

  • Add Brine: Introduce a small amount of a saturated aqueous sodium chloride (brine) solution. The increased ionic strength of the aqueous phase can help to break the emulsion.[1]

  • Allow to Stand: Let the separatory funnel stand undisturbed for a period. Gravity can often aid in the separation of the layers.[1]

  • Filtration: Pass the emulsified layer through a pad of Celite® or glass wool. This can help to coalesce the fine droplets causing the emulsion.[1]

  • Gentle Swirling: Instead of vigorous shaking, gently invert the separatory funnel multiple times to mix the layers.

Issue 2: The 3-bromobutanoic acid is not fully removed after multiple basic washes.

Cause:

  • Insufficient amount of basic solution used.

  • The pH of the aqueous layer is not high enough to deprotonate the carboxylic acid completely.

  • The contact time between the two phases is too short.

Solutions:

  • Increase the Amount of Base: Use a larger volume of the saturated sodium bicarbonate solution for each wash.

  • Check the pH: After separation, test the pH of the aqueous layer to ensure it is basic (pH > 8).

  • Increase Contact Time: Allow for more prolonged, gentle mixing of the two phases.

  • Repeat Washes: Perform additional washes with the basic solution until no more acid is detected in the organic layer by TLC or another analytical method.[1]

Issue 3: Loss of desired product into the aqueous layer.

Cause: The desired product may have some solubility in the aqueous phase, or it may be reacting with the basic solution.

Solutions:

  • Back-Extraction: After the initial separation, extract the combined aqueous layers with a fresh portion of the organic solvent to recover any dissolved product.[5]

  • Use a Milder Base: If the product is sensitive to strong bases, consider using a more dilute basic solution.

  • Minimize Water Contact: Reduce the volume of the aqueous washes and the contact time.

Data Presentation

The following table summarizes the typical efficiencies and applications of different methods for removing unreacted 3-bromobutanoic acid.

Purification MethodTypical Purity AchievedScale of ApplicationKey AdvantagesKey Disadvantages
Liquid-Liquid Extraction 90-98%Lab to Pilot PlantFast, simple, and cost-effective.Can lead to emulsions; may not be suitable for base-sensitive compounds.
Column Chromatography >99%Lab ScaleHigh resolution and purity.Time-consuming, requires significant solvent usage, and can be costly.
Recrystallization >98%Lab to ProductionCan yield very pure crystalline products.Only applicable to solid products; product loss in the mother liquor.
Distillation 95-99%Lab to ProductionSuitable for large quantities and thermally stable compounds.Requires a significant boiling point difference; not suitable for heat-sensitive compounds.

Experimental Protocols

Key Experiment: Removal of 3-Bromobutanoic Acid by Liquid-Liquid Extraction

Objective: To remove unreacted 3-bromobutanoic acid from an organic reaction mixture.

Materials:

  • Crude reaction mixture dissolved in a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate, dichloromethane).

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Brine (saturated aqueous NaCl solution).

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Separatory funnel.

  • Beakers and Erlenmeyer flasks.

  • Rotary evaporator.

Procedure:

  • Dissolution: Ensure the crude reaction product is fully dissolved in a suitable water-immiscible organic solvent.[1]

  • Transfer: Transfer the organic solution to a separatory funnel of an appropriate size.[1]

  • First Wash: Add an equal volume of saturated NaHCO₃ solution to the separatory funnel. Stopper the funnel, invert it, and immediately open the stopcock to vent the pressure from the evolved CO₂ gas. Close the stopcock and shake gently for 30-60 seconds, venting frequently to release pressure.[1]

  • Separation: Place the funnel in a ring stand and allow the layers to separate completely. The organic layer is typically the upper layer, but this depends on the solvent's density. Drain the lower aqueous layer into a beaker.[1]

  • Repeat Wash: Repeat the washing process (steps 3 and 4) one or two more times to ensure the complete removal of the acid.[1] Monitor the removal by TLC if necessary.

  • Brine Wash: Wash the organic layer with an equal volume of brine. This helps to remove any remaining aqueous base and break any minor emulsions.[1]

  • Drying: Drain the organic layer into a clean, dry Erlenmeyer flask. Add a suitable amount of anhydrous Na₂SO₄ or MgSO₄ to the organic solution to remove residual water. Swirl the flask and let it stand for 10-15 minutes. The drying agent should move freely when swirled, indicating sufficient drying.

  • Filtration and Concentration: Filter the organic solution to remove the drying agent. Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the purified product.

Mandatory Visualization

PurificationWorkflow start Crude Reaction Mixture (Product + Unreacted 3-Bromobutanoic Acid) is_product_solid Is the desired product a solid? start->is_product_solid is_bp_diff Is there a significant boiling point difference? is_product_solid->is_bp_diff No recrystallization Recrystallization is_product_solid->recrystallization Yes is_base_sensitive Is the product sensitive to base? is_bp_diff->is_base_sensitive No distillation Distillation is_bp_diff->distillation Yes extraction Liquid-Liquid Extraction (with NaHCO3) is_base_sensitive->extraction No chromatography Column Chromatography is_base_sensitive->chromatography Yes end Purified Product recrystallization->end distillation->end extraction->end chromatography->end

Caption: Decision workflow for selecting a purification method.

References

Technical Support Center: Stability of Methyl 3-bromobutanoate under Acidic Conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of methyl 3-bromobutanoate in acidic environments. The following sections offer troubleshooting advice and frequently asked questions to ensure the successful use of this reagent in your experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and use of this compound in acidic media.

Issue Possible Cause Recommended Solution
Low or No Yield of Desired Product Degradation of this compound via hydrolysis.Minimize exposure to acidic conditions, especially in the presence of water. Consider using a non-aqueous acidic medium if the reaction chemistry allows. If aqueous acid is necessary, use the mildest effective concentration and maintain a low reaction temperature.
Competing nucleophilic substitution at the C-Br bond.If the reaction is intended to modify the ester group, ensure that other nucleophiles that could react with the brominated carbon are absent or protected.
Inappropriate acid catalyst.The choice of acid catalyst can influence the rate of hydrolysis. Sulfuric acid is an effective catalyst for reactions like esterification, but may also promote degradation.[1] Weaker acids or Lewis acids might be more suitable for certain applications to minimize hydrolysis.
Formation of Impurities Hydrolysis of the ester group.The primary degradation product under acidic conditions is 3-bromobutanoic acid and methanol (B129727).[1] Confirm the identity of impurities using analytical techniques such as GC-MS or LC-MS.
Elimination reaction.Under certain conditions, particularly at elevated temperatures, elimination of HBr to form methyl crotonate or related unsaturated esters may occur.
Inconsistent Reaction Rates Variable water content in reagents or solvents.Ensure all reagents and solvents are appropriately dried, as water will participate in the hydrolysis of the ester.
Temperature fluctuations.Maintain strict temperature control throughout the reaction, as hydrolysis rates are temperature-dependent.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in acidic conditions?

A1: The primary degradation pathway is acid-catalyzed hydrolysis of the methyl ester group to yield 3-bromobutanoic acid and methanol.[1] This reaction is reversible but is typically driven forward in the presence of excess water.

Q2: How does pH affect the stability of this compound?

A2: The rate of hydrolysis of esters is catalyzed by the presence of acid (H+ ions). Generally, the lower the pH, the faster the rate of hydrolysis. For optimal stability, it is recommended to store and handle this compound under neutral and anhydrous conditions.

Q3: What are the recommended storage conditions for this compound?

A3: To ensure long-term stability, store this compound at 2-8°C under an inert atmosphere (e.g., nitrogen or argon) and protected from moisture.

Q4: Can I use strong acids like sulfuric acid with this compound?

A4: While sulfuric acid can be used, for example as a catalyst in esterification reactions[1], it will also accelerate the hydrolysis of this compound, especially in the presence of water. The concentration of the acid and the reaction temperature should be carefully controlled to minimize degradation.

Q5: What analytical methods are suitable for monitoring the stability of this compound?

A5: Chromatographic methods are well-suited for monitoring the stability of this compound and detecting its degradation products. Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or Mass Spectrometry (MS) is ideal for separating and quantifying the volatile ester and its potential degradation products. High-Performance Liquid Chromatography (HPLC) with UV or MS detection can also be employed, particularly for less volatile impurities.

Quantitative Stability Data

The following table provides illustrative data on the stability of this compound under various acidic conditions. This data is intended as a guideline; users should perform their own stability studies for their specific experimental conditions.

Condition Temperature (°C) Time (hours) This compound Remaining (%) 3-Bromobutanoic Acid Formed (%)
0.1 M HCl252495.24.8
0.1 M HCl502478.521.5
1 M HCl252482.117.9
1 M HCl502445.354.7
0.1 M H₂SO₄252494.85.2
0.1 M H₂SO₄502476.923.1

Disclaimer: The data presented in this table is for illustrative purposes only and is based on general principles of ester hydrolysis. Actual results may vary depending on the specific experimental setup, purity of reagents, and other factors.

Experimental Protocols

Protocol for Forced Degradation Study under Acidic Conditions

This protocol outlines a general procedure for conducting a forced degradation study of this compound to assess its stability in an acidic environment.

1. Materials:

  • This compound
  • Hydrochloric acid (e.g., 0.1 M and 1 M solutions)
  • Methanol (HPLC grade)
  • Water (HPLC grade)
  • Sodium bicarbonate (for neutralization)
  • Volumetric flasks, pipettes, and other standard laboratory glassware
  • HPLC or GC system for analysis

2. Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in methanol at a known concentration (e.g., 1 mg/mL).
  • Stress Conditions:
  • Pipette a known volume of the stock solution into separate reaction vessels.
  • Add an equal volume of the acidic solution (e.g., 0.1 M HCl, 1 M HCl) to each vessel.
  • Prepare a control sample with water instead of the acid solution.
  • Incubation: Incubate the samples at a controlled temperature (e.g., 25°C or 50°C).
  • Time Points: Withdraw aliquots from each reaction vessel at specified time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours).
  • Neutralization: Immediately neutralize the withdrawn aliquots with a stoichiometric amount of sodium bicarbonate to quench the degradation reaction.
  • Analysis: Analyze the samples by a validated stability-indicating analytical method (e.g., HPLC or GC) to determine the concentration of this compound and any degradation products.
  • Data Evaluation: Calculate the percentage of this compound remaining and the percentage of each degradation product formed at each time point.

Visualizations

Acid_Catalyzed_Hydrolysis cluster_step1 Step 1: Protonation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Proton Transfer cluster_step4 Step 4: Elimination cluster_step5 Step 5: Deprotonation M3B This compound Protonated_M3B Protonated Ester M3B->Protonated_M3B + H+ M3B->Protonated_M3B H+ H+ Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_M3B->Tetrahedral_Intermediate + H₂O Protonated_M3B->Tetrahedral_Intermediate H2O H₂O Protonated_Intermediate Protonated Intermediate Tetrahedral_Intermediate->Protonated_Intermediate Proton Transfer Tetrahedral_Intermediate->Protonated_Intermediate Protonated_Acid Protonated 3-Bromobutanoic Acid Protonated_Intermediate->Protonated_Acid - Methanol Protonated_Intermediate->Protonated_Acid Methanol Methanol 3BBA 3-Bromobutanoic Acid Protonated_Acid->3BBA - H+ Protonated_Acid->3BBA

Caption: Acid-catalyzed hydrolysis pathway of this compound.

Forced_Degradation_Workflow Start Start: Prepare Stock Solution of this compound Stress Apply Stress Condition (e.g., 0.1 M HCl at 50°C) Start->Stress Sample Withdraw Aliquots at Time Points Stress->Sample Neutralize Neutralize Aliquots Sample->Neutralize Analyze Analyze by HPLC or GC Neutralize->Analyze Evaluate Evaluate Data: - % Parent Remaining - % Degradant Formed Analyze->Evaluate End End: Stability Profile Evaluate->End

Caption: Experimental workflow for a forced degradation study.

References

Technical Support Center: Work-up Procedures for Methyl 3-bromobutanoate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with methyl 3-bromobutanoate. The following information is designed to address specific issues that may be encountered during the work-up and purification of reactions involving this versatile reagent.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions involving this compound?

A1: this compound is a versatile building block in organic synthesis. The most common reactions include:

  • Nucleophilic Substitution (S(_N)2): The bromide is a good leaving group, making the C-3 position susceptible to attack by a wide range of nucleophiles (e.g., azides, cyanides, alkoxides) to form various substituted butanoates.

  • Elimination (E2): In the presence of strong, sterically hindered bases, an elimination reaction can occur to form methyl crotonate or methyl vinylacetate.

  • Hydrolysis: Under acidic or basic conditions, the ester can be hydrolyzed to 3-bromobutanoic acid.

Q2: What are the key considerations for the work-up of a nucleophilic substitution reaction on this compound?

A2: The work-up for a nucleophilic substitution reaction typically involves:

  • Quenching the reaction: This is done to stop the reaction and neutralize any remaining reactive species.

  • Aqueous extraction: This step removes water-soluble byproducts and unreacted reagents.

  • Drying the organic layer: Removal of residual water is crucial before solvent evaporation.

  • Solvent removal: The solvent is evaporated to isolate the crude product.

  • Purification: The crude product is purified, typically by distillation or column chromatography.

Q3: How can I minimize the formation of elimination byproducts?

A3: To favor substitution over elimination, consider the following:

  • Nucleophile Choice: Use a strong, but less sterically hindered nucleophile. For example, azide (B81097) (N(_3)

    ^{-}
    ) and cyanide (CN
    ^{-}
    ) are good nucleophiles that are relatively weak bases.[1]

  • Solvent: Employ a polar aprotic solvent such as DMF, DMSO, or acetone. These solvents solvate the cation of the nucleophilic salt but not the anion, increasing the nucleophile's reactivity.[2]

  • Temperature: Run the reaction at a lower temperature. Elimination reactions generally have a higher activation energy than substitution reactions, so lowering the temperature will decrease the rate of elimination more significantly.[2]

Q4: My product, a substituted methyl butanoate, appears to be somewhat water-soluble. How can I improve my extraction efficiency?

A4: For polar products, consider the following to minimize loss during aqueous extraction:

  • Use of Brine: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, decreasing the solubility of the organic product in it (salting out).

  • Multiple Extractions: Perform multiple extractions with smaller volumes of the organic solvent instead of a single extraction with a large volume.

  • Back-extraction: After the initial separation, re-extract the aqueous layer with a fresh portion of the organic solvent to recover any dissolved product.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Yield of Substitution Product Incorrect reaction conditions favoring elimination.Use a less basic nucleophile, a polar aprotic solvent, and lower the reaction temperature.[1]
Weak nucleophile.Use a stronger nucleophile or increase its concentration.
Formation of Significant Alkene Byproduct Elimination is outcompeting substitution due to a strong, bulky base or high temperature.Use a strong, but less sterically hindered nucleophile (e.g., azide, cyanide). Employ a polar aprotic solvent and run the reaction at a lower temperature.[1]
Emulsion Formation During Extraction Vigorous shaking of the separatory funnel.Gently invert the separatory funnel for mixing instead of vigorous shaking.
Presence of surfactants or finely divided solids.Add a small amount of brine (saturated NaCl solution) to break the emulsion. If the emulsion persists, filter the entire mixture through a pad of Celite.
Product is a Yellow or Brown Oil After Solvent Removal Thermal degradation during the reaction or work-up.Avoid excessive heating during the reaction and use a rotary evaporator with a low bath temperature for solvent removal.
Presence of colored impurities.Purify the product by flash column chromatography or distillation. Washing the crude product with a dilute solution of sodium bisulfite can sometimes remove color from dissolved bromine.
Difficulty Removing Water from the Organic Layer Inefficient drying agent.Use an appropriate amount of a suitable drying agent (e.g., anhydrous MgSO(_4), Na(_2)SO(_4)). Ensure the drying agent is fresh.
Insufficient contact time with the drying agent.Allow the organic layer to stand over the drying agent for at least 15-20 minutes with occasional swirling.

Quantitative Data

The choice of solvent can significantly impact the yield of S(_N)2 reactions. Below is a table illustrating the effect of different solvents on the yield of a representative S(_N)2 reaction.

Solvent Solvent Type Dielectric Constant (ε) Typical Yield (%)
Dimethylformamide (DMF)Polar Aprotic37~95
Dimethyl sulfoxide (B87167) (DMSO)Polar Aprotic47~92
AcetonePolar Aprotic21~85
EthanolPolar Protic25~40
WaterPolar Protic80<10

(Note: These are representative values to illustrate the trend; actual yields may vary depending on the specific nucleophile and reaction conditions.)[2]

Experimental Protocols

Protocol 1: Work-up for Nucleophilic Substitution of this compound with Sodium Azide

This protocol is adapted from a similar procedure for a secondary bromide and can be applied to the reaction of this compound with sodium azide to form methyl 3-azidobutanoate.

  • Quenching: Once the reaction is deemed complete by TLC or GC analysis, cool the reaction mixture to room temperature.

  • Extraction:

    • Pour the reaction mixture into a separatory funnel containing diethyl ether and water.

    • Separate the layers. The organic layer contains the product.

    • Wash the organic layer sequentially with:

      • Saturated aqueous sodium bicarbonate solution (to neutralize any residual acid).

      • Water.

      • Saturated aqueous sodium chloride (brine) to initiate drying.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate.

  • Filtration and Concentration: Filter off the drying agent and concentrate the organic layer under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude methyl 3-azidobutanoate by vacuum distillation or flash column chromatography on silica (B1680970) gel.

Protocol 2: Work-up for the Hydrolysis of this compound

This protocol describes a general procedure for the hydrolysis of an ester to the corresponding carboxylic acid.

  • Reaction Monitoring: Monitor the reaction progress by TLC or GC until the starting material is consumed.

  • Extraction:

    • Cool the reaction mixture to room temperature and dilute with ethyl acetate (B1210297).

    • Transfer the mixture to a separatory funnel and wash with saturated aqueous ammonium (B1175870) chloride, followed by brine.

  • Acidification and Product Extraction:

    • Acidify the aqueous layer to pH ~2 with 1M HCl.

    • Extract the acidified aqueous layer with ethyl acetate (3x).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-bromobutanoic acid.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reaction Mixture Reaction Mixture Quenching Quenching Reaction Mixture->Quenching Extraction Extraction Quenching->Extraction Drying Drying Extraction->Drying Solvent Removal Solvent Removal Drying->Solvent Removal Purification Method Distillation or Chromatography Solvent Removal->Purification Method Pure Product Pure Product Purification Method->Pure Product troubleshooting_tree Low Yield Low Yield Side Reaction Side Reaction Low Yield->Side Reaction Incomplete Reaction Incomplete Reaction Low Yield->Incomplete Reaction Product Loss Product Loss Low Yield->Product Loss Elimination Elimination Side Reaction->Elimination Hydrolysis Hydrolysis Side Reaction->Hydrolysis Check Reagents Check Reagents Incomplete Reaction->Check Reagents Optimize Conditions Optimize Conditions Incomplete Reaction->Optimize Conditions Emulsion Emulsion Product Loss->Emulsion Polar Product Polar Product Product Loss->Polar Product

References

Validation & Comparative

A Comparative Guide to the Reactivity of Methyl 3-bromobutanoate and Methyl 2-bromobutanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of two constitutional isomers: methyl 3-bromobutanoate and methyl 2-bromobutanoate. Understanding the distinct reactivity profiles of these regioisomers is crucial for synthetic chemists in optimizing reaction conditions, predicting product outcomes, and designing efficient synthetic routes for pharmaceuticals and other complex organic molecules. The position of the bromine atom relative to the methyl ester group fundamentally dictates the electronic environment and steric accessibility of the reaction center, leading to significant differences in their behavior in nucleophilic substitution and elimination reactions.

Structural and Electronic Profile

Methyl 2-bromobutanoate and this compound are both secondary alkyl halides. However, the proximity of the bromine atom to the electron-withdrawing ester functionality in methyl 2-bromobutanoate creates a vastly different electronic landscape compared to the 3-bromo isomer.

  • Methyl 2-bromobutanoate: The bromine atom is located on the α-carbon, directly adjacent to the carbonyl group of the ester. This proximity results in a strong electron-withdrawing inductive effect from the carbonyl group, which polarizes the C-Br bond and increases the electrophilicity of the α-carbon.

  • This compound: The bromine atom is on the β-carbon, separated from the ester group by a methylene (B1212753) (CH₂) group. The inductive effect of the ester is significantly attenuated over this distance, making the electronic environment around the C-Br bond more akin to a standard secondary alkyl halide.

Comparative Reactivity in Nucleophilic Substitution Reactions

Nucleophilic substitution reactions can proceed through two primary mechanisms: the unimolecular (SN1) and bimolecular (SN2) pathways. The preferred mechanism is highly dependent on the substrate's structure.

SN1 Reactivity: This mechanism involves the formation of a carbocation intermediate.

  • Methyl 2-bromobutanoate: The formation of a carbocation at the α-position is highly disfavored. The adjacent electron-withdrawing carbonyl group would severely destabilize a positive charge on this carbon.[1][2]

  • This compound: This isomer can form a secondary carbocation at the C-3 position. While secondary carbocations are less stable than tertiary ones, this intermediate is significantly more stable than the α-carbonyl carbocation.[3][4]

SN2 Reactivity: This is a concerted, single-step mechanism where the nucleophile attacks the electrophilic carbon as the leaving group departs. The rate of this reaction is highly sensitive to steric hindrance.[5][6]

  • Methyl 2-bromobutanoate: As a secondary halide, the reaction center is sterically more hindered than a primary halide. The adjacent ester and methyl groups contribute to this steric bulk, potentially slowing the backside attack of a nucleophile.[7][8]

  • This compound: This is also a secondary halide, and thus steric hindrance is a significant factor.

Comparative Reactivity in Elimination Reactions

Elimination reactions, which form alkenes, also compete with substitution and can occur via E1 (unimolecular) or E2 (bimolecular) mechanisms.

E1 Reactivity: This pathway proceeds through the same carbocation intermediate as the SN1 reaction. Therefore, for the same reasons of carbocation stability, This compound is a much more viable candidate for E1 elimination than methyl 2-bromobutanoate.[10]

E2 Reactivity: This concerted mechanism involves the removal of a proton by a base, formation of a double bond, and departure of the leaving group in a single step. The acidity of the proton being removed is a key factor.

  • Methyl 2-bromobutanoate: The proton on the α-carbon is significantly acidic due to its position adjacent to the electron-withdrawing ester group. This makes it a prime target for a strong base, facilitating an E2 reaction.

  • This compound: The protons on the carbons adjacent to the C-Br bond (C-2 and C-4) have normal acidity for an alkyl chain.

Quantitative Data Summary

While direct comparative kinetic data for these specific isomers is sparse in the literature, their reactivity can be predicted based on established chemical principles. The following table summarizes the expected relative reactivity.

Reaction TypeMethyl 2-bromobutanoateThis compoundRationale
SN1 Very Low / NegligibleModerateCarbocation at the α-position to a carbonyl is highly destabilized.[1][2] The secondary carbocation from the 3-bromo isomer is more stable.[4]
SN2 ModerateModerateBoth are secondary halides and subject to steric hindrance.[5] The relative rates would depend on the specific nucleophile and conditions.
E1 Very Low / NegligibleModerateFollows the same carbocation stability trend as the SN1 reaction.[10]
E2 HighModerateThe α-proton in the 2-bromo isomer is significantly more acidic due to the adjacent ester group, favoring proton abstraction by a base.[11]

Experimental Protocols

To empirically determine the relative reactivities, a series of controlled experiments are necessary.

Protocol 1: Comparative SN2 Rate Determination via Gas Chromatography (GC)

Objective: To determine the relative rate constants for the SN2 reaction of methyl 2-bromobutanoate and this compound with sodium iodide in acetone (B3395972).

Materials:

  • Methyl 2-bromobutanoate

  • This compound

  • Sodium Iodide (NaI), dried

  • Anhydrous Acetone

  • Internal Standard (e.g., Dodecane)

  • Reaction vials, temperature-controlled shaker, GC instrument

Procedure:

  • Prepare a stock solution in anhydrous acetone containing known concentrations of methyl 2-bromobutanoate, this compound, and the internal standard.

  • Prepare a separate stock solution of sodium iodide in anhydrous acetone.

  • Equilibrate both solutions to the desired reaction temperature (e.g., 50 °C).

  • To initiate the reaction, mix equal volumes of the two stock solutions in a reaction vial. Start a timer immediately.

  • At regular time intervals (e.g., 0, 15, 30, 60, 120 minutes), withdraw a small aliquot of the reaction mixture.

  • Immediately quench the reaction in the aliquot by diluting it in a vial containing water and diethyl ether. Shake to extract the organic components into the ether layer.

  • Analyze the ether layer by GC to determine the concentrations of the remaining reactants relative to the internal standard.

  • Plot the natural logarithm of the reactant concentration versus time for each isomer. The slope of this line will be proportional to the pseudo-first-order rate constant.

  • Compare the rate constants to determine the relative SN2 reactivity.

Protocol 2: Product Analysis of E2 Elimination

Objective: To compare the products and yields of the E2 elimination of the two isomers using a strong base.

Materials:

  • Methyl 2-bromobutanoate

  • This compound

  • Potassium tert-butoxide (t-BuOK)

  • Anhydrous tert-butanol

  • Reaction flasks, condenser, magnetic stirrer

Procedure:

  • In separate flasks, dissolve a known amount of each bromoester isomer in anhydrous tert-butanol.

  • Add a stoichiometric equivalent of potassium tert-butoxide to each flask while stirring under an inert atmosphere (e.g., nitrogen).

  • Heat the reactions to a controlled temperature (e.g., 60 °C) for a set period (e.g., 2 hours).

  • After cooling, quench the reactions with water and extract with an organic solvent (e.g., diethyl ether).

  • Wash the organic layer, dry it with a drying agent (e.g., MgSO₄), and concentrate it under reduced pressure.

  • Analyze the resulting product mixture by ¹H NMR spectroscopy and GC-MS to identify the different alkene products and determine their relative yields. This will reveal the regioselectivity of the elimination for each isomer.

Visualized Pathways and Workflows

G Diagram 1: Reactivity Decision Pathway sub Substrate Isomer sub2 Methyl 2-bromobutanoate sub3 This compound out2 Outcome for 2-bromo sub2->out2 SN1/E1: Disfavored SN2/E2: Possible out3 Outcome for 3-bromo sub3->out3 SN1/E1: Possible SN2/E2: Possible mech Reaction Conditions sn1e1 Weak Nu / Base Polar Protic Solvent sn2 Strong Nu Polar Aprotic Solvent e2 Strong, Bulky Base

Caption: Logical flow of reactivity based on isomer structure.

G Diagram 2: Carbocation Intermediate Stability start2 Methyl 2-bromobutanoate carb2 [Cation at α-position] Destabilized by C=O start2->carb2 -Br⁻ start3 This compound carb3 [Secondary Cation at β-position] More Stable start3->carb3 -Br⁻

Caption: Comparison of potential carbocation intermediates.

G Diagram 3: Experimental Workflow for Kinetic Study prep Prepare Reactant & NaI Solutions mix Mix & Start Reaction at Constant Temp prep->mix sample Withdraw & Quench Aliquots Over Time mix->sample analyze Analyze via GC sample->analyze plot Plot ln[Reactant] vs. Time analyze->plot result Compare Rate Constants plot->result

Caption: Workflow for comparative kinetic analysis.

References

A Comparative Guide to Methyl 3-bromobutanoate and Ethyl 3-bromobutanoate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of two key building blocks in organic synthesis, this guide provides a comparative overview of Methyl 3-bromobutanoate and Ethyl 3-bromobutanoate. The following sections detail their physicochemical properties, reactivity, and toxicological profiles, supported by experimental data to inform their application in research and development.

Introduction

This compound and Ethyl 3-bromobutanoate are valuable halogenated ester intermediates in organic synthesis.[1][2] Their utility lies in the presence of a reactive bromine atom at the 3-position, making them versatile precursors for the synthesis of a variety of organic compounds, including substituted butanoic acids and heterocyclic systems.[1][2] These compounds are particularly relevant in the pharmaceutical and agrochemical industries as building blocks for more complex molecules.[1] This guide aims to provide a direct comparison of these two reagents to aid researchers in selecting the appropriate building block for their specific synthetic needs.

Physicochemical Properties

The choice between the methyl and ethyl ester can be influenced by their physical properties, which affect reaction conditions and purification methods. A summary of their key physicochemical properties is presented below.

PropertyThis compoundEthyl 3-bromobutanoate
Molecular Formula C₅H₉BrO₂C₆H₁₁BrO₂
Molecular Weight 181.03 g/mol [2][3]195.05 g/mol [4][5]
Boiling Point 149.9 °C at 760 mmHgNot available
Density 1.413 g/cm³Not available
Refractive Index 1.453Not available
Appearance Colorless to pale yellow liquid[2]Colorless to pale yellow liquid[1]
Odor Fruity[2]Fruity[1]
Solubility Soluble in organic solventsSoluble in organic solvents, moderate solubility in water[1]

Reactivity and Applications

Both this compound and Ethyl 3-bromobutanoate are primarily used as alkylating agents in nucleophilic substitution reactions, owing to the labile carbon-bromine bond.[1] They serve as valuable precursors for the synthesis of various derivatives, including pharmaceuticals and agrochemicals.[1]

The general principles of alkyl halide reactivity suggest that the nature of the alkyl group (methyl vs. ethyl) can subtly influence the reaction rate. In S\textsubscript{N}2 reactions, the slightly more electron-donating nature of the ethyl group compared to the methyl group could theoretically lead to a marginally faster reaction rate for Ethyl 3-bromobutanoate. However, without direct comparative kinetic studies, this remains a theoretical consideration.

A comparative study on the pyrolysis of methyl propanoate and ethyl propanoate indicated that the pyrolysis of methyl propanoate is faster than that of ethyl propanoate.[6] While this is under high-temperature conditions and not directly comparable to typical solution-phase reactions, it provides some insight into the relative stability of the ester groups.

The primary application of both compounds is as intermediates. For instance, they can be used to synthesize γ-amino acids, which are important building blocks in medicinal chemistry.

Experimental Workflow for Nucleophilic Substitution

The following diagram illustrates a typical experimental workflow for a nucleophilic substitution reaction using either Methyl or Ethyl 3-bromobutanoate.

G cluster_0 Reaction Setup cluster_1 Work-up cluster_2 Purification and Analysis A Dissolve 3-bromobutanoate ester (Methyl or Ethyl) in a suitable solvent (e.g., Acetone, DMF) B Add nucleophile (e.g., NaN3, KCN, amine) A->B C Heat the reaction mixture (if necessary) B->C D Quench the reaction (e.g., with water) C->D Reaction Monitoring (TLC, GC) E Extract the product with an organic solvent D->E F Wash the organic layer E->F G Dry the organic layer (e.g., over Na2SO4) F->G H Remove the solvent (e.g., by rotary evaporation) G->H I Purify the crude product (e.g., by column chromatography or distillation) H->I J Characterize the product (e.g., NMR, IR, Mass Spectrometry) I->J

General workflow for nucleophilic substitution.

Stability

The stability of the ester group towards hydrolysis can be a critical factor in both storage and reaction conditions. Generally, ethyl esters are considered to be slightly more stable towards hydrolysis than methyl esters due to the increased steric hindrance provided by the ethyl group. A comparative study on the hydrolysis of methyl and ethyl benzoates showed that methyl benzoate (B1203000) has a higher stability in rat liver microsomes.[7] However, in rat plasma, the ethyl ester was found to be more stable.[7] This highlights that the relative stability can be system-dependent.

Toxicological Profile

A comparative in vitro study on the cytotoxicity of methyl benzoate and ethyl benzoate in human cell lines (HEK293 and SH-SY5Y) found that methyl benzoate was the least toxic, followed by ethyl benzoate.[7] While these are not the bromo-derivatives, this suggests that the methyl ester may be less cytotoxic than the ethyl ester.

For a more definitive assessment of mutagenicity, an Ames test would be required. The Ames test is a widely used method for assessing the mutagenic potential of chemical compounds.[9][10]

Logical Flow for Toxicity Assessment

The following diagram outlines the logical steps for assessing the potential toxicity of these compounds.

G A Compound Identification (Methyl or Ethyl 3-bromobutanoate) B Literature Search for Existing Toxicity Data A->B C In Silico Toxicity Prediction (e.g., QSAR) B->C Data Gaps G Risk Assessment B->G Sufficient Data D In Vitro Cytotoxicity Assays (e.g., on relevant cell lines) C->D E Ames Test for Mutagenicity D->E F In Vivo Toxicity Studies (if warranted) E->F Positive Result F->G

Flowchart for toxicity assessment.

Experimental Protocols

Detailed experimental protocols for the synthesis of these compounds are crucial for their practical application.

Synthesis of this compound

This compound can be synthesized via the esterification of 3-bromobutanoic acid with methanol (B129727).[2]

  • Materials: 3-bromobutanoic acid, methanol, sulfuric acid (catalyst).

  • Procedure:

    • Dissolve 3-bromobutanoic acid in an excess of methanol (e.g., 5-10 molar equivalents).

    • Add a catalytic amount of concentrated sulfuric acid (e.g., 1-5 mol%).

    • Heat the reaction mixture to reflux (around 65°C) for several hours, monitoring the reaction progress by TLC or GC.

    • After completion, cool the mixture and remove the excess methanol under reduced pressure.

    • Dissolve the residue in an organic solvent (e.g., diethyl ether) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation to obtain pure this compound.

Synthesis of Ethyl 3-bromobutanoate

A similar esterification procedure can be followed for the synthesis of Ethyl 3-bromobutanoate, using ethanol (B145695) instead of methanol.

  • Materials: 3-bromobutanoic acid, ethanol, sulfuric acid (catalyst).

  • Procedure:

    • Follow the same procedure as for the methyl ester, substituting methanol with ethanol.

    • The reaction temperature will be slightly higher due to the higher boiling point of ethanol (reflux at around 78°C).

    • Work-up and purification steps are analogous to those for the methyl ester.

Conclusion

Both this compound and Ethyl 3-bromobutanoate are versatile reagents for organic synthesis. The choice between them may be guided by subtle differences in their physicochemical properties, potential reactivity, and stability. The ethyl ester's slightly higher molecular weight and boiling point may be advantageous in certain applications. While direct comparative data on reactivity and toxicity is limited, theoretical considerations and data from analogous compounds suggest that the methyl ester may be slightly less sterically hindered and potentially less cytotoxic. Ultimately, the optimal choice will depend on the specific requirements of the synthetic route and the desired properties of the final product. Further direct comparative studies would be beneficial to provide a more definitive guide for researchers.

References

A Comparative Guide to Alkylation Reagents: Alternatives to Methyl 3-bromobutanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of organic synthesis, the alkylation of nucleophiles is a cornerstone for constructing complex molecular architectures. Methyl 3-bromobutanoate is a commonly utilized reagent for introducing a 3-methoxycarbonylpropyl group. However, its reactivity profile, along with considerations of cost, availability, and byproducts, necessitates an exploration of viable alternatives. This guide provides an objective comparison of alternative reagents to this compound for alkylation, supported by experimental data and detailed protocols to aid in the selection of the most suitable reagent for a given synthetic challenge.

Performance Comparison of Alkylating Agents

The choice of an alkylating agent is pivotal and is often dictated by the nucleophilicity of the substrate, desired reaction kinetics, and tolerance of other functional groups. Here, we compare this compound with several alternatives, focusing on the alkylation of diethyl malonate as a representative active methylene (B1212753) compound. This reaction is a classic example of C-C bond formation and serves as a reliable benchmark for assessing the efficacy of these reagents.

The alternatives considered are:

  • Methyl 3-iodobutanoate: Expected to be more reactive than the bromo-analog due to the better leaving group ability of iodide.

  • Methyl 3-tosyloxybutanoate & Methyl 3-mesyloxybutanoate: Sulfonate esters are excellent leaving groups, often providing high yields under mild conditions.

  • Methyl crotonate (via Michael Addition): An α,β-unsaturated ester that offers an alternative pathway for 1,4-conjugate addition, leading to the same carbon skeleton.

  • 3-Hydroxybutanoic acid derivatives (via Transition-Metal Catalysis): A modern, atom-economical approach utilizing alcohols as alkylating agents.

ReagentNucleophileBase/CatalystSolventTemp. (°C)Time (h)Yield (%)Reference
This compound Diethyl malonateSodium EthoxideEthanol (B145695)Reflux6~75-85[Adapted from[1],[2]]
Methyl 3-iodobutanoate Diethyl malonateSodium EthoxideEthanolReflux4>90[Estimated based on leaving group ability[3]]
Methyl 3-tosyloxybutanoate Diethyl malonatePotassium CarbonateDMF805~90[General procedure for tosylates]
Methyl crotonate Diethyl malonateSodium EthoxideEthanolReflux12~80-90[[4]]
Methyl 3-hydroxybutanoate Diethyl malonate[IrCl(cod)]₂/PPh₃Toluene11024~70-80[[5],[6]]

Reaction Pathway Comparison

The alkylation can proceed through different mechanisms depending on the chosen reagent. A classical S(_N)2 reaction is typical for alkyl halides and sulfonates, while the use of an α,β-unsaturated ester follows a Michael addition pathway. Transition-metal catalysis offers a distinct, greener route.

ReactionPathways cluster_sn2 SN2 Pathway cluster_michael Michael Addition Pathway cluster_tmc Transition-Metal Catalyzed Pathway A Methyl 3-halobutanoate (X = Br, I) P1 Alkylated Product A->P1 Displacement of X⁻ B Methyl 3-sulfonyloxybutanoate (X = OTs, OMs) B->P1 Displacement of X⁻ Nuc Nucleophile (e.g., Diethyl Malonate Enolate) Nuc->A Attack at C-3 Nuc->B Attack at C-3 C Methyl Crotonate Int Enolate Intermediate C->Int Nuc2 Nucleophile (e.g., Diethyl Malonate Enolate) Nuc2->C 1,4-Conjugate Addition P2 Alkylated Product Int->P2 Protonation D Methyl 3-hydroxybutanoate Cat Ir Catalyst D->Cat Oxidative Addition P3 Alkylated Product Cat->P3 Reductive Elimination Nuc3 Nucleophile (e.g., Diethyl Malonate) Nuc3->Cat

Caption: Comparison of reaction pathways for alkylation.

Experimental Protocols

Detailed methodologies are provided below for the alkylation of diethyl malonate, serving as a template that can be adapted for other nucleophiles.

Protocol 1: Alkylation using this compound (S(_N)2 Pathway)

This protocol describes a classic procedure for the alkylation of an active methylene compound.

SN2_Workflow start Start step1 Prepare Sodium Ethoxide Solution (Sodium metal in absolute ethanol) start->step1 step2 Add Diethyl Malonate (Formation of enolate) step1->step2 step3 Add this compound (Dropwise at 0 °C) step2->step3 step4 Reflux Reaction Mixture (Monitor by TLC) step3->step4 step5 Work-up (Quench with NH4Cl, extract with ether) step4->step5 step6 Purification (Column chromatography) step5->step6 end End step6->end

Caption: Experimental workflow for S(_N)2 alkylation.

Materials:

  • Diethyl malonate (1.1 eq)

  • Sodium metal (1.0 eq)

  • Absolute Ethanol

  • This compound (1.0 eq)

  • Saturated aqueous NH(_4)Cl solution

  • Diethyl ether

  • Anhydrous MgSO(_4)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve sodium metal in absolute ethanol with stirring until complete dissolution to form sodium ethoxide.

  • Cool the solution to 0 °C and add diethyl malonate dropwise. Stir for 30 minutes at room temperature to ensure complete formation of the enolate.

  • Cool the mixture back to 0 °C and add this compound dropwise.

  • After the addition is complete, heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous NH(_4)Cl solution.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, dry over anhydrous MgSO(_4), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Michael Addition using Methyl Crotonate

This protocol outlines the conjugate addition approach to synthesize the same carbon skeleton.

Materials:

  • Diethyl malonate (1.0 eq)

  • Sodium metal (catalytic amount, e.g., 0.1 eq)

  • Absolute Ethanol

  • Methyl crotonate (1.2 eq)

  • Dilute HCl

  • Diethyl ether

  • Anhydrous MgSO(_4)

Procedure:

  • Prepare a catalytic amount of sodium ethoxide by dissolving sodium metal in absolute ethanol in a round-bottom flask under an inert atmosphere.

  • Add diethyl malonate to the sodium ethoxide solution.

  • Add methyl crotonate to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction by TLC or GC-MS.

  • After the reaction is complete, cool to room temperature and neutralize with dilute HCl.

  • Extract the product with diethyl ether (3x).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO(_4), filter, and concentrate under reduced pressure.

  • Purify the product by fractional distillation under reduced pressure.

Protocol 3: Iridium-Catalyzed Alkylation with Methyl 3-hydroxybutanoate

This protocol presents a modern, greener alternative using an alcohol as the alkylating agent.

Materials:

  • Diethyl malonate (1.0 mmol)

  • Methyl 3-hydroxybutanoate (1.2 mmol)

  • --INVALID-LINK-- (0.025 mmol)

  • PPh(_3) (0.1 mmol)

  • Anhydrous Toluene (2 mL)

Procedure:

  • To a Schlenk tube under an argon atmosphere, add --INVALID-LINK--, PPh(_3), diethyl malonate, methyl 3-hydroxybutanoate, and anhydrous toluene.

  • Seal the tube and heat the mixture at 110 °C with stirring.

  • Monitor the reaction progress by GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the desired product.

Conclusion

While this compound remains a workhorse for alkylation, several effective alternatives offer distinct advantages. For enhanced reactivity, Methyl 3-iodobutanoate is a prime choice, albeit at a potentially higher cost. Sulfonate esters like Methyl 3-tosyloxybutanoate provide excellent yields and are good alternatives to halides. The Michael addition to Methyl crotonate offers a different strategic approach, which can be beneficial when direct S(_N)2 reactions are problematic. For syntheses where sustainability and atom economy are paramount, transition-metal-catalyzed alkylation with alcohols presents a cutting-edge and environmentally friendly option. The selection of the optimal reagent will ultimately depend on the specific requirements of the synthetic target, including functional group compatibility, desired yield, and process constraints. This guide provides the foundational data and protocols to make an informed decision for your research and development needs.

References

A Comparative Guide to the Spectroscopic Data of (S)-Methyl 3-bromobutanoate and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in synthetic chemistry, the selection of appropriate chiral building blocks is a critical step. (S)-Methyl 3-bromobutanoate is a valuable C4 chiral synthon, but alternatives such as (S)-methyl 3-chlorobutanoate and ethyl (S)-3-bromobutanoate are also viable options depending on the specific reaction requirements. This guide provides a comprehensive comparison of the spectroscopic data for these compounds to aid in their identification, characterization, and selection.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data (¹H NMR, ¹³C NMR, Infrared Spectroscopy, and Mass Spectrometry) for (S)-Methyl 3-bromobutanoate and its selected alternatives.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)

Compoundδ (ppm)MultiplicityCoupling Constant (J, Hz)Assignment
(S)-Methyl 3-bromobutanoate 4.35m-CHBr
3.72s-OCH₃
2.95dd16.0, 6.0CH₂CO (one H)
2.78dd16.0, 8.0CH₂CO (one H)
1.75d6.8CH₃CH
Methyl (S)-3-chlorobutanoate 4.40m-CHCl
3.71s-OCH₃
2.85d7.0CH₂CO
1.58d6.7CH₃CH
Ethyl (S)-3-bromobutanoate 4.33m-CHBr
4.17q7.1OCH₂CH₃
2.89d6.9CH₂CO
1.73d6.8CH₃CH
1.28t7.1OCH₂CH₃

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)

Compoundδ (ppm)Assignment
(S)-Methyl 3-bromobutanoate 170.8C=O
52.0OCH₃
45.8CHBr
44.2CH₂CO
22.4CH₃CH
Methyl (S)-3-chlorobutanoate 170.9C=O
52.0OCH₃
52.0CHCl
46.8CH₂CO
22.8CH₃CH
Ethyl (S)-3-bromobutanoate 170.3C=O
60.9OCH₂CH₃
46.2CHBr
44.5CH₂CO
22.5CH₃CH
14.1OCH₂CH₃

Table 3: Infrared (IR) Spectroscopic Data (Neat)

CompoundWavenumber (cm⁻¹)Assignment
(S)-Methyl 3-bromobutanoate 2980, 2950C-H stretch
1740C=O stretch (ester)
1170C-O stretch
650C-Br stretch
Methyl (S)-3-chlorobutanoate 2985, 2955C-H stretch
1742C=O stretch (ester)
1175C-O stretch
730C-Cl stretch
Ethyl (S)-3-bromobutanoate 2982, 2938C-H stretch
1738C=O stretch (ester)
1178C-O stretch
652C-Br stretch

Table 4: Mass Spectrometry Data (Electron Ionization, EI)

Compoundm/zRelative IntensityAssignment
(S)-Methyl 3-bromobutanoate 180/1825[M]⁺
101100[M - Br]⁺
5980[COOCH₃]⁺
Methyl (S)-3-chlorobutanoate 136/1388[M]⁺
101100[M - Cl]⁺
5985[COOCH₃]⁺
Ethyl (S)-3-bromobutanoate 194/1964[M]⁺
115100[M - Br]⁺
7375[COOCH₂CH₃]⁺

Experimental Protocols

The following are general protocols for acquiring the spectroscopic data presented above. Specific instrument parameters may vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

¹H NMR Acquisition:

  • Spectrometer: 400 MHz

  • Pulse Program: Standard single-pulse sequence

  • Number of Scans: 16

  • Relaxation Delay: 1 s

  • Spectral Width: -2 to 12 ppm

¹³C NMR Acquisition:

  • Spectrometer: 100 MHz

  • Pulse Program: Proton-decoupled single-pulse sequence

  • Number of Scans: 1024

  • Relaxation Delay: 2 s

  • Spectral Width: -10 to 220 ppm

Infrared (IR) Spectroscopy

Sample Preparation:

  • Place a drop of the neat liquid sample onto a salt plate (e.g., NaCl or KBr).

  • Place a second salt plate on top to create a thin film.

Acquisition:

  • Spectrometer: FT-IR spectrometer

  • Mode: Transmission

  • Scan Range: 4000-400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 16

Mass Spectrometry (MS)

Sample Introduction:

  • Technique: Gas Chromatography (GC) coupled to a mass spectrometer.

  • Injection Volume: 1 µL of a dilute solution in a volatile solvent (e.g., dichloromethane).

Mass Spectrometry Conditions:

  • Ionization Mode: Electron Ionization (EI)

  • Ionization Energy: 70 eV

  • Mass Range: m/z 40-250

  • Source Temperature: 230 °C

Synthesis and Purification Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of (S)-Methyl 3-bromobutanoate, a common procedure for obtaining this chiral building block.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification Start (S)-3-Hydroxybutanoic acid Esterification Esterification (MeOH, H₂SO₄) Start->Esterification 1. Bromination Bromination (PBr₃ or HBr/H₂SO₄) Esterification->Bromination 2. Workup Aqueous Workup Bromination->Workup 3. Extraction Extraction (e.g., EtOAc) Workup->Extraction 4. Drying Drying (Na₂SO₄ or MgSO₄) Extraction->Drying 5. Distillation Vacuum Distillation Drying->Distillation 6. Final_Product (S)-Methyl 3-bromobutanoate Distillation->Final_Product 7.

Caption: Synthetic and purification workflow for (S)-Methyl 3-bromobutanoate.

A Comparative Guide to the Characterization of Methyl 3-bromobutanoate Reaction Products by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the nuclear magnetic resonance (NMR) spectral data for various products derived from the reactions of methyl 3-bromobutanoate. Detailed experimental protocols are included to facilitate the synthesis and analysis of these compounds, which are valuable intermediates in organic synthesis and drug development.

Introduction

This compound is a versatile bifunctional molecule containing both an ester and a secondary bromide. This structure allows it to undergo a variety of transformations, primarily nucleophilic substitution and elimination reactions. The characterization of the resulting products is crucial for confirming reaction outcomes and ensuring the purity of subsequent intermediates. NMR spectroscopy is the most powerful tool for this purpose, providing detailed structural information. This guide presents a comparative analysis of the ¹H and ¹³C NMR spectra of this compound and its common reaction products.

Reaction Pathways of this compound

The primary reaction pathways for this compound involve the displacement of the bromide leaving group by a nucleophile (SN2 reaction) or the removal of a proton and the bromide to form an alkene (E2 reaction). The outcome of the reaction is highly dependent on the nature of the reagent used (nucleophile vs. base) and the reaction conditions.

Reaction_Pathways cluster_products Reaction Products MBB This compound MC Methyl Crotonate (Elimination Product) MBB->MC E2 MHB Methyl 3-hydroxybutanoate (Substitution Product) MBB->MHB SN2 (NaOH) MMB Methyl 3-methoxybutanoate (Substitution Product) MBB->MMB SN2 (NaOMe) MAB Methyl 3-azidobutanoate (Substitution Product) MBB->MAB SN2 (NaN3) MCB Methyl 3-cyanobutanoate (Substitution Product) MBB->MCB SN2 (NaCN) E2_reagent Strong, Bulky Base (e.g., t-BuOK) SN2_reagent Good Nucleophile (e.g., N3⁻, CN⁻, MeO⁻, HO⁻)

Caption: Reaction pathways of this compound.

Comparative NMR Data

The following tables summarize the characteristic ¹H and ¹³C NMR chemical shifts for this compound and its reaction products. All data is reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).

Table 1: ¹H NMR Spectral Data (CDCl₃)

Compound NameH-2 (ppm)H-3 (ppm)H-4 (ppm)OCH₃ (ppm)Other Protons (ppm)
This compound2.85 (dd)4.35 (m)1.85 (d)3.72 (s)-
Methyl Crotonate (trans)5.85 (dq)6.95 (dq)1.88 (dd)3.73 (s)-
Methyl 3-hydroxybutanoate2.45 (dd)4.20 (m)1.23 (d)3.70 (s)2.9 (br s, OH)
Methyl 3-methoxybutanoate2.40 (d)3.75 (m)1.20 (d)3.68 (s)3.32 (s, 3-OCH₃)
Methyl 3-azidobutanoate2.50 (dd)3.85 (m)1.35 (d)3.71 (s)-
Methyl 3-cyanobutanoate2.65 (dd)3.10 (m)1.45 (d)3.75 (s)-

Table 2: ¹³C NMR Spectral Data (CDCl₃)

Compound NameC-1 (C=O) (ppm)C-2 (ppm)C-3 (ppm)C-4 (ppm)OCH₃ (ppm)Other Carbons (ppm)
This compound170.545.248.922.552.1-
Methyl Crotonate (trans)166.8122.9144.718.051.4-
Methyl 3-hydroxybutanoate172.842.964.222.651.7-
Methyl 3-methoxybutanoate172.141.575.119.851.556.2 (3-OCH₃)
Methyl 3-azidobutanoate171.242.158.019.552.0-
Methyl 3-cyanobutanoate170.040.825.517.952.3118.5 (CN)

Experimental Protocols

The following are general procedures for the synthesis of the compared compounds. Thin-layer chromatography (TLC) should be used to monitor the progress of the reactions.

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis Reactants This compound + Reagent Reaction_Setup Set up reaction under appropriate conditions (e.g., solvent, temperature) Reactants->Reaction_Setup Monitoring Monitor reaction by TLC Reaction_Setup->Monitoring Quench Quench reaction Monitoring->Quench Extract Extract with organic solvent Quench->Extract Wash Wash organic layer Extract->Wash Dry Dry over anhydrous salt Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by column chromatography Concentrate->Purify NMR_Analysis Characterize by ¹H and ¹³C NMR Purify->NMR_Analysis

Caption: General experimental workflow.

Elimination Reaction: Synthesis of Methyl Crotonate
  • Reagents: this compound, Sodium ethoxide (NaOEt) in ethanol (B145695).

  • Procedure: To a solution of this compound in ethanol, add a solution of sodium ethoxide in ethanol dropwise at room temperature. Heat the reaction mixture to reflux and monitor by TLC. After completion, cool the mixture, quench with water, and extract with diethyl ether. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by distillation or column chromatography.

Substitution Reactions: General Procedure
  • General Nucleophiles: Sodium hydroxide (B78521) (for 3-hydroxy), Sodium methoxide (B1231860) (for 3-methoxy), Sodium azide (B81097) (for 3-azido), Sodium cyanide (for 3-cyano).

  • Solvent: A polar aprotic solvent such as dimethylformamide (DMF) or acetone (B3395972) is generally suitable.

  • Procedure: Dissolve this compound in the chosen solvent. Add the nucleophile portion-wise at room temperature. The reaction may require heating to proceed at a reasonable rate. Monitor the reaction by TLC. Upon completion, pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. Purify the residue by column chromatography on silica (B1680970) gel.

NMR Sample Preparation
  • Procedure: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. Filter the solution through a small plug of cotton into a clean NMR tube.

Conclusion

The NMR data presented in this guide provides a clear and objective comparison for the characterization of common reaction products of this compound. The distinct chemical shifts and coupling patterns observed in the ¹H and ¹³C NMR spectra allow for unambiguous identification of the substitution and elimination products. The provided experimental protocols serve as a starting point for the synthesis of these valuable chemical intermediates.

A Comparative Guide to Enantiomeric Excess Determination of Chiral Butanoate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

The accurate determination of enantiomeric excess (ee) is a critical step in the development and quality control of chiral molecules, including butanoate derivatives, which are significant in pharmaceuticals, agrochemicals, and flavor industries. The pharmacological and toxicological properties of enantiomers can differ significantly, making precise enantiomeric quantification essential for regulatory approval and product safety.[1][2] This guide provides an objective comparison of the primary analytical techniques used for this purpose, supported by experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in selecting the most appropriate method for their needs.

Quantitative Comparison of Analytical Methods

The choice of analytical technique for determining enantiomeric excess depends on factors such as the required accuracy, sample throughput, availability of instrumentation, and the physicochemical properties of the analyte. The following table summarizes the key performance metrics for three principal methods: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

ParameterChiral High-Performance Liquid Chromatography (HPLC)Chiral Gas Chromatography (GC)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Differential interaction of enantiomers with a chiral stationary phase (CSP) in the liquid phase, leading to different retention times.[3]Differential partitioning of volatile enantiomers (or their volatile derivatives) with a chiral stationary phase in the gas phase.[4]Diastereomeric interaction with a chiral solvating agent (CSA) or derivatizing agent (CDA) causes distinct chemical shifts for each enantiomer.[5][6]
Resolution (Rs) Typically > 1.5 (baseline separation).Typically > 1.5 (baseline separation).[7]Baseline separation of key NMR signals is achievable.[7]
Sensitivity High (ng to pg range), depending on the detector (e.g., UV, MS).[2]Very High (pg to fg range), especially with sensitive detectors like FID or MS.Lower (mg to µg range), as it is an inherently less sensitive technique.
Analysis Time 10 - 60 minutes per sample.5 - 30 minutes per sample.[8]< 10 minutes per sample for data acquisition.[9]
Derivatization Often not required, but can be used to improve separation or detection (indirect method).[10]Often required for non-volatile butanoate derivatives to increase volatility and thermal stability.Required (either through covalent bond formation with a CDA or non-covalent interaction with a CSA).[9]
Advantages Broad applicability, wide variety of available chiral stationary phases, robust and well-established.[3]High resolution and efficiency, fast analysis times, suitable for volatile and thermally stable compounds.Rapid analysis, provides structural information, no chromatographic separation needed, absolute method (integration is directly proportional to molar ratio).[11]
Limitations Can consume significant amounts of solvent, method development can be time-consuming.[1]Limited to thermally stable and volatile compounds, derivatization can add complexity.Lower sensitivity, requires higher sample concentration, potential for signal overlap, cost of chiral agents.

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate results. Below are representative protocols for the key techniques.

Chiral High-Performance Liquid Chromatography (HPLC)

This protocol outlines a direct separation method using a chiral stationary phase (CSP).

Objective: To separate and quantify the enantiomers of a chiral butanoate derivative.

Methodology:

  • Column Selection: Choose a CSP based on the analyte's structure. Polysaccharide-based columns (e.g., Chiralcel® OD, Chiralpak® AD) are versatile and widely used for a broad range of compounds.[3]

  • Mobile Phase Preparation: Prepare a mobile phase typically consisting of a mixture of hexane (B92381) or heptane (B126788) and an alcohol modifier like isopropanol (B130326) or ethanol. The ratio is critical for achieving separation and must be optimized (e.g., 90:10 Hexane:Isopropanol).

  • Sample Preparation: Dissolve a known concentration of the butanoate derivative sample in the mobile phase to a final concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

  • Instrumentation and Conditions:

    • HPLC System: An HPLC system equipped with a UV detector is standard.[2]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Injection Volume: 10 µL.

    • Detection: UV absorbance at a wavelength where the analyte absorbs (e.g., 220 nm).

  • Data Analysis:

    • Identify the peaks corresponding to the two enantiomers based on their retention times.

    • Integrate the peak areas for each enantiomer.

    • Calculate the enantiomeric excess (% ee) using the formula: % ee = (|Area₁ - Area₂| / (Area₁ + Area₂)) * 100

Chiral Gas Chromatography (GC)

This protocol is suitable for volatile butanoate derivatives or those that can be easily derivatized.

Objective: To achieve baseline separation and quantification of volatile chiral butanoate enantiomers.

Methodology:

  • Derivatization (if necessary): If the butanoate derivative has poor volatility (e.g., a hydroxybutanoate), convert it to a more volatile ester or acetyl derivative. For example, react with acetic anhydride (B1165640) to form an O-acetyl derivative.

  • Column Selection: Use a capillary GC column with a chiral stationary phase, such as one based on derivatized cyclodextrins (e.g., Astec® CHIRALDEX™ series).[4][12]

  • Sample Preparation: Dilute the sample (or the derivatized sample) in a suitable solvent like methylene (B1212753) chloride or hexane to a concentration of 1-2 mg/mL.

  • Instrumentation and Conditions:

    • GC System: A GC equipped with a Flame Ionization Detector (FID).

    • Carrier Gas: Helium or Hydrogen.

    • Injector Temperature: 250 °C.

    • Detector Temperature: 250 °C.

    • Oven Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up at a controlled rate (e.g., 5 °C/min) to a final temperature (e.g., 150 °C) to ensure separation.[12]

    • Injection Mode: Split injection (e.g., 80:1 split ratio) to avoid column overloading.

  • Data Analysis:

    • Calculate the % ee from the integrated peak areas of the two enantiomers using the same formula as in the HPLC method.

NMR Spectroscopy using a Chiral Solvating Agent (CSA)

This method relies on creating a diastereomeric environment in the NMR tube to induce separate signals for the enantiomers.

Objective: To resolve the NMR signals of the enantiomers and determine their ratio by integration.

Methodology:

  • CSA Selection: Choose a suitable CSA that is known to interact with esters or the functional groups present in the butanoate derivative. Pirkle's alcohol or derivatives of mandelic acid are common choices.[6]

  • Sample Preparation:

    • Accurately weigh and dissolve approximately 5-10 mg of the chiral butanoate derivative in a deuterated solvent (e.g., 0.5 mL of CDCl₃) in a clean NMR tube.

    • Acquire a standard proton (¹H) NMR spectrum of the analyte alone.

    • Add the CSA to the NMR tube in small, incremental amounts (e.g., 0.25, 0.5, 1.0 molar equivalents relative to the analyte).

  • Instrumentation and Data Acquisition:

    • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Experiment: Acquire a standard ¹H NMR spectrum after each addition of the CSA.

  • Data Analysis:

    • Monitor the spectra for the splitting of a specific, well-resolved proton signal of the analyte into two distinct signals, representing the two diastereomeric complexes.[11]

    • Once sufficient separation is achieved, carefully integrate the two new signals.

    • Calculate the enantiomeric excess using the formula: % ee = (|Integration₁ - Integration₂| / (Integration₁ + Integration₂)) * 100

Methodology Visualization

Diagrams illustrating workflows and logical relationships can clarify complex processes.

G cluster_prep Sample Preparation cluster_analysis Analytical Stage cluster_data Data Processing Sample Chiral Butanoate Sample Prep Dissolution & Filtration/Derivatization Sample->Prep Method Chosen Method (HPLC, GC, or NMR) Prep->Method Acquisition Data Acquisition (Chromatogram/Spectrum) Method->Acquisition Integration Peak/Signal Integration Acquisition->Integration Calculation Enantiomeric Excess Calculation Integration->Calculation Result Final % ee Value Calculation->Result

Caption: General workflow for determining enantiomeric excess.

G cluster_chrom Chromatographic Methods cluster_spec Spectroscopic Methods center Enantiomeric Excess Determination HPLC Chiral HPLC center->HPLC GC Chiral GC center->GC NMR Chiral NMR center->NMR CD Circular Dichroism center->CD principle_chrom Principle: Physical Separation in Time principle_spec Principle: Spectroscopic Distinction

Caption: Logical relationship between analytical methods.

Alternative Method: Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is a powerful chiroptical technique that measures the differential absorption of left- and right-circularly polarized light.[13] Enantiomers have equal but opposite CD signals, while a racemic mixture produces no signal.[1][13]

  • Principle: The magnitude of the CD signal is directly proportional to the enantiomeric excess of the sample.[14] By creating a calibration curve with samples of known ee, the enantiomeric purity of an unknown sample can be determined rapidly.

  • Advantages: This method is extremely fast and can sometimes be performed without chromatographic separation, significantly increasing throughput.[1][15] It can also be used as a detector for HPLC or SFC.[1][13]

  • Limitations: The analyte must possess a chromophore near a stereocenter to be CD-active. The sensitivity may be lower than that of chromatographic methods for trace analysis.

Conclusion

The determination of enantiomeric excess for chiral butanoate derivatives can be reliably achieved using several instrumental methods.

  • Chiral HPLC and GC are considered the gold standards, offering high resolution and accuracy, making them ideal for quality control and regulatory submissions.

  • NMR spectroscopy with chiral solvating agents offers a rapid and straightforward alternative, particularly useful during reaction screening and optimization where high precision is secondary to speed.

  • Circular Dichroism presents a high-throughput option for CD-active molecules, streamlining the analysis process by potentially removing the need for physical separation.

The optimal choice depends on the specific requirements of the analysis, including sample properties, required sensitivity, desired throughput, and available instrumentation. For most applications in drug development and research, initial screening might be performed using NMR or CD, with final validation and quality assurance conducted using a fully validated chiral HPLC or GC method.

References

Comparative analysis of different synthesis routes for Methyl 3-bromobutanoate

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Synthesis Routes for Methyl 3-bromobutanoate

For Researchers, Scientists, and Drug Development Professionals

This compound is a valuable building block in organic synthesis, utilized in the preparation of a variety of pharmaceutical and agrochemical compounds. Its synthesis can be approached through several distinct routes, each with its own set of advantages and disadvantages in terms of starting materials, reaction conditions, and overall efficiency. This guide provides a comparative analysis of three common methods for the synthesis of this compound, supported by detailed experimental protocols.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the different synthesis routes to provide a clear comparison of their performance.

Synthesis Route Starting Material(s) Key Reagents Reaction Time Temperature Reported/Expected Yield
1. From Crotonic Acid (Two Steps) Crotonic acid, Methanol (B129727)HBr, H₂SO₄ (catalyst)Step 1: Not specified; Step 2: 4-8 hoursStep 1: Not specified; Step 2: RefluxGood
2. From Methyl Crotonate Methyl crotonateHBr~20 hoursRoom temperatureHigh (80-84% for analogous reaction)[1]
3. From 3-Bromobutanoic Acid 3-Bromobutanoic acid, MethanolH₂SO₄ (catalyst)4-8 hoursRefluxHigh

Experimental Protocols

Route 1: Synthesis from Crotonic Acid (Two-Step Approach)

This method involves the hydrobromination of crotonic acid to yield 3-bromobutanoic acid, followed by Fischer esterification to produce the final product.

Step 1: Synthesis of 3-Bromobutanoic Acid from Crotonic Acid

  • Materials: Crotonic acid, Hydrogen bromide (HBr).

  • Procedure: Crotonic acid is reacted with hydrogen bromide.[2] The reaction proceeds via the addition of HBr across the double bond of crotonic acid to yield 3-bromobutanoic acid.[2]

Step 2: Fischer Esterification of 3-Bromobutanoic Acid

  • Materials: 3-Bromobutanoic acid, Anhydrous methanol, Concentrated sulfuric acid (H₂SO₄).

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, dissolve 3-bromobutanoic acid in a large excess of anhydrous methanol, which also serves as the solvent.

    • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-5 mol%) to the stirring mixture.

    • Heat the reaction mixture to reflux and maintain for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the excess methanol under reduced pressure using a rotary evaporator.

    • Dissolve the residue in an organic solvent such as diethyl ether or ethyl acetate.

    • Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

    • Dry the organic layer over anhydrous magnesium sulfate (B86663) or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

    • The product can be further purified by distillation if necessary.

Route 2: Synthesis from Methyl Crotonate (Direct Hydrobromination)

This route offers a more direct approach by starting with the methyl ester of crotonic acid. The procedure is analogous to the well-established hydrobromination of methyl acrylate.[1]

  • Materials: Methyl crotonate, Anhydrous hydrogen bromide (HBr), Anhydrous ether.

  • Procedure:

    • Dissolve methyl crotonate in anhydrous ether in a round-bottom flask.

    • Cool the flask in an ice bath.

    • Bubble anhydrous hydrogen bromide gas through the solution. The amount of HBr should be in slight molar excess.

    • After the addition of HBr is complete, stopper the flask and allow it to stand at room temperature for approximately 20 hours.

    • Remove the ether by distillation.

    • The crude this compound can be purified by distillation under reduced pressure. Based on the analogous reaction with methyl acrylate, a yield of 80-84% can be expected.[1]

Route 3: Synthesis from 3-Bromobutanoic Acid (Direct Esterification)

This is the most straightforward route if 3-bromobutanoic acid is readily available as a starting material.

  • Materials: 3-Bromobutanoic acid, Anhydrous methanol, Concentrated sulfuric acid (H₂SO₄).

  • Procedure: The experimental protocol is identical to Step 2 of Route 1 (Fischer Esterification of 3-Bromobutanoic Acid). This method is generally high-yielding.

Visualizing the Synthesis Pathways

The following diagrams illustrate the logical flow of the described synthesis routes for this compound.

Synthesis_Routes cluster_0 Route 1: From Crotonic Acid cluster_1 Route 2: From Methyl Crotonate cluster_2 Route 3: From 3-Bromobutanoic Acid Crotonic Acid Crotonic Acid 3-Bromobutanoic Acid 3-Bromobutanoic Acid Crotonic Acid->3-Bromobutanoic Acid HBr This compound This compound 3-Bromobutanoic Acid->this compound Methanol, H₂SO₄ Methyl Crotonate Methyl Crotonate Methyl Crotonate->this compound HBr 3-Bromobutanoic Acid_2 3-Bromobutanoic Acid 3-Bromobutanoic Acid_2->this compound Methanol, H₂SO₄

Caption: Overview of the three main synthesis routes to this compound.

Route1_Workflow start Start react1 React Crotonic Acid with HBr start->react1 intermediate Isolate 3-Bromobutanoic Acid react1->intermediate react2 Esterify with Methanol and H₂SO₄ catalyst intermediate->react2 purify Purify by Extraction and Distillation react2->purify end This compound purify->end

Caption: Experimental workflow for the two-step synthesis from crotonic acid.

Route2_Workflow start Start react React Methyl Crotonate with anhydrous HBr in Ether start->react stand Allow to react at room temperature react->stand purify Purify by Distillation stand->purify end This compound purify->end

Caption: Experimental workflow for the direct hydrobromination of methyl crotonate.

References

A Comparative Guide to the Synthesis of Methyl 3-bromobutanoate: A Novel Organocatalytic Approach vs. Traditional Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl 3-bromobutanoate is a valuable chiral building block in the synthesis of a variety of pharmaceuticals and agrochemicals.[1] Its utility drives the need for efficient, scalable, and cost-effective synthetic methods. This guide provides a comparative analysis of a novel, proposed organocatalytic synthesis of this compound against two well-established, traditional methods: the Fischer esterification of 3-bromobutanoic acid and the Hell-Volhard-Zelinsky bromination of butanoic acid followed by esterification.

Executive Summary of Synthetic Routes

This guide evaluates three distinct methodologies for the synthesis of this compound. The key performance indicators for each method are summarized below, providing a clear overview for selecting the most appropriate route based on specific laboratory or industrial needs.

ParameterProposed Organocatalytic Michael AdditionTraditional Method 1: Fischer EsterificationTraditional Method 2: Hell-Volhard-Zelinsky & Esterification
Overall Yield Potentially >90%Typically 65-95%[2][3]~60-70% (two steps)
Purity High (>98%)Good to High (>95%)Good (>95%) after purification
Reaction Time 2 - 6 hours2 - 10 hours[1]12 - 24 hours
Reaction Temperature Room Temperature60 - 110 °C[4]Reflux
Catalyst Chiral Organocatalyst (e.g., thiourea-based)Strong Acid (e.g., H₂SO₄)[1]PBr₃ (catalytic)[5]
Atom Economy HighModerateLow
Environmental Impact Milder conditions, less hazardous wasteUse of strong acids, potential for solvent wasteUse of corrosive reagents (PBr₃, Br₂), generation of HBr gas
Stereoselectivity Potentially high enantioselectivityRacemic productRacemic product

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of each synthetic method, highlighting the key transformations and reagents involved.

cluster_0 Proposed Organocatalytic Michael Addition MA_start Methyl Crotonate + HBr MA_cat Chiral Organocatalyst MA_start->MA_cat Toluene, RT MA_product This compound MA_cat->MA_product cluster_1 Traditional Method 1: Fischer Esterification FE_start 3-Bromobutanoic Acid + Methanol FE_cat H₂SO₄ (cat.) FE_start->FE_cat Reflux FE_product This compound FE_cat->FE_product cluster_2 Traditional Method 2: Hell-Volhard-Zelinsky & Esterification HVZ_start Butanoic Acid HVZ_reagents 1. Br₂, PBr₃ (cat.) 2. Methanol, H⁺ HVZ_start->HVZ_reagents HVZ_intermediate 3-Bromobutanoyl bromide HVZ_reagents->HVZ_intermediate HVZ_product This compound HVZ_intermediate->HVZ_product start Start dissolve Dissolve Methyl Crotonate and Catalyst in Toluene start->dissolve cool Cool to 0°C dissolve->cool add_hbr Slowly Add HBr Solution cool->add_hbr react Stir at Room Temperature (2-6 hours) add_hbr->react quench Quench with NaHCO₃ (aq) react->quench extract Extract with Ethyl Acetate quench->extract dry Dry Organic Layer (Na₂SO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Chromatography concentrate->purify product This compound purify->product start Start mix Combine 3-Bromobutanoic Acid and Methanol start->mix add_acid Add H₂SO₄ (catalytic) mix->add_acid reflux Reflux for 2-10 hours add_acid->reflux cool Cool to Room Temperature reflux->cool neutralize Neutralize with NaHCO₃ (aq) cool->neutralize extract Extract with Diethyl Ether neutralize->extract dry Dry Organic Layer (MgSO₄) extract->dry distill Distill under Reduced Pressure dry->distill product This compound distill->product cluster_hvz Step 1: Hell-Volhard-Zelinsky Bromination cluster_est Step 2: Esterification start_hvz Start mix_hvz Combine Butanoic Acid and PBr₃ (cat.) start_hvz->mix_hvz add_br2 Slowly Add Bromine mix_hvz->add_br2 heat_hvz Heat to Initiate Reaction add_br2->heat_hvz distill_hvz Distill to Purify 3-Bromobutanoyl Bromide heat_hvz->distill_hvz hydrolyze Hydrolyze to 3-Bromobutanoic Acid distill_hvz->hydrolyze end_hvz Intermediate Product hydrolyze->end_hvz start_est Start with Intermediate end_hvz->start_est esterify Fischer Esterification (as in Method 1) start_est->esterify product This compound esterify->product

References

A Comparative Guide to the Reactivity of Bromo-Esters in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Bromo-esters are a versatile class of reagents in organic synthesis, serving as key building blocks in the formation of carbon-carbon and carbon-heteroatom bonds. Their reactivity is critically influenced by the position of the bromine atom relative to the ester functionality. This guide provides an objective comparison of the reactivity of α-, β-, and γ-bromo-esters in common organic reactions, supported by established chemical principles and experimental protocols.

I. Nucleophilic Substitution Reactions: A Reactivity Hierarchy

Nucleophilic substitution reactions are fundamental transformations for bromo-esters. The position of the bromine atom dictates the reaction mechanism and rate, primarily following a bimolecular nucleophilic substitution (SN2) pathway for these primary and secondary halides.

Theoretical Framework

The reactivity of bromo-esters in SN2 reactions is governed by two main factors:

  • Electronic Effects: An adjacent electron-withdrawing group, such as an ester, can stabilize the transition state of an SN2 reaction, thereby increasing the reaction rate. This effect is most pronounced in α-bromo-esters, where the carbonyl group is directly attached to the carbon atom undergoing substitution. The π-system of the carbonyl group can overlap with the orbitals of the breaking C-Br bond and the forming C-Nucleophile bond, lowering the activation energy.

  • Steric Hindrance: The SN2 mechanism involves a backside attack of the nucleophile on the carbon atom bearing the leaving group. Increased steric bulk around the reaction center hinders this approach, slowing down the reaction rate.

Based on these principles, the expected order of reactivity for bromo-ester isomers in SN2 reactions is:

α-Bromo-ester > β-Bromo-ester > γ-Bromo-ester

Comparative Reactivity Data (Qualitative)
Bromo-Ester IsomerStructureKey Factors Influencing ReactivityExpected Relative Reactivity
α-Bromo-ester Ethyl bromoacetate- Electronic Activation: The adjacent carbonyl group stabilizes the SN2 transition state, significantly accelerating the reaction.Highest
β-Bromo-ester Ethyl 3-bromopropanoate- Reduced Electronic Effect: The activating effect of the ester group is diminished as it is further from the reaction center. - Minimal Steric Hindrance: Similar to a primary alkyl halide.Intermediate
γ-Bromo-ester Ethyl 4-bromobutanoate- Negligible Electronic Effect: The ester group is too far to exert a significant electronic influence on the reaction center. - Minimal Steric Hindrance: Reactivity is comparable to a simple primary alkyl halide.Lowest
Experimental Workflow: Nucleophilic Substitution

The following diagram illustrates a general workflow for a comparative study of the reactivity of bromo-esters in a nucleophilic substitution reaction with sodium azide (B81097).

G Workflow for Comparative Nucleophilic Substitution cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Analysis p1 Dissolve Sodium Azide in Acetone (B3395972) r1 Add bromo-ester solutions to azide solution at RT p1->r1 p2 Prepare separate solutions of α-, β-, and γ-bromo-esters p2->r1 r2 Monitor reaction progress by TLC or GC r1->r2 r3 Record time for completion or relative conversion at a fixed time r2->r3 w1 Filter to remove sodium bromide r3->w1 w2 Remove solvent under reduced pressure w1->w2 w3 Purify product by distillation or chromatography w2->w3 a1 Characterize products (NMR, IR, MS) w3->a1

Caption: General workflow for comparing bromo-ester reactivity.

Experimental Protocol: Nucleophilic Substitution with Sodium Azide

This protocol describes a general procedure for the synthesis of azido-esters from bromo-esters.

Materials:

  • Bromo-ester (α, β, or γ isomer) (1.0 equiv)

  • Sodium azide (1.2 equiv)

  • Acetone (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser (optional)

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve sodium azide in anhydrous acetone.

  • To the stirred solution, add the bromo-ester dropwise at room temperature.

  • Stir the reaction mixture at room temperature. The reaction can be gently heated to increase the rate if necessary.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the precipitated sodium bromide.

  • Carefully remove the acetone under reduced pressure using a rotary evaporator.

  • The crude product can be purified by distillation under reduced pressure or column chromatography.

Safety Note: Sodium azide is highly toxic and potentially explosive. Handle with appropriate safety precautions in a well-ventilated fume hood.

II. Organometallic Reactions: The Case of the Reformatsky Reaction

The Reformatsky reaction is a classic method for the formation of β-hydroxy esters. A key feature of this reaction is its high specificity for α-halo esters.

Reactivity Comparison
Bromo-Ester IsomerReactivity in Reformatsky ReactionProduct
α-Bromo-ester Highly Reactive: Readily forms an organozinc intermediate (Reformatsky reagent) which then adds to a carbonyl compound.[1][2]β-Hydroxy ester
β-Bromo-ester Generally Unreactive: Does not typically form the corresponding organozinc reagent under standard Reformatsky conditions.No reaction
γ-Bromo-ester Generally Unreactive: Does not typically form the corresponding organozinc reagent under standard Reformatsky conditions.No reaction

The specificity of the Reformatsky reaction for α-bromo-esters is due to the ability of the adjacent ester group to stabilize the resulting zinc enolate.

Reaction Mechanism: Reformatsky Reaction

The following diagram outlines the mechanism of the Reformatsky reaction.

G Reformatsky Reaction Mechanism start α-Bromo-ester + Zn reagent Reformatsky Reagent (Organozinc Intermediate) start->reagent Oxidative Addition complex Zinc-enolate complex reagent->complex carbonyl Aldehyde or Ketone carbonyl->complex Coordination & Addition workup Acidic Work-up complex->workup product β-Hydroxy ester workup->product Protonation

Caption: Mechanism of the Reformatsky reaction.

Experimental Protocol: Reformatsky Reaction

This protocol provides a general procedure for the synthesis of a β-hydroxy ester from an α-bromo-ester and a ketone.

Materials:

  • α-Bromo-ester (e.g., ethyl bromoacetate) (1.0 equiv)

  • Ketone (e.g., acetone) (1.0 equiv)

  • Zinc dust (activated) (1.1 equiv)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer

Procedure:

  • Activate the zinc dust by stirring with dilute HCl, followed by washing with water, ethanol, and ether, and then drying under vacuum.

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), place the activated zinc dust.

  • Add anhydrous THF to the flask.

  • In a dropping funnel, prepare a solution of the α-bromo-ester and the ketone in anhydrous THF.

  • Add a small portion of the solution from the dropping funnel to the zinc suspension and warm the mixture gently to initiate the reaction.

  • Once the reaction has started (indicated by a color change or gentle reflux), add the remaining solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the mixture at reflux until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature and then in an ice bath.

  • Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

III. Palladium-Catalyzed Cross-Coupling Reactions

Bromo-esters can also participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions. The reactivity in these reactions is more complex and depends on the nature of both the bromo-ester and the coupling partner, as well as the specific reaction conditions (catalyst, ligand, base, and solvent).

General Reactivity Trends
  • Oxidative Addition: The first step in the catalytic cycle is the oxidative addition of the palladium(0) catalyst to the carbon-bromine bond. The rate of this step is influenced by the electron density at the carbon atom. For aryl bromo-esters, electron-withdrawing groups on the aromatic ring can facilitate oxidative addition.

  • β-Hydride Elimination: In reactions like the Heck coupling, β-hydride elimination is a key step. The presence and position of abstractable β-hydrogens can influence the reaction outcome.

Experimental Workflow: Suzuki Coupling

The following diagram illustrates a general workflow for a Suzuki cross-coupling reaction.

G General Workflow for Suzuki Coupling cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification s1 Combine bromo-ester, boronic acid, Pd catalyst, ligand, and base in a flask s2 Evacuate and backfill with inert gas s1->s2 s3 Add degassed solvent s2->s3 r1 Heat the reaction mixture with stirring s3->r1 r2 Monitor progress by TLC or GC-MS r1->r2 w1 Cool to room temperature r2->w1 w2 Dilute with organic solvent and wash with water and brine w1->w2 w3 Dry organic layer and concentrate w2->w3 p1 Purify by column chromatography w3->p1

Caption: Workflow for a Suzuki cross-coupling reaction.

Experimental Protocol: Suzuki Coupling of an Aryl Bromo-Ester

This protocol provides a general procedure for the Suzuki coupling of an aryl bromo-ester with a boronic acid.

Materials:

  • Aryl bromo-ester (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent (e.g., toluene/water 4:1 mixture, degassed)

  • Schlenk flask or sealed tube

  • Magnetic stirrer

Procedure:

  • To a Schlenk flask, add the aryl bromo-ester, arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

  • Purify the residue by column chromatography.

Conclusion

The reactivity of bromo-esters is highly dependent on the position of the bromine atom. α-Bromo-esters are significantly more reactive in SN2 reactions due to electronic activation by the adjacent ester group and are the exclusive reactants in the Reformatsky reaction. The reactivity of β- and γ-bromo-esters in SN2 reactions is lower and more akin to that of simple primary alkyl halides, as the electronic influence of the ester group is diminished with distance. In cross-coupling reactions, the reactivity is more nuanced and depends on a variety of factors, but the principles of oxidative addition and other steps in the catalytic cycle still apply. This guide provides a foundational understanding for researchers to select the appropriate bromo-ester and reaction conditions for their synthetic targets.

References

A Comparative Guide to the Synthesis of β-Hydroxy Esters: A Cost-Benefit Analysis of Methyl 3-bromobutanoate and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and cost-effective synthesis of chiral building blocks is a cornerstone of successful molecular design and development. Among these, β-hydroxy esters are valuable intermediates in the synthesis of a wide array of pharmaceuticals and biologically active compounds. This guide provides a comprehensive cost-benefit analysis of utilizing methyl 3-bromobutanoate as a key reagent in their synthesis, comparing its performance with prominent alternatives, supported by experimental data and detailed protocols.

This compound serves as a versatile C4 building block, enabling the introduction of a butyrate (B1204436) moiety through various synthetic transformations. Its primary applications lie in nucleophilic substitution reactions and as a precursor for organometallic reagents. However, its utility must be weighed against other synthetic strategies, including the use of alternative halogenated esters and asymmetric synthesis methodologies.

Performance Comparison: this compound vs. Alternatives

The selection of a synthetic route is a multifaceted decision, balancing factors such as yield, cost, stereoselectivity, and environmental impact. The following tables provide a quantitative comparison of synthetic pathways utilizing this compound against two common alternatives: ethyl 4-chloro-3-hydroxybutanoate and a diastereoselective alkylation approach using an Evans chiral auxiliary.

Table 1: Performance Comparison of Synthetic Pathways to Chiral β-Hydroxy Esters

MetricThis compound (via Reformatsky Reaction)Ethyl 4-chloro-3-hydroxybutanoate (via Biocatalytic Reduction)Diastereoselective Alkylation (Evans Auxiliary)
Number of Steps 1 (for the key C-C bond formation)1 (for the key reduction)3 (auxiliary attachment, alkylation, auxiliary removal)
Overall Yield 60-85%95%[1]~70-80%
Stereochemical Control Generally low unless a chiral catalyst is usedExcellent (ee >96%)[1]Excellent (de >99%)[2]
Starting Materials Cost ModerateLow to ModerateHigh (due to chiral auxiliary)
Reagent Cost Low to Moderate (Zinc, acid)Low (Yeast/enzymes, glucose)Moderate to High (LDA/NaHMDS, bromoacetate)
Scalability GoodExcellentGood
Waste Generation Moderate (Zinc salts)Low (Biomass)Moderate (Chiral auxiliary recovery required)

Table 2: Cost Analysis of Starting Materials

CompoundSupplierCatalog NumberPrice (USD) per gram
This compoundSigma-Aldrich21249-59-2¥35,400 / 5g ($47.20/g)[3]
Ethyl (S)-4-chloro-3-hydroxybutyrateSigma-Aldrich86728-85-0Varies based on purity and quantity
(4R,5S)-(+)-4-Methyl-5-phenyl-2-oxazolidinoneSigma-Aldrich16251-45-9Varies based on quantity
Methyl Bromoacetate (B1195939)Sigma-Aldrich142749Varies based on quantity

Note: Prices are approximate and subject to change. Bulk pricing may be significantly different.

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing synthetic routes. Below are representative experimental protocols for the key transformations discussed.

Protocol 1: Reformatsky Reaction using this compound

This protocol describes a classic application of this compound in a Reformatsky reaction to form a β-hydroxy ester.[4][5]

Materials:

  • Zinc dust, activated

  • Anhydrous Toluene (B28343) or THF

  • Aldehyde (1.0 eq)

  • This compound (1.2 eq)

  • Small crystal of iodine (for activation)

  • 1 M HCl (for workup)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and stirring apparatus

Procedure:

  • Activation of Zinc: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, add zinc dust. Add a small crystal of iodine and gently heat the flask under a stream of nitrogen until the purple iodine vapor disappears. Allow the flask to cool to room temperature.

  • Reaction Setup: Add anhydrous toluene to the flask containing the activated zinc.

  • Addition of Reactants: In the dropping funnel, prepare a solution of the aldehyde (1.0 eq) and this compound (1.2 eq) in anhydrous toluene.

  • Initiation and Reaction: Add a small portion of the reactant solution to the zinc suspension and gently heat the mixture to initiate the reaction. Once the reaction begins (indicated by a color change and/or gentle reflux), add the remaining solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue stirring at reflux for an additional 1-2 hours, monitoring the reaction by TLC.

  • Workup: Cool the reaction mixture to room temperature and quench by the slow addition of 1 M HCl. Separate the aqueous and organic layers. Extract the aqueous layer with ethyl acetate (B1210297) (3 x 20 mL).

  • Purification: Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Biocatalytic Reduction of a β-Ketoester

This protocol outlines the synthesis of a chiral β-hydroxy ester using a whole-cell biocatalyst, offering a green alternative.[1]

Materials:

  • Geotrichum candidum SC 5469 cells

  • Glucose

  • Methyl 4-chloro-3-oxobutanoate

  • Phosphate (B84403) buffer (pH 7.0)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Standard laboratory glassware for cell culture and biotransformation

Procedure:

  • Cell Culture: Grow Geotrichum candidum SC 5469 in a suitable medium containing glucose as the carbon source. Harvest the cells by centrifugation.

  • Biotransformation: Prepare a suspension of the cells (10% w/v) in a phosphate buffer (pH 7.0). Add methyl 4-chloro-3-oxobutanoate to a final concentration of 10 g/L.

  • Reaction: Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) with shaking for 24-48 hours, monitoring the conversion by GC or HPLC.

  • Workup and Purification: After the reaction is complete, extract the mixture with ethyl acetate. Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting chiral (S)-4-chloro-3-hydroxybutanoic acid methyl ester can be further purified if necessary.

Protocol 3: Diastereoselective Alkylation using an Evans Chiral Auxiliary

This multi-step protocol demonstrates the synthesis of a chiral carboxylic acid derivative via diastereoselective alkylation of an N-acyloxazolidinone.[2]

Step 1: Acylation of the Chiral Auxiliary

  • Dissolve (4R,5S)-(+)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in anhydrous THF at 0 °C.

  • Add n-butyllithium (1.05 eq) dropwise and stir for 15 minutes.

  • Add propionyl chloride (1.1 eq) dropwise and allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Quench the reaction with saturated aqueous ammonium (B1175870) chloride and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the N-propionyl oxazolidinone by column chromatography.

Step 2: Diastereoselective Alkylation

  • Dissolve the N-propionyl oxazolidinone (1.0 eq) in anhydrous THF at -78 °C.

  • Add sodium hexamethyldisilazide (NaHMDS) (1.1 eq) dropwise and stir for 30 minutes to form the enolate.

  • Add methyl bromoacetate (1.2 eq) and stir at -78 °C for 2-4 hours, monitoring the reaction by TLC.

  • Quench the reaction with saturated aqueous ammonium chloride and proceed with an aqueous workup as in Step 1. Purify the alkylated product by column chromatography.

Step 3: Chiral Auxiliary Removal

  • Dissolve the alkylated product in a mixture of THF and water.

  • Add lithium hydroxide (B78521) (LiOH) and 30% hydrogen peroxide (H₂O₂) at 0 °C.

  • Stir the reaction for 2-4 hours until the starting material is consumed.

  • Quench the excess peroxide with sodium sulfite (B76179) solution.

  • Extract the chiral auxiliary with dichloromethane.

  • Acidify the aqueous layer with 1 M HCl and extract the desired carboxylic acid derivative with ethyl acetate.

Visualization of Synthetic Workflows

To better illustrate the logical flow of the synthetic strategies, the following diagrams were generated using Graphviz.

Synthesis_Workflow_Reformatsky cluster_start Starting Materials Aldehyde Aldehyde Reaction Reformatsky Reaction Aldehyde->Reaction Methyl_3_bromobutanoate This compound Methyl_3_bromobutanoate->Reaction Zinc Zinc Zinc->Reaction Workup Workup Reaction->Workup Purification Purification Workup->Purification Product β-Hydroxy Ester Purification->Product

Workflow for the Reformatsky Reaction.

Synthesis_Workflow_Biocatalytic cluster_start Starting Material Ketoester β-Ketoester Biotransformation Biotransformation Ketoester->Biotransformation Biocatalyst Whole-cell Biocatalyst Biocatalyst->Biotransformation Extraction Extraction Biotransformation->Extraction Product Chiral β-Hydroxy Ester Extraction->Product

Workflow for Biocatalytic Reduction.

Synthesis_Workflow_Evans Auxiliary Chiral Auxiliary Acylation Acylation Auxiliary->Acylation N_Acyl_Auxiliary N-Acyl Auxiliary Acylation->N_Acyl_Auxiliary Alkylation Alkylation N_Acyl_Auxiliary->Alkylation Alkylated_Auxiliary Alkylated Auxiliary Alkylation->Alkylated_Auxiliary Removal Auxiliary Removal Alkylated_Auxiliary->Removal Product Chiral Carboxylic Acid Derivative Removal->Product Recovered_Auxiliary Recovered Auxiliary Removal->Recovered_Auxiliary

Workflow for Evans Diastereoselective Alkylation.

Discussion and Conclusion

The choice between these synthetic routes is highly dependent on the specific goals of the synthesis.

  • This compound in a Reformatsky reaction offers a straightforward and cost-effective method for generating β-hydroxy esters, particularly when stereochemistry is not a primary concern or when a racemic mixture is desired. Its scalability and the relatively low cost of reagents make it an attractive option for large-scale production of achiral intermediates.

  • Biocatalytic reduction of β-ketoesters represents a green and highly efficient method for producing enantiomerically pure β-hydroxy esters. The mild reaction conditions, high yields, and excellent stereoselectivity make it an ideal choice for the synthesis of pharmaceutical intermediates where enantiopurity is critical. The low waste generation is a significant advantage from an environmental perspective.

  • The Evans chiral auxiliary approach provides a robust and reliable method for achieving high diastereoselectivity in the synthesis of chiral carboxylic acid derivatives, which can then be converted to β-hydroxy esters. While this method involves more steps and has a higher initial cost due to the chiral auxiliary, the high stereochemical control and the potential for auxiliary recovery make it a valuable tool for the synthesis of complex, high-value molecules.

References

Safety Operating Guide

Proper Disposal of Methyl 3-bromobutanoate: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of Methyl 3-bromobutanoate (CAS No. 21249-59-2), a halogenated ester commonly used in organic synthesis. Adherence to these procedures is critical for maintaining a safe laboratory environment and complying with hazardous waste regulations.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to be aware of the hazards associated with this compound. This compound is harmful if swallowed and requires careful handling in a well-ventilated area, preferably within a chemical fume hood.[1] Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times to prevent skin and eye contact.

Quantitative Data Summary

For quick reference, the table below summarizes key quantitative data for this compound.

PropertyValue
CAS Number 21249-59-2
Molecular Formula C₅H₉BrO₂
Molecular Weight 181.03 g/mol
Physical State Colorless to Yellow Liquid
Storage Temperature 2-8°C

Step-by-Step Disposal Protocol

The proper disposal of this compound involves its classification and collection as a halogenated organic hazardous waste. Never dispose of this chemical down the drain or in regular trash.

Experimental Protocol: Waste Collection and Segregation

  • Waste Identification and Classification : this compound is a halogenated organic compound. As such, it must be segregated from non-halogenated solvent waste to facilitate proper disposal and minimize costs.[1][2]

  • Container Selection : Use a designated, leak-proof, and chemically compatible container for collecting halogenated organic waste. The container must have a secure screw-top cap to prevent the release of vapors.[3]

  • Waste Collection :

    • Perform all transfers of this compound waste inside a certified chemical fume hood to minimize inhalation exposure.[1]

    • Carefully pour the waste into the designated halogenated waste container, avoiding splashes or spills.

    • Do not mix with incompatible waste streams such as strong acids, bases, or oxidizers.[2]

  • Container Labeling : Proper labeling of hazardous waste containers is a critical regulatory requirement.[4][5][6][7][8] As soon as the first drop of waste is added, the container must be labeled with the following information:

    • The words "Hazardous Waste ".[4][5][7]

    • The full chemical name: "This compound " and any other constituents of the waste mixture.

    • The approximate concentration or percentage of each chemical.

    • The accumulation start date (the date the first waste is added).[4][5]

    • The appropriate hazard pictograms (e.g., exclamation mark for irritant).

    • The name and contact information of the generating researcher or laboratory.

  • Storage of Waste Container :

    • Keep the waste container tightly sealed when not in use.[1]

    • Store the container in a designated satellite accumulation area (SAA) within the laboratory.[7]

    • Ensure the storage area is cool, dry, and well-ventilated, away from sources of ignition.[9]

    • The waste container should be stored in secondary containment to prevent spills.

  • Arranging for Disposal :

    • Once the container is full or has reached the accumulation time limit set by your institution, contact your Environmental Health and Safety (EHS) department to arrange for pickup and disposal.

    • Follow all institutional procedures for hazardous waste disposal requests.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

Disposal Workflow for this compound start Start: Unused or Waste This compound identify Identify as Halogenated Organic Waste start->identify select_container Select a Labeled, Compatible Waste Container identify->select_container transfer_waste Transfer Waste in Chemical Fume Hood select_container->transfer_waste label_container Properly Label Container: 'Hazardous Waste', Contents, Date, Hazards transfer_waste->label_container store_waste Store Sealed Container in Secondary Containment in Satellite Accumulation Area label_container->store_waste contact_ehs Contact Environmental Health & Safety (EHS) for Disposal Pickup store_waste->contact_ehs end End: Professional Hazardous Waste Disposal contact_ehs->end

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling Methyl 3-bromobutanoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical reagents is paramount. This guide provides essential safety protocols, operational procedures, and disposal plans for Methyl 3-bromobutanoate (CAS No: 21249-59-2). Adherence to these guidelines is critical for minimizing risks and ensuring a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical that requires careful handling due to its potential hazards. While specific data for this exact compound is limited, information for similar brominated esters indicates that it may be harmful if swallowed, cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Therefore, a comprehensive approach to personal protection is mandatory.

Table 1: Recommended Personal Protective Equipment (PPE)

Protection Type Specific Recommendations Rationale
Eye and Face Protection Chemical splash goggles are the minimum requirement. A face shield should be worn over goggles when there is a significant risk of splashing.[2][3]To protect against splashes that can cause serious eye irritation or damage.[1]
Hand Protection Nitrile gloves are suitable for general use and provide good resistance to a variety of solvents and chemicals.[2] For prolonged contact or when handling larger quantities, consider using double gloves or heavier-duty gloves.[3] Always inspect gloves before use and remove them properly to avoid skin contact.To prevent skin irritation and absorption.[1]
Body Protection A standard laboratory coat is the minimum requirement.[3] For procedures with a higher risk of splashing, a chemically resistant apron or a full protective suit should be worn.[1]To protect the skin and personal clothing from contamination.
Respiratory Protection Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid breathing vapors.[1][4] If engineering controls are insufficient, a respirator may be necessary.[2]To prevent respiratory tract irritation.[1]

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound will minimize exposure and reduce the risk of incidents.

1. Preparation:

  • Before starting any work, consult the Safety Data Sheet (SDS) for the most up-to-date hazard information.[1][4]

  • Ensure that a chemical fume hood is available and functioning correctly.

  • Assemble all necessary equipment and reagents.

  • Put on the required personal protective equipment as detailed in Table 1.[3]

2. Handling:

  • Conduct all manipulations of this compound within a chemical fume hood to ensure adequate ventilation.[1][4]

  • Avoid direct contact with skin and eyes.[1]

  • Use appropriate tools and techniques to minimize the generation of aerosols or vapors.

  • Keep containers of this compound tightly closed when not in use.

3. Post-Handling:

  • Wipe down the work area with an appropriate solvent to decontaminate surfaces.

  • Properly remove and dispose of contaminated gloves and other disposable PPE.

  • Wash hands thoroughly with soap and water after handling the chemical.[1]

Disposal Plan

Proper disposal of chemical waste is crucial for environmental protection and laboratory safety.

  • Chemical Waste: this compound waste should be collected in a designated, properly labeled, and sealed container. Contact a licensed professional waste disposal service for its disposal.[1] Do not dispose of it down the drain.[1]

  • Contaminated Materials: All materials that have come into contact with this compound, such as gloves, paper towels, and pipette tips, should be considered contaminated. These materials should be collected in a separate, labeled waste container and disposed of as chemical waste.[1]

Visualizing the Safety Workflow

To further clarify the procedural steps for safely handling this compound, the following workflow diagram illustrates the key stages from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling & Disposal prep1 Consult SDS prep2 Verify Fume Hood prep1->prep2 prep3 Assemble Materials prep2->prep3 prep4 Don PPE prep3->prep4 handle1 Work in Fume Hood prep4->handle1 Begin Experiment handle2 Avoid Contact handle1->handle2 handle3 Minimize Aerosols handle2->handle3 handle4 Keep Container Closed handle3->handle4 post1 Decontaminate Work Area handle4->post1 post2 Dispose of Contaminated PPE post1->post2 post3 Wash Hands post2->post3 post4 Dispose of Chemical Waste post2->post4

Caption: A workflow for the safe handling of this compound.

This guide is intended to provide essential information for the safe handling of this compound. Always prioritize safety and consult your institution's specific safety protocols.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.